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Core Science & Biosynthesis

Foundational

The Role of Fmoc-Sec(Mob)-OPfp in Solid-Phase Peptide Synthesis: A Technical Guide to Selenocysteine Incorporation

Executive Summary The incorporation of selenocysteine (Sec, U)—the 21st proteinogenic amino acid—into synthetic peptides is a transformative strategy in peptide engineering. By replacing standard disulfide bridges with d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of selenocysteine (Sec, U)—the 21st proteinogenic amino acid—into synthetic peptides is a transformative strategy in peptide engineering. By replacing standard disulfide bridges with diselenide bonds, researchers can significantly enhance the thermodynamic stability, lower the reduction potential, and improve the bioactivity of peptide therapeutics. However, the unique physicochemical properties of the selenol group (pKa ~5.2) render it highly susceptible to base-catalyzed degradation during standard Solid-Phase Peptide Synthesis (SPPS).

This whitepaper provides an authoritative, in-depth analysis of Fmoc-Sec(Mob)-OPfp , the premier pre-activated building block designed to circumvent these synthetic bottlenecks. By dissecting the mechanistic rationale behind the pentafluorophenyl (OPfp) active ester and the 4-methoxybenzyl (Mob) protecting group, this guide establishes self-validating protocols for the high-yield synthesis of diselenide-bridged peptides.

Mechanistic Rationale: Overcoming the Selenocysteine Challenge

Standard Fmoc-SPPS relies heavily on uronium-based coupling reagents (e.g., HATU, HBTU) which necessitate the use of tertiary bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). While effective for canonical amino acids, this basic environment is catastrophic for selenocysteine [1].

The OPfp Advantage: Circumventing Base-Catalyzed Degradation

When exposed to tertiary bases, Sec derivatives undergo two primary side reactions:

  • β -Elimination: The base abstracts the α -proton, leading to the expulsion of the selenide leaving group and the formation of a dehydroalanine (Dha) residue. This irreversibly destroys the target sequence.

  • Enantiomerization (Racemization): The transient formation of a planar enolate intermediate results in the loss of stereochemical integrity at the α -carbon.

Fmoc-Sec(Mob)-OPfp solves this by utilizing a pentafluorophenyl (OPfp) active ester. The highly electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon exceptionally electrophilic. This allows the building block to react directly and efficiently with the resin-bound primary amine in a completely base-free environment , preserving the stereocenter and preventing β -elimination [2].

Mechanism Start Sec Coupling Strategy Standard Standard Activation (HATU/HBTU + DIEA) Start->Standard ActiveEster Active Ester (Fmoc-Sec(Mob)-OPfp) Start->ActiveEster Base Tertiary Base Present Standard->Base NoBase Base-Free Environment ActiveEster->NoBase Racemization Enantiomerization (Racemization) Base->Racemization Elimination β-Elimination (Dehydroalanine) Base->Elimination Success High Yield, Intact Sec Incorporation NoBase->Success

Impact of coupling strategy on Sec integrity, highlighting OPfp active ester benefits.

The Mob Protecting Group: Orthogonal Stability

The 4-methoxybenzyl (Mob, also denoted as pMeOBzl) group provides robust protection for the highly reactive selenium atom during chain elongation. Unlike the trityl (Trt) group, which is highly acid-labile and cleaves concurrently with the peptide from the resin, the Se-Mob bond is stable to standard trifluoroacetic acid (TFA) cleavage cocktails [3].

This orthogonality is crucial: it allows the fully synthesized, linear peptide to be cleaved from the resin and purified via RP-HPLC while the selenium remains protected. This prevents premature, uncontrolled intermolecular oxidation. The Mob group can subsequently be removed under highly controlled oxidative or thiolytic conditions to form the desired intramolecular diselenide bridge.

Quantitative Data Presentation

To justify the selection of Fmoc-Sec(Mob)-OPfp, the following tables summarize the comparative efficacy of coupling strategies and protecting groups based on established SPPS empirical data.

Table 1: Comparative Analysis of Sec Coupling Strategies
Coupling StrategyReagentsTertiary Base Required β -Elimination RiskRacemization RiskOverall Sec Integrity
Standard Uronium HATU / DIEAYes (DIEA/NMM)High (>20%)High (10-30%)Poor
Carbodiimide DIC / HOBtNo (but slow)ModerateModerateFair
Pre-activated Ester Fmoc-Sec(Mob)-OPfpNoVery Low (<1%)Very Low (<1%)Excellent
Table 2: Selenocysteine Protecting Group Comparison
Protecting GroupStructureAcid Stability (TFA)Cleavage / Deprotection ConditionsPrimary Use Case
Trt (Trityl) TriphenylmethylLabileCleaved during standard TFA resin detachmentDirect formation of free selenol upon cleavage
Mob / pMeOBzl 4-MethoxybenzylStable DTNP in TFA, or 5-10% DMSO/TFAPost-cleavage purification, controlled diselenide formation
Phacm PhenylacetamidomethylStablePenicillin G acylase or heavy metalsOrthogonal multi-diselenide bridge formation

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, the scientist can verify the success of the reaction before proceeding to the next step, ensuring the integrity of the highly sensitive selenocysteine residue.

Workflow A Peptidyl-Resin (Free N-terminus) B Coupling: Fmoc-Sec(Mob)-OPfp (Base-Free Environment) A->B No DIEA/NMM C Standard SPPS Elongation (Avoid basic conditions for Sec) B->C D TFA Cleavage (Yields Sec(Mob) Peptide) C->D TFA/TIS/H2O E Deprotection & Oxidation (DTNP or DMSO/TFA) D->E F Diselenide-Bridged Target Peptide E->F Se-Se Bond Formation

Workflow for incorporating Fmoc-Sec(Mob)-OPfp in SPPS and subsequent diselenide formation.

Protocol A: Base-Free Coupling of Fmoc-Sec(Mob)-OPfp

Causality: Eliminating tertiary bases prevents β -elimination and racemization. The OPfp ester is sufficiently reactive to drive acylation independently.

  • Resin Preparation: Swell the peptidyl-resin (containing a free N-terminal amine) in Dimethylformamide (DMF) for 15 minutes.

  • Reagent Preparation: Dissolve 3.0 equivalents (relative to resin loading) of Fmoc-Sec(Mob)-OPfp in a minimal volume of anhydrous DMF. Critical: Do not add DIEA, NMM, or any other basic catalyst.

  • Coupling: Add the solution to the resin and agitate gently at room temperature for 2 to 4 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser (ninhydrin) test.

    • Pass: Beads remain colorless/yellow (complete acylation).

    • Fail: Beads turn blue (incomplete acylation). If failed, repeat the coupling step with fresh Fmoc-Sec(Mob)-OPfp before proceeding to Fmoc deprotection.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Protocol B: Cleavage and DTNP-Mediated Diselenide Formation

Causality: 2,2′-dithiobis(5-nitropyridine) (DTNP) is a highly specific reagent that cleaves the Mob protecting group while simultaneously driving the formation of the intramolecular diselenide bond, bypassing the need for a secondary oxidation step in aqueous buffers [1].

  • Resin Cleavage: Treat the fully elongated, N-terminally deprotected peptidyl-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filtration & Precipitation: Filter the resin and precipitate the crude Sec(Mob)-containing peptide in cold anhydrous diethyl ether. Centrifuge and dry the pellet.

  • DTNP Deprotection/Oxidation: Dissolve the crude peptide in neat TFA (1 mg/mL concentration to favor intramolecular cyclization over intermolecular oligomerization). Add 2.0 equivalents of DTNP.

  • Agitation: Stir the reaction mixture at room temperature for 4 hours. The solution will turn distinctively yellow as 5-nitropyridine-2-thiol is released.

  • Self-Validation (LC-MS): Sample 5 μ L of the reaction, dilute in H2O/MeCN, and analyze via LC-MS. Look for the mass shift corresponding to the loss of two Mob groups (-240 Da) and the loss of two protons (-2 Da) indicating the Se-Se bond formation.

  • Isolation: Evaporate the TFA under a stream of nitrogen, re-precipitate the cyclic diselenide peptide in cold ether, and purify via preparative RP-HPLC.

Conclusion

The synthesis of selenocysteine-containing peptides demands a rigorous departure from standard SPPS protocols. By utilizing Fmoc-Sec(Mob)-OPfp , researchers can effectively uncouple the highly reactive selenol from the basic conditions required for standard amide bond formation. When combined with orthogonal deprotection strategies like DTNP-mediated cyclization, this building block ensures high-fidelity synthesis, enabling the reliable production of complex, diselenide-bridged peptide therapeutics.

References

  • Chemically Diverse Helix-Constrained Peptides Using Selenocysteine Crosslinking Source: Organic Letters (ACS Publications) URL:[Link]

  • Can Selenoenzymes Resist Electrophilic Modification? Evidence from Thioredoxin Reductase and a Mutant Containing α -Methylselenocysteine Source: Biochemistry (ACS Publications) URL:[Link]

  • Site-Specific Incorporation of Selenocysteine Using an Expanded Genetic Code and Palladium-Mediated Chemical Deprotection Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Exploratory

Mechanism of OPfp Active Ester in Selenocysteine Incorporation: A Technical Guide

Executive Summary Selenocysteine (Sec), the 21st proteinogenic amino acid, presents a formidable challenge in chemical biology and synthetic peptide chemistry. Its unique chemical properties—specifically the high nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Selenocysteine (Sec), the 21st proteinogenic amino acid, presents a formidable challenge in chemical biology and synthetic peptide chemistry. Its unique chemical properties—specifically the high nucleophilicity and low pKa​ of the selenol group—make it highly susceptible to oxidation and base-catalyzed degradation[1]. In both Solid-Phase Peptide Synthesis (SPPS) and the generation of stable aminoacyl-tRNA mimics for ribosomal studies, standard coupling chemistries frequently fail, resulting in deselenation.

This whitepaper provides an in-depth mechanistic analysis of how pentafluorophenyl (OPfp) active esters circumvent these limitations. By enabling base-free aminolysis, OPfp esters preserve the integrity of the selenocysteine residue, serving as a critical tool for researchers developing seleno-therapeutics and studying the structural biology of the ribosome[2][3].

The Chemical Challenge: β-Elimination of Selenocysteine

The fundamental barrier to incorporating Sec into synthetic peptides lies in its vulnerability to basic conditions. In standard Fmoc-based SPPS, coupling reagents (e.g., HBTU, DIC/HOBt) require the addition of a tertiary amine base like diisopropylethylamine (DIEA) to activate the carboxyl group. Furthermore, Fmoc deprotection requires repeated exposure to 20% piperidine[2][4].

The Causality of Degradation

The α-proton of a protected selenocysteine residue is relatively acidic. When exposed to bases like DIEA or piperidine, this proton is easily abstracted. The resulting intermediate expels the selenolate anion—an excellent leaving group—forming a double bond between the α and β carbons. This process, known as β-elimination , irreversibly converts the desired selenocysteine into dehydroalanine (dHA)[2][4]. Moroder and coworkers demonstrated that standard basic coupling and deprotection cycles lead to massive deselenation, yielding dHA- and β-piperidyl-containing adducts[4][5].

Mechanism of OPfp Active Esters

To prevent β-elimination, the coupling environment must remain strictly neutral. This is achieved by pre-activating the Sec derivative as a pentafluorophenyl (OPfp) active ester [1][2].

Electrophilic Activation

The pentafluorophenyl group contains five highly electronegative fluorine atoms, which exert a strong inductive electron-withdrawing effect. This drastically increases the electrophilicity of the ester carbonyl carbon. Because the OPfp ester is so highly reactive toward nucleophiles, the N-terminal amine of the growing peptide chain can attack the carbonyl directly without the need for a basic catalyst[6].

By utilizing Fmoc-Sec(Mob)-OPfp (where Mob is a p-methoxybenzyl protecting group), researchers can achieve high-yield amide bond formation while maintaining a neutral pH, thereby completely suppressing the β-elimination pathway[1].

G Sec Protected Sec (e.g., Fmoc-Sec-OH) Base Standard Coupling (HBTU + DIEA) Sec->Base Basic Conditions OPfp OPfp Activation (Fmoc-Sec-OPfp) Sec->OPfp Pfp-OH, DIC dHA Dehydroalanine (dHA) (Degradation) Base->dHA β-elimination Peptide Sec-Peptide (High Yield) OPfp->Peptide Base-free aminolysis

Fig 1. Divergent pathways of Sec coupling: Base-catalyzed degradation vs. OPfp-mediated aminolysis.

Application 1: Solid-Phase Peptide Synthesis (SPPS) of Selenoproteins

Step-by-Step Protocol: Base-Free Sec Incorporation

To synthesize a Sec-containing peptide without racemization or dHA formation, the following self-validating protocol is employed[1][2]:

  • Resin Preparation : Swell the peptidyl-resin (containing the sequence up to the Sec insertion point) in anhydrous N,N-dimethylformamide (DMF).

  • OPfp Ester Activation : If Fmoc-Sec(Mob)-OPfp is not commercially available, synthesize it by reacting Fmoc-Sec(Mob)-OH with pentafluorophenol (Pfp-OH) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane (DCM) for 15 minutes, followed by purification[1][7].

  • Base-Free Coupling : Dissolve 2-3 equivalents of Fmoc-Sec(Mob)-OPfp in DMF. Add the solution directly to the resin. Crucial Step: Do not add DIEA or N-methylmorpholine (NMM). Agitate for 2–4 hours at room temperature.

  • Validation (Kaiser Test) : Perform a Kaiser test to confirm the consumption of free amines. A negative (yellow) result validates successful coupling.

  • Modified Deprotection : To minimize base exposure during the subsequent Fmoc removal, utilize a shortened deprotection cycle (e.g., two brief 5-minute exposures to 25% piperidine) or use a milder base combination[2][4].

  • Subsequent Couplings : Continue elongation using OPfp esters for the next few amino acids to further protect the vulnerable Sec residue from basic coupling cocktails[4][5].

Application 2: Synthesis of Hydrolysis-Resistant tRNA Mimics

Beyond SPPS, OPfp esters are instrumental in structural biology. Studying the ribosomal incorporation of Sec requires aminoacyl-tRNA complexes. However, the natural ester bond connecting the amino acid to the 3'-OH of the tRNA is rapidly hydrolyzed in vitro[8][9].

To solve this, researchers synthesize 3'-aminoacyl-NH-tRNA mimics , replacing the 3'-OH with a 3'-NH₂ group to form a stable amide bond[8]. Because RNA backbones are highly sensitive to degradation, standard coupling reagents cannot be used. OPfp active esters (e.g., fMet-OPfp or Fmoc-Gly-OPfp) allow for the direct, quantitative acylation of 3'-amino-3'-deoxy-RNA on a solid support or in mild aqueous buffers without damaging the RNA[3][8].

Step-by-Step Protocol: tRNA Mimic Acylation
  • Precursor Preparation : Synthesize the 3'-amino-3'-deoxyoligoribonucleotide (e.g., a pdCpA dinucleotide or full tRNA mimic) and dissolve it in a 100 mM Tris-HCl buffer (pH 8.0)[3].

  • OPfp Addition : Dissolve the target amino acid OPfp ester (e.g., 200 equivalents of fMet-OPfp) in dimethyl sulfoxide (DMSO)[3].

  • Reaction : Mix the RNA buffer solution with the DMSO solution (1:1 v/v) to achieve a final RNA concentration of 0.1 mM. Incubate at room temperature[3].

  • Validation : Analyze the conversion via anion-exchange HPLC. The OPfp ester drives a nearly quantitative transformation to the slower-migrating amide-linked conjugate, validated by FT-ICR Mass Spectrometry[3].

G A 3'-amino-3'-deoxy-RNA (Solid Support) C Base-Free Acylation (DMSO/Tris Buffer) A->C B Amino Acid-OPfp Ester (e.g., fMet-OPfp) B->C D 3'-NH-Peptidyl-tRNA Mimic (Hydrolysis Resistant) C->D Amide Bond Formation E Ribosomal Structural Studies (Cryo-EM / X-ray) D->E Stable in vitro

Fig 2. Workflow for generating hydrolysis-resistant tRNA mimics using OPfp active esters.

Quantitative Data Summary

The superiority of OPfp-mediated Sec incorporation over standard protocols is evident in the suppression of side reactions and overall yield.

Synthesis StrategyCoupling ReagentsBase Required?Primary Side ReactionSec Incorporation YieldLinkage Stability (tRNA)
Standard SPPS HBTU / DIC + HOBtYes (DIEA)β-elimination (dHA)Low (< 30%)N/A
OPfp SPPS Fmoc-Sec(Mob)-OPfpNoMinimalHigh (> 85%)N/A
Natural tRNA Enzymatic (Synthetase)NoEster HydrolysisVariableLow (Minutes)
OPfp tRNA Mimic AA-OPfp + 3'-NH₂-RNANo (Tris Buffer)None observedQuantitative (~95%)High (Months)

Data synthesized from comparative methodologies in seleno-peptide and RNA conjugate synthesis[1][2][3][4].

Conclusion

The incorporation of selenocysteine into synthetic systems requires a delicate balance of reactivity and preservation. By leveraging the highly electrophilic nature of pentafluorophenyl (OPfp) active esters, researchers can entirely bypass the destructive base-catalyzed β-elimination pathways that plague standard peptide synthesis[1][2]. Furthermore, this exact chemical logic translates seamlessly into the synthesis of hydrolysis-resistant tRNA mimics, providing the structural biology community with the stable tools necessary to decode ribosomal mechanisms[3][8].

References

  • Design of a selenylsulfide-bridged EGFR dimerization arm mimic. National Institutes of Health (NIH). Available at:[Link]

  • Studies of redox and exchange reactions of (seleno)cysteine peptides and model compounds. Deutsche Nationalbibliothek. Available at:[Link]

  • Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. National Institutes of Health (NIH). Available at:[Link]

  • Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology. Available at:[Link]

  • Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. ResearchGate. Available at:[Link]

  • Synthesis of aminoacylated N6,N6-dimethyladenosine solid support for efficient access to hydrolysis-resistant 3′-charged tRNA mimics. National Institutes of Health (NIH). Available at:[Link]

  • Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide. ACS Publications. Available at:[Link]

  • Can selenoenzymes resist electrophilic modification? Evidence from thioredoxin reductase and a mutant containing alpha-methylselenocysteine. ResearchGate. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Nα-Fmoc-Sec(4-methoxybenzyl)-O-pentafluorophenyl Ester

Introduction In the specialized field of peptide chemistry and drug development, the precise incorporation of non-canonical amino acids is a critical step toward creating novel therapeutics and research tools. Selenocyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the specialized field of peptide chemistry and drug development, the precise incorporation of non-canonical amino acids is a critical step toward creating novel therapeutics and research tools. Selenocysteine (Sec), often termed the 21st amino acid, is of particular interest due to its unique redox properties, which are central to the function of various enzymes, including glutathione peroxidases and thioredoxin reductases. The synthesis of selenopeptides, however, presents significant challenges due to the high reactivity and instability of the selenol side chain.

This technical guide provides a comprehensive overview of a key reagent designed to overcome these challenges: Nα-Fmoc-Sec(4-methoxybenzyl)-O-pentafluorophenyl Ester , abbreviated as Fmoc-Sec(Mob)-OPfp . This document delves into its fundamental physicochemical properties—molecular weight and solubility profile—grounded in both theoretical principles and practical, field-proven insights. We will explore the causal reasoning behind its molecular design and provide robust protocols for its handling and characterization, empowering researchers to utilize this powerful building block with confidence and precision.

Section 1: Molecular Identity and Structural Rationale

The efficacy of Fmoc-Sec(Mob)-OPfp in Solid-Phase Peptide Synthesis (SPPS) is a direct result of its carefully engineered chemical architecture. Each component of the molecule serves a distinct and critical function.

  • Full Chemical Name: (2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoate[1]

  • CAS Number: 939431-43-3[1]

  • Molecular Formula: C₃₂H₂₄F₅NO₆Se

The structure is an assembly of three key functional moieties, each selected to optimize the process of selenopeptide synthesis:

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the primary amine-protecting group. Its selection is deliberate; the Fmoc group is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.[2] This orthogonality is the cornerstone of the most widely used SPPS strategies, allowing for sequential, controlled elongation of the peptide chain.[3]

  • Sec(Mob) (S-4-methoxybenzyl Selenocysteine) Core: The central challenge in selenocysteine chemistry is the protection of the highly reactive selenol (-SeH) side chain. The 4-methoxybenzyl (Mob) group serves as an effective, semi-labile protecting group. It shields the selenium atom from unwanted oxidation and side reactions during the basic Fmoc-deprotection steps and subsequent coupling cycles.[4] Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[5]

  • C-Terminal OPfp (Pentafluorophenyl Ester) Group: This moiety is a highly efficient activating group for the carboxyl end of the amino acid.[6] The strong electron-withdrawing nature of the five fluorine atoms makes the pentafluorophenyl group an excellent leaving group.[7][8] This high reactivity translates to rapid and efficient peptide bond formation, which is crucial for minimizing side reactions and preventing racemization, especially for sensitive residues like selenocysteine.[7][8] PFP esters are known to be more stable against spontaneous hydrolysis than many other active esters, making them well-suited for both manual and automated synthesis platforms.[6][7]

Section 2: Molecular Weight

The molecular weight is a fundamental property essential for accurate reagent measurement and for analytical confirmation via mass spectrometry.

ParameterValueSource
Molecular Formula C₃₂H₂₄F₅NO₆SeCalculated
Calculated Molecular Weight 692.5 g/mol Calculated
Precursor (Fmoc-Sec(Mob)-OH) MW 510.4 g/mol [9]
Expert Insight: Experimental Verification

While the calculated molecular weight provides a theoretical value, experimental confirmation is a cornerstone of good laboratory practice. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. For Fmoc-Sec(Mob)-OPfp, an HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm). This level of accuracy not only validates the molecular weight but also confirms the elemental composition, providing a high degree of confidence in the reagent's identity and purity before its use in a synthesis.

Section 3: Solubility Profile

The solubility of an activated amino acid derivative is a critical parameter that dictates its handling, storage, and application in peptide synthesis. A comprehensive understanding of the solubility of Fmoc-Sec(Mob)-OPfp is essential for preparing coupling solutions and ensuring efficient reactions.

Theoretical Assessment: A Structure-Driven Analysis

Direct quantitative solubility data for highly reactive intermediates like Fmoc-Sec(Mob)-OPfp is often not published. However, a reliable solubility profile can be deduced by analyzing the contributions of its constituent parts based on the "like dissolves like" principle.

  • Hydrophobic Character: The large, aromatic Fmoc group, the methoxybenzyl (Mob) group, and the pentafluorophenyl (Pfp) ester are all significantly non-polar and hydrophobic. This overwhelmingly hydrophobic character dictates the molecule's overall solubility.

  • Polarity: The molecule contains polar ester and carbamate linkages, but their influence is overshadowed by the large non-polar surface area.

Based on this structural analysis, Fmoc-Sec(Mob)-OPfp is predicted to be:

  • Readily soluble in polar aprotic solvents that can solvate both the polar linkages and the large non-polar moieties.

  • Insoluble in water and other aqueous buffers.

  • Poorly soluble in non-polar aliphatic solvents like hexanes, where it lacks favorable interactions.

Field-Proven Solvents for Application

In practice, the choice of solvent is dictated by the requirements of Solid-Phase Peptide Synthesis. The compound's utility is proven in the following solvents, which are standard for SPPS coupling reactions.

  • N,N-Dimethylformamide (DMF): The most common solvent for SPPS, providing excellent solvation for protected amino acids and swelling for polystyrene-based resins.[10]

  • N-Methyl-2-pyrrolidone (NMP): A strong polar aprotic solvent, often used as a substitute for DMF, with similar solvating properties.[10]

  • Dichloromethane (DCM): A less polar solvent, often used in combination with DMF, particularly for washing steps and for dissolving reagents.[10]

  • Tetrahydrofuran (THF): Studies have shown that PFP esters can achieve quantitative reaction in THF, sometimes without the need for coupling additives.[11]

Summary of Expected Solubility

The following table provides a practical guide for researchers.

SolventSolvent TypeExpected SolubilityRationale & Justification
N,N-Dimethylformamide (DMF) Polar AproticSolubleStandard solvent for SPPS; effectively solvates the entire molecule.[10]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSolubleExcellent "drop-in" replacement for DMF with similar solvating power.[10]
Dichloromethane (DCM) Moderately PolarSolubleGood solvent for the hydrophobic moieties, commonly used in SPPS.[10]
Tetrahydrofuran (THF) Polar AproticSolubleProven solvent for PFP ester-mediated couplings.[11]
Acetonitrile (ACN) Polar AproticSparingly SolubleMay be used, but solubility might be lower compared to DMF or NMP.
Water / Aqueous Buffers Polar ProticInsolubleThe molecule is overwhelmingly hydrophobic and lacks ionizable groups for aqueous solubility.
Methanol / Ethanol Polar ProticSparingly to InsolublePotential for transesterification side reactions; generally not recommended.
Hexanes / Heptane Non-PolarInsolubleUsed as an anti-solvent for precipitation or recrystallization.[7]
Diethyl Ether Weakly PolarInsolubleOften used as an anti-solvent for precipitation.

Section 4: Experimental Workflow for Solubility Determination

To ensure reproducibility and accuracy, a standardized protocol should be used to determine the solubility of Fmoc-Sec(Mob)-OPfp in a novel solvent system. The following protocol is designed as a self-validating system to establish an approximate solubility limit.

Detailed Step-by-Step Methodology

Objective: To determine the approximate solubility (in mg/mL) of Fmoc-Sec(Mob)-OPfp in a given solvent at room temperature.

Materials:

  • Fmoc-Sec(Mob)-OPfp (crystalline solid)

  • Test solvent (analytical grade)

  • Calibrated analytical balance

  • Small glass vial (e.g., 2 mL) with a screw cap

  • Micropipettes

  • Vortex mixer and/or sonicator bath

Protocol:

  • Sample Preparation: Accurately weigh approximately 5.0 mg of Fmoc-Sec(Mob)-OPfp directly into a clean, dry glass vial. Record the exact mass.

  • Initial Solvent Addition: Add a small, precise volume of the test solvent to the vial (e.g., 100 µL). This creates a high initial concentration to test for high solubility.

  • Agitation: Cap the vial securely and vortex vigorously for 60 seconds. Observe the vial for any undissolved solid.

  • Sonication (Optional but Recommended): If solid remains, place the vial in a sonicator bath for 2-5 minutes at room temperature. Sonication helps break up aggregates and can facilitate dissolution.[12]

  • Observation: Carefully inspect the solution against a dark background. If the solution is completely clear with no visible particles, the compound is considered dissolved at that concentration.

  • Incremental Solvent Addition: If solid material persists, add another precise aliquot of solvent (e.g., 100 µL). Repeat steps 3-5.

  • Endpoint Determination: Continue the incremental addition of solvent until all solid material is fully dissolved.

  • Calculation: Calculate the final concentration, which represents the approximate solubility limit.

    • Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent Added (mL)

Visual Workflow for Solubility Testing

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_loop Iterative Dissolution cluster_end Conclusion start Start weigh Weigh 5.0 mg of Fmoc-Sec(Mob)-OPfp start->weigh add_solvent Add 100 µL of Test Solvent weigh->add_solvent agitate Vortex (60s) & Sonicate (2-5 min) add_solvent->agitate observe Is solid fully dissolved? agitate->observe observe->add_solvent No calculate Calculate Solubility: (mg / total mL) observe->calculate Yes stop End calculate->stop

Caption: Experimental workflow for determining the solubility of Fmoc-Sec(Mob)-OPfp.

Conclusion

Fmoc-Sec(Mob)-OPfp is a sophisticated and highly effective reagent for the incorporation of selenocysteine into synthetic peptides. Its molecular weight of 692.5 g/mol is a key parameter for all quantitative work. Its solubility profile is dominated by its hydrophobic character, rendering it soluble in essential SPPS solvents like DMF, NMP, and DCM, while being insoluble in aqueous media. This predictable behavior, rooted in its chemical structure, allows for its reliable application in complex synthetic protocols. By understanding these core physicochemical properties and employing robust handling procedures, researchers in drug discovery and chemical biology can fully leverage the power of this reagent to advance the frontiers of selenoprotein science.

References

  • Kim, J., & Lee, Y. (2005). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society.
  • Hondal, R. J., et al. (2001). Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from: [Link]

  • Hondal, R. J., et al. (2001). Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation. DataCite. Available at: [Link]

  • Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Available at: [Link]

  • Hondal, R. J., et al. (2015). Fmoc-Sec(Xan)-OH: synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. PubMed. Available at: [Link]

  • Moroder, L., et al. (1993). Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds. Peptide Science. Available at: [Link]

  • Hondal, R. J., et al. (2015). Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. PMC. Available at: [Link]

  • Bapeks. (n.d.). Fmoc-Sec(Mob). Retrieved from: [Link]

  • Applied BioChem by AJM. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Yoshita, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • Narita, M., et al. (1986). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Available at: [Link]

  • GeeK-Chemicals. (2026, April 7). Fmoc-Sec(Mob)-OPfp CAS#939431-43-3. Available at: [Link]

  • Manne, S. R., et al. (2022). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • Cosmo Bio. (n.d.). Fmoc-L-Sec(PMB)-OH(Fmoc-S-4-methoxybenzyl selenocysteine). Retrieved from: [Link]

  • Lampel, A., et al. (2024). Comparison of the self‐assembly and cytocompatibility of conjugates of Fmoc (9‐fluorenylmethoxycarbonyl) with hydrophobic, a. Semantic Scholar. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Fmoc-Protected Selenocysteine Derivatives for Peptide Chemistry

Authored by a Senior Application Scientist Abstract Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of various redox-active proteins, bestowing unique catalytic properties not achievable...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of various redox-active proteins, bestowing unique catalytic properties not achievable by its sulfur analog, cysteine.[1][2] The site-specific incorporation of selenocysteine into peptides and proteins via chemical synthesis is a powerful tool for elucidating biological function and developing novel therapeutics. This technical guide provides a comprehensive overview of the synthetic pathways for preparing Nα-Fmoc-protected selenocysteine derivatives, essential building blocks for solid-phase peptide synthesis (SPPS). We will delve into the rationale behind protecting group strategies, provide detailed, field-proven protocols for the synthesis of key derivatives, and discuss the critical parameters for their successful incorporation into peptide chains. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the synthesis of selenoproteins.

The Unique Chemistry of Selenocysteine: A Synthetic Challenge

The selenium atom in selenocysteine imparts a lower redox potential and higher nucleophilicity compared to the sulfur atom in cysteine.[3] While these properties are advantageous for the biological function of selenoproteins, they present significant challenges during chemical synthesis. The selenol side chain (-SeH) is highly susceptible to oxidation, readily forming a diselenide bond (-Se-Se-), and is also a potent nucleophile that can participate in undesired side reactions.[4] Consequently, effective protection of the selenol group is paramount for the successful synthesis of selenocysteine-containing peptides.

The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions used for Nα-deprotection and final cleavage from the solid support. In the context of Fmoc-based SPPS, the selenol protecting group must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but labile to the acidic conditions of final cleavage (e.g., trifluoroacetic acid, TFA).[1][5]

Key Fmoc-Protected Selenocysteine Building Blocks

Several Fmoc-protected selenocysteine derivatives have been developed, with the choice of side-chain protection influencing stability, handling, and deprotection conditions. The most commonly employed derivatives utilize acid-labile protecting groups, ensuring their removal during the final TFA-mediated cleavage step.

DerivativeProtecting GroupKey FeaturesReference
Fmoc-Sec(Trt)-OH Trityl (Trt)Commonly used, acid-labile, but can be sterically hindering. The trityl group is removed during standard TFA cleavage.[1][3]
Fmoc-Sec(Xan)-OH Xanthenyl (Xan)Offers enhanced bench stability compared to the Trt derivative and is also TFA-labile.[1][6]
Fmoc-Sec(PMB)-OH p-Methoxybenzyl (PMB)An alternative acid-labile group, sometimes requiring specific cleavage cocktails for efficient removal.[7][8]

Synthetic Pathway for Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH

A common and efficient route to these derivatives starts from the commercially available bis-Fmoc-L-selenocystine. The core of this synthesis involves the reduction of the diselenide bond to generate the reactive selenol, which is then trapped by an appropriate electrophile (trityl chloride or 9-hydroxyxanthene).

Diselenide Reduction: Generating the Nucleophilic Selenol

Several methods exist for the reduction of the diselenide bond in bis-Fmoc-L-selenocystine. A robust and frequently employed method utilizes powdered zinc and hydrochloric acid.[1]

Reduction bis-Fmoc-L-selenocystine bis-Fmoc-L-selenocystine Fmoc-L-selenocysteine (selenol) Fmoc-L-selenocysteine (selenol) bis-Fmoc-L-selenocystine->Fmoc-L-selenocysteine (selenol)  Zn, HCl  Diethyl ether Synthesis_Workflow cluster_reduction Step 1: Diselenide Reduction cluster_protection Step 2: Selenol Protection Start bis-Fmoc-L-selenocystine Reduction Zn / HCl in Diethyl Ether Start->Reduction Selenol Fmoc-L-selenocysteine (selenol intermediate) Reduction->Selenol Trt_reagent + Trityl Chloride in DCM Selenol->Trt_reagent Xan_reagent + 9-hydroxyxanthene, TFA in DCM Selenol->Xan_reagent Trt Fmoc-Sec(Trt)-OH Xan Fmoc-Sec(Xan)-OH Trt_reagent->Trt Xan_reagent->Xan

Caption: General workflow for synthesizing Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-selenocysteine derivatives into a growing peptide chain requires careful consideration of the coupling conditions to avoid side reactions, particularly racemization. [9]

Recommended Coupling Protocol

Reagents:

  • Fmoc-protected selenocysteine derivative (e.g., Fmoc-Sec(Trt)-OH)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxy-7-azabenzotriazole (HOAt) are a recommended combination. [1][10]* Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. [1][11]Wash the resin thoroughly.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-selenocysteine derivative (5-fold molar excess over resin capacity), DIC (5-fold excess), and HOAt (5-fold excess) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours with agitation.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test. [10]

Critical Considerations During SPPS
  • Racemization: Selenocysteine derivatives can be prone to racemization during activation and coupling. The use of additives like HOAt can help to suppress this side reaction. [1]It is also advisable to avoid prolonged pre-activation times.

  • β-elimination: Under strongly basic conditions, protected selenocysteine can undergo β-elimination to form a dehydroalanine residue. [4][9]Therefore, it is crucial to keep the Fmoc deprotection steps with piperidine as short as possible while ensuring complete removal of the Fmoc group.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For peptides containing Fmoc-Sec(Trt)-OH or Fmoc-Sec(Xan)-OH, a standard TFA-based cleavage cocktail is effective.

Cleavage Cocktail:

  • A common cleavage cocktail consists of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). [1]TIS acts as a scavenger to trap the reactive trityl or xanthenyl cations released during deprotection, preventing re-alkylation of the selenol or other sensitive residues like tryptophan.

Procedure:

  • Wash the peptide-resin with dichloromethane and dry it thoroughly.

  • Add the cleavage cocktail to the resin and agitate for 1.5-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide under vacuum. The resulting peptide will have a free selenol group, which will readily oxidize to a diselenide dimer in the presence of air.

Conclusion

The synthesis of Fmoc-protected selenocysteine derivatives is a critical enabling technology for the study of selenoproteins and the development of novel peptide-based therapeutics. The protocols outlined in this guide, based on established and reliable methods, provide a clear pathway for the preparation of key building blocks like Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH. By understanding the underlying chemistry and paying close attention to critical parameters during both the synthesis of the amino acid derivative and its incorporation into SPPS, researchers can confidently and efficiently produce selenocysteine-containing peptides for a wide range of applications.

References

  • Title: Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - MDPI Source: MDPI URL: [Link]

  • Title: On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-protection in Solid Phase Peptide Synthesis - PubMed Source: PubMed URL: [Link]

  • Title: Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins Source: MDPI URL: [Link]

  • Title: Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fmoc-Sec(Xan)-OH: synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection - PubMed Source: PubMed URL: [Link]

  • Title: Supporting Information Selenocysteine in Native Chemical Ligation and Expressed Protein Ligation - Raines Lab Source: Raines Lab - University of Wisconsin-Madison URL: [Link]

  • Title: Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Foundational

Fmoc-Sec(Mob)-OPfp in Solid-Phase Peptide Synthesis: Mechanistic Insights and Protocols for Selenopeptide Engineering

Executive Summary Selenocysteine (Sec, U), universally recognized as the 21st proteinogenic amino acid, is a critical residue for engineering redox-active enzymes, establishing highly stable selenoether cross-links, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Selenocysteine (Sec, U), universally recognized as the 21st proteinogenic amino acid, is a critical residue for engineering redox-active enzymes, establishing highly stable selenoether cross-links, and facilitating rapid Native Chemical Ligation (NCL). However, the unique physicochemical properties of Sec—specifically its high nucleophilicity and low physiological pKa (~5.2)—make it notoriously difficult to handle during standard Solid-Phase Peptide Synthesis (SPPS).

Fmoc-Sec(Mob)-OPfp (N-α-Fmoc-Se-(p-methoxybenzyl)-L-selenocysteine pentafluorophenyl ester) was engineered specifically to bypass the severe side reactions associated with Sec incorporation. This technical guide dissects the chemical causality behind its design, provides self-validating experimental protocols for its application, and explores its utility in modern biochemical drug development.

The Chemical Anatomy of Fmoc-Sec(Mob)-OPfp

The structural components of Fmoc-Sec(Mob)-OPfp are deliberately chosen to balance reactivity with protection during the iterative cycles of SPPS:

  • Fmoc (Fluorenylmethyloxycarbonyl): Provides standard N-α protection. It is cleanly removed by 20% piperidine without affecting the side chain.

  • Mob (p-Methoxybenzyl): A robust side-chain protecting group for the highly reactive selenolate. Unlike standard trityl (Trt) groups, Mob is exceptionally stable to the mildly basic conditions of Fmoc removal, preventing premature oxidation.

  • OPfp (Pentafluorophenyl ester): The defining feature of this molecule. OPfp is a pre-activated ester that enables highly efficient peptide bond formation without the need for basic coupling reagents.

Mechanistic Causality: Overcoming Base-Catalyzed Deselenation

The primary challenge in synthesizing Sec-containing peptides is the residue's susceptibility to base-catalyzed degradation. When standard Sec derivatives, such as Fmoc-Sec(Mob)-OH, are activated using conventional uronium/phosphonium salts (e.g., HATU, HBTU) in the presence of tertiary bases like N,N-diisopropylethylamine (DIPEA), the Sec residue undergoes rapid degradation.

The Causality of Degradation: The basic conditions promote the abstraction of the α-proton of the Sec residue. Because the selenolate is an excellent leaving group, this abstraction triggers a rapid β-elimination of the Mob-selenolate. This irreversible deselenation converts the Sec residue into dehydroalanine (dHA), destroying the target peptide and leading to complex, intractable piperidyl adducts during subsequent Fmoc deprotection cycles [[1]]().

The OPfp Solution: By utilizing the pre-activated OPfp ester, the coupling step is rendered essentially base-free. The electron-withdrawing pentafluorophenol acts as a superior leaving group, driving the acylation of the resin-bound amine forward without requiring DIPEA. This mechanistic shift completely suppresses the β-elimination pathway, ensuring high-fidelity incorporation of the Sec residue.

Mechanism cluster_0 Pathway A: Standard Basic Coupling (Problematic) cluster_1 Pathway B: Pre-Activated OPfp Strategy (Optimal) A Fmoc-Sec(Mob)-OH B Base (e.g., DIPEA) + HATU A->B C α-Proton Abstraction & β-Elimination B->C D Dehydroalanine (dHA) (Deselenation) C->D E Fmoc-Sec(Mob)-OPfp F Mild Coupling (Base-Free) E->F G Intact Sec-Peptide F->G

Fig 1. Base-catalyzed β-elimination pathway vs. the optimized OPfp active ester coupling strategy.

Experimental Protocols: A Self-Validating System

Because the Mob group is highly resistant to standard trifluoroacetic acid (TFA) cleavage, specialized redox-scavenging protocols must be employed. The addition of 2,2'-dithiobis(5-nitropyridine) (DTNP) to the cleavage cocktail mediates a trans-protection reaction, yielding a mixed selenosulfide that can be precisely controlled downstream 2.

Protocol 1: Base-Free Coupling of Fmoc-Sec(Mob)-OPfp
  • Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all residual base.

    • Causality Note: Any residual piperidine left in the resin matrix will act as a base during the subsequent coupling step, triggering premature β-elimination.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-Sec(Mob)-OPfp and 3.0 equivalents of 1-hydroxy-7-azabenzotriazole (HOAt) in minimal DMF. Add directly to the resin. Do not add DIPEA or NMM.

  • Incubation: Agitate at room temperature for 2–4 hours.

    • Self-Validation: Monitor completion via the Kaiser ninhydrin test. A clear/yellow bead indicates complete acylation of primary amines.

  • Washing: Wash with DMF (5 × 1 min) and dichloromethane (DCM) (3 × 1 min).

Protocol 2: Cleavage and DTNP-Mediated Trans-Protection
  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / triisopropylsilane (TIPS) / H2O (94:3:3 v/v/v).

  • DTNP Addition: Add 2.0 equivalents of DTNP directly to the cleavage cocktail.

    • Causality Note: DTNP acts as a highly reactive electrophilic trap. As the Mob group is slowly liberated by TFA, the transient selenol immediately reacts with DTNP. This prevents the selenol from undergoing irreversible aggregation or oxidizing into intractable polymeric diselenides [[3]]().

  • Cleavage: Incubate the resin with the cocktail for 2–3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide using cold diethyl ether. Centrifuge and wash the pellet twice with ether. The resulting pellet contains the Sec(5-Npys) trans-protected peptide.

Workflow N1 Resin-Bound Sec(Mob)-Peptide N2 Cleavage Cocktail (TFA + DTNP Scavenger) N1->N2 N3 Sec(5-Npys) Mixed Disulfide (Trans-protected Intermediate) N2->N3 N4 Oxidation / Disproportionation N3->N4 N5 Reduction (e.g., DTT or Ascorbate) N3->N5 N6 Peptide Diselenide (Se-Se Bridge) N4->N6 N7 Peptide Selenol (Free -SeH) N5->N7

Fig 2. DTNP-mediated cleavage workflow for the trans-protection and isolation of Sec-peptides.

Protocol 3: Post-Cleavage Reduction to Free Selenol
  • Dissolution: Dissolve the crude Sec(5-Npys) peptide in degassed 0.1 M sodium phosphate buffer (pH 6.5).

  • Reduction: Add a 10-fold molar excess of dithiothreitol (DTT) or ascorbic acid. Incubate for 30 minutes.

    • Self-Validation: The immediate appearance of a bright yellow color (released 5-nitro-2-pyridinethiol) serves as a visual confirmation of successful reduction.

  • Purification: Immediately purify the free selenol peptide via RP-HPLC using degassed solvents to prevent premature oxidation.

Applications in Biochemistry and Drug Development

  • Selenoether Cross-linking for Helix-Constrained Peptides: The enhanced nucleophilicity of Sec compared to Cys allows for rapid, chemoselective alkylation (e.g., with 1,8-dibromooctane) under mild aqueous conditions. This is utilized to "staple" peptides, stabilizing α-helical conformations for challenging intracellular protein-protein interaction (PPI) targets like p53/MDM2 4.

  • Glutathione Peroxidase (GPx) Mimics: Sec is the catalytic heart of GPx. Synthetic peptides incorporating Sec via the OPfp/Mob strategy are used to study the enzyme's redox mechanisms and to develop novel antioxidant therapeutics 3.

  • Sec-Mediated Native Chemical Ligation (NCL): Sec can facilitate NCL at much faster rates than Cys. Following ligation, the Sec residue can be selectively deselenized to Alanine, or retained for structural purposes, drastically expanding the toolkit for the total chemical synthesis of proteins.

Quantitative Comparison of Sec Protecting Groups

To justify the selection of the Mob/OPfp strategy, the following table summarizes the performance metrics of common Sec protecting groups and activation strategies in SPPS.

Protecting GroupActivation StrategyCleavage Reagentβ-Elimination RiskSynthetic YieldPrimary Application
Mob (p-Methoxybenzyl) OPfp (Active Ester) TFA + DTNP Low >85% Complex/Long Selenopeptides
Mob (p-Methoxybenzyl)OH (HATU/DIPEA)TFA + DTNPHigh<40%Short, simple sequences
Trt (Trityl)OH (DIC/Oxyma)TFA + TIPSModerate~70%Sequences lacking sensitive residues
PMB (p-Methylbenzyl)OH (HATU/DIPEA)TFA + DTNPHigh<45%Obsolete (Replaced by OPfp)
Xan (Xanthyl)OH (DIC/Oxyma)Mild TFALow~80%Highly acid-sensitive peptides

References

  • Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. National Institutes of Health (NIH) / PMC.1

  • The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. SciSpace / J Pept Sci.2

  • Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. National Institutes of Health (NIH) / PMC.3

  • Chemically Diverse Helix-Constrained Peptides Using Selenocysteine Crosslinking. ACS Publications / Organic Letters.4

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Fmoc-Sec(Mob)-OPfp Coupling in Solid Phase Peptide Synthesis

The Selenocysteine Challenge: Mechanistic Causality The incorporation of Selenocysteine (Sec, U) into synthetic peptides is essential for the study of selenoenzymes, redox-active proteins, and advanced therapeutics. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

The Selenocysteine Challenge: Mechanistic Causality

The incorporation of Selenocysteine (Sec, U) into synthetic peptides is essential for the study of selenoenzymes, redox-active proteins, and advanced therapeutics. However, Sec presents a unique chemical challenge during standard Fmoc Solid Phase Peptide Synthesis (SPPS). Because the pKa of a selenol (~5.2) is significantly lower than that of a thiol (~8.0), the selenolate acts as an excellent leaving group.

When standard coupling protocols utilizing strong uronium salts (e.g., HATU, HBTU) and tertiary amines (e.g., DIEA, NMM) are employed, the basic environment catalyzes the abstraction of the alpha-proton on the Sec residue. This triggers a rapid β -elimination of the protected selenol (such as the industry-standard 4-methoxybenzyl, or Mob, group), resulting in the formation of dehydroalanine (dHA) and irreversible deselenation .

To circumvent this, the pre-activated pentafluorophenyl ester, Fmoc-Sec(Mob)-OPfp , is utilized. The OPfp ester is highly reactive toward primary amines but stable enough to be isolated. Its use completely eliminates the need for auxiliary basic activators during the coupling step. By maintaining a neutral coupling environment, β -elimination is suppressed, and epimerization is minimized .

G Start Fmoc-Sec(Mob)-OH Activation Path1 Standard SPPS (HATU + DIEA) Start->Path1 Path2 Active Ester SPPS (OPfp + HOBt) Start->Path2 Outcome1 Base-Catalyzed β-Elimination Path1->Outcome1 Outcome2 Base-Free Acylation Path2->Outcome2 Result1 Dehydroalanine (dHA) + Deselenation Outcome1->Result1 Result2 Intact Sec(Mob) Peptide Chain Outcome2->Result2

Figure 1: Mechanistic divergence of Sec coupling under basic vs. base-free OPfp conditions.

Quantitative Comparison of Coupling Strategies

To highlight the necessity of the OPfp protocol, the following table summarizes the reaction parameters and risks associated with standard versus active ester coupling for Selenocysteine .

ParameterStandard Coupling (HATU/DIEA)Active Ester Coupling (OPfp/HOBt)
Coupling Reagent HATU, HBTU, or DICPre-activated OPfp ester
Additives DIEA or NMM (2–4 eq)HOBt or HOOBt (1 eq)
Base Concentration High (Basic environment)Zero (Neutral environment)
Reaction Time 30 – 60 minutes2 – 12 hours
Deselenation Risk High (>30% dHA formation)Minimal (<2%)
Epimerization Risk Moderate to HighNegligible

Experimental Protocol: Fmoc-Sec(Mob)-OPfp Coupling

This protocol is designed as a self-validating system. It incorporates shortened deprotection cycles to protect previously coupled Sec residues and utilizes colorimetric validation to ensure coupling efficacy without risking degradation .

Reagents Required
  • Fmoc-Sec(Mob)-OPfp : 3.0 equivalents relative to resin loading.

  • HOBt (N-hydroxybenzotriazole) : 1.0 equivalent (acts as a catalyst to accelerate OPfp coupling).

  • DMF (N,N-Dimethylformamide) : Peptide synthesis grade, amine-free.

  • Piperidine : 20% (v/v) in DMF.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh the desired amount of amine-functionalized peptide-resin (e.g., 0.1 mmol scale).

  • Suspend the resin in 5–10 mL of DMF and agitate gently for 30–60 minutes to ensure complete swelling of the polymer matrix.

  • Drain the solvent completely.

Step 2: Optimized Fmoc Deprotection Causality Check: Prolonged exposure to 20% piperidine can induce slow β -elimination of already-incorporated Sec residues.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 2 minutes , then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for 5 minutes (shortened from the standard 10–15 minutes).

  • Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base.

Step 3: Base-Free Coupling

  • In a clean, dry vial, dissolve Fmoc-Sec(Mob)-OPfp (0.3 mmol, 3 eq) and HOBt (0.1 mmol, 1 eq) in minimal DMF (approx. 2–3 mL).

  • Critical Step: Do not add DIEA, NMM, or any other tertiary base.

  • Transfer the solution to the reaction vessel containing the deprotected resin.

  • Agitate gently at room temperature for 2 to 12 hours. (Because base-free OPfp coupling is slower than HATU activation, extended coupling times are required to ensure completion).

Step 4: System Validation (Kaiser Test)

  • Drain the coupling solution and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

  • Validation: A negative result (yellow/colorless beads) confirms complete acylation. A positive result (blue beads) indicates incomplete coupling; if positive, repeat Step 3 with fresh reagents.

Step 5: Subsequent Chain Elongation For amino acids coupled after the Sec residue, it is highly recommended to continue using OPfp esters or to use highly efficient coupling reagents (like HATU) with the absolute minimum required coupling time to limit the Sec residue's exposure to basic conditions.

Workflow Step1 Resin Swelling (DMF, 30 min) Step2 Fmoc Deprotection (Shortened Piperidine) Step1->Step2 Step3 Base-Free Coupling (OPfp + HOBt) Step2->Step3 Step4 Validation (Kaiser Test) Step3->Step4 Step5 Cleavage & Trans-protection (TFA / DPDS) Step4->Step5

Figure 2: Optimized SPPS workflow for Fmoc-Sec(Mob)-OPfp incorporation.

Post-Synthesis Considerations: Cleavage and Deprotection

Unlike standard Trityl (Trt) protecting groups, the 4-methoxybenzyl (Mob) group on Selenocysteine is highly resistant to standard Trifluoroacetic acid (TFA) cleavage cocktails.

Causality behind post-synthesis processing: When the peptide is cleaved from the resin using a standard cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), the Sec(Mob) residue will remain intact. This is often advantageous, as free selenols are highly prone to uncontrolled oxidation and aggregation. To remove the Mob group and form the desired diselenide bonds, the purified Sec(Mob)-peptide is typically subjected to targeted oxidative deprotection using reagents such as 2,2'-dithiobis(5-nitropyridine) (DTNP) or iodine (I₂), or via trans-protection using DPDS in TFA with thioanisole. Always perform analytical LC-MS prior to Mob-deprotection to verify the absence of the -82 Da mass shift characteristic of deselenation (dHA formation).

References

  • Title: Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Application

Application Notes and Protocols: Conditions for Mob Deprotection in Selenopeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Selenocysteine and its Protection Selenocysteine (Sec), the 21st proteinogenic amino acid, is a key component of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Selenocysteine and its Protection

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a key component of numerous enzymes known as selenoproteins, which are vital for various physiological processes, including antioxidant defense and thyroid hormone metabolism. The unique chemical properties of the selenol group (-SeH) in selenocysteine, being more nucleophilic and having a lower pKa than the thiol group of cysteine, are central to its biological function. However, this high reactivity also presents a significant challenge during the chemical synthesis of selenopeptides.[1][2]

To prevent unwanted side reactions during solid-phase peptide synthesis (SPPS), the selenol group must be masked with a protecting group. The p-methoxybenzyl (Mob) group has traditionally been a widely used protecting group for the selenol side chain of selenocysteine, primarily due to its stability under the basic conditions required for Fmoc-α-amino group deprotection.[2][3][4] This application note provides a detailed guide to the conditions required for the effective deprotection of the Mob group from selenocysteine residues in synthetic peptides, covering both traditional and modern methodologies.

Mechanism of Mob Deprotection: An Acid-Labile Strategy

The removal of the Mob group from the selenocysteine side chain is typically achieved under strong acidic conditions. The underlying principle of this deprotection is the acid-catalyzed cleavage of the benzyl-selenium bond. The electron-donating methoxy group on the phenyl ring facilitates this cleavage by stabilizing the resulting carbocation.

The general mechanism involves the protonation of the selenium atom or the methoxy group's oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the p-methoxybenzyl cation, which is then trapped by a scavenger present in the cleavage cocktail to prevent it from reacting with other nucleophilic residues in the peptide, such as tryptophan or methionine.

Mob_Deprotection_Mechanism Sec(Mob)-Peptide Sec(Mob)-Peptide Protonation Protonation Sec(Mob)-Peptide->Protonation + H+ (TFA) Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Free_Selenol Sec(SeH)-Peptide Cleavage->Free_Selenol Mob_Cation p-Methoxybenzyl Cation Cleavage->Mob_Cation Scavenger Scavenger (e.g., TIS, Thioanisole) Mob_Cation->Scavenger Trapping Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed Mob deprotection from a selenocysteine residue.

Traditional vs. Modern Deprotection Strategies

Historically, the removal of benzyl-type protecting groups like Mob required harsh and often hazardous reagents such as hydrogen fluoride (HF) or trimethylsilyl bromide (TMSBr).[1] While effective, these methods necessitate specialized equipment and can lead to side reactions. Modern approaches have focused on developing milder and more selective deprotection cocktails.

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Traditional Strong Acid HF, TMSBr, TMSOTfAnhydrous, specialized apparatusEffective for robust peptidesHarsh, toxic, potential for side reactions[1]
TFA-based Cocktails TFA, Scavengers (e.g., TIS, EDT, Thioanisole)Room temperature, 2-4 hoursWidely applicable, standard for SPPSCan be harsh for sensitive peptides
Electrophilic Disulfides DTNP in TFARoom temperature, < 1 hourMild, rapid, sub-stoichiometric amounts of DTNP needed for Sec(Mob)[5]By-products may require extensive purification[6][7]
Hydrosilane Reduction TFA, Triethylsilane (TES), Thioanisole40°C, 4 hoursGentle, "one-pot" deprotection, minimal side reactions[6][7]Requires elevated temperature

Experimental Protocols

Protocol 1: Standard TFA-Based Mob Deprotection

This protocol is a general method for the cleavage of a peptide from the resin and the simultaneous deprotection of the Mob group from selenocysteine and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[8] For many peptides, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[8]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

  • Filter the cleavage mixture into a clean centrifuge tube.

  • Wash the resin with additional TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 volumes).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase HPLC.

SPPS_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Peptide Purification Start Peptide-Resin (Sec(Mob) protected) Swell Swell Resin in DCM Start->Swell Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Swell->Cleavage Incubate Incubate 2-4h at RT Cleavage->Incubate Filter Filter to Collect Peptide Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash Wash with Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry HPLC Purify by HPLC Dry->HPLC

Caption: General workflow for Mob deprotection and peptide purification after SPPS.

Protocol 2: Mild Deprotection using DTNP

This method is particularly useful for sensitive peptides where harsh TFA treatment might cause degradation. It leverages the high electrophilicity of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[1][5]

Materials:

  • Lyophilized crude peptide containing Sec(Mob)

  • Trifluoroacetic acid (TFA)

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)

  • Thioanisole (optional, required for Cys(Mob) deprotection)[1]

  • Cold diethyl ether

  • Purification supplies as in Protocol 1

Procedure:

  • Dissolve the lyophilized crude peptide in TFA.

  • Add DTNP to the solution. For Sec(Mob), sub-stoichiometric amounts (as little as 0.2 equivalents) can be effective.[5] A starting point is 1-2 equivalents relative to the peptide.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by HPLC to confirm the removal of the Mob group.

  • Once the deprotection is complete, precipitate the peptide with cold diethyl ether.

  • Proceed with washing, drying, and HPLC purification as described in Protocol 1. Note that by-products from DTNP may require thorough purification to remove.[6][7]

Protocol 3: Gentle Deprotection with Triethylsilane (TES)

This recently developed method offers a gentle, one-pot deprotection of Sec(Mob) and is an excellent alternative to harsher methods.[6][7]

Materials:

  • Lyophilized crude peptide containing Sec(Mob)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Thioanisole

  • Heating block or water bath

  • Purification supplies as in Protocol 1

Procedure:

  • Prepare a deprotection cocktail of TFA/TES/thioanisole (96:2:2 v/v/v).[6]

  • Dissolve the lyophilized crude peptide in the deprotection cocktail.

  • Incubate the solution at 40°C for 4 hours.

  • After incubation, allow the solution to cool to room temperature.

  • Precipitate the peptide with cold diethyl ether.

  • Proceed with washing, drying, and HPLC purification as described in Protocol 1. This method is reported to produce a purer crude product with fewer contaminants.[6][7]

Troubleshooting and Optimization

  • Incomplete Deprotection: If HPLC analysis shows a significant amount of remaining Mob-protected peptide, extend the incubation time or, in the case of TFA-based methods, slightly increase the reaction temperature (use with caution). For the DTNP method, increasing the equivalents of DTNP may be necessary.

  • Side Reactions: The presence of scavengers is crucial to prevent the alkylation of sensitive residues like Trp, Met, and Tyr by the released Mob cation. TIS is a common and effective scavenger. Thioanisole can also be beneficial, especially in the TES-based method.[6]

  • Oxidation: The free selenol is susceptible to oxidation to a diselenide. This can be minimized by working under an inert atmosphere (e.g., argon or nitrogen) and by keeping the peptide in an acidic solution until purification. The TES deprotection method has been observed to yield the peptide mainly in the diselenide form.[6][7] If the monomeric selenol is desired, a subsequent reduction step with a reducing agent like dithiothreitol (DTT) may be necessary.

Conclusion

The selection of the appropriate deprotection strategy for Sec(Mob) is critical for the successful synthesis of selenopeptides. While traditional strong acid cleavage remains a viable option, modern methods utilizing reagents like DTNP and triethylsilane offer milder, more efficient, and often cleaner alternatives. Researchers should consider the sensitivity of their peptide sequence and the desired final state of the selenocysteine residue (selenol vs. diselenide) when choosing a deprotection protocol. The methods outlined in these application notes provide a comprehensive guide for achieving efficient and reliable Mob deprotection in selenopeptide synthesis.

References

  • Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Hondal, R. J., et al. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science, 13(2), 81–93. [Link]

  • Flemr, J., et al. (2015). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Journal of Peptide Science, 21(1), 33-40. [Link]

  • Rys, A. N., & Hondal, R. J. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3203. [Link]

  • TAYLOR, J. S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3231-3262. [Link]

  • Rys, A. N., & Hondal, R. J. (2019). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10). [Link]

  • Ye, S., & Liu, C. C. (2017). Site-specific incorporation of selenocysteine using an expanded genetic code and palladium-mediated chemical deprotection. Chemical science, 8(3), 2039–2044. [Link]

  • Flemr, J., et al. (2011). Known selenocysteine protection schemes. ResearchGate. [Link]

  • Rys, A. N., & Hondal, R. J. (2013). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis. ResearchGate. [Link]

  • Rys, A. N., & Hondal, R. J. (2015). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. ResearchGate. [Link]

  • Rys, A. N., & Hondal, R. J. (2013). Deprotection of Sec(Mob) using TFA/DTNP followed by ascorbolysis. ResearchGate. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Flemr, J., et al. (2015). Fmoc-Sec(Xan)-OH: synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Journal of peptide science : an official publication of the European Peptide Society, 21(1), 33–40. [Link]

  • Hondal, R. J., et al. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of peptide science : an official publication of the European Peptide Society, 13(2), 81–93. [Link]

Sources

Method

Using Fmoc-Sec(Mob)-OPfp for the directed synthesis of selenoenzymes

Title: Directed Synthesis of Selenoenzymes Using Fmoc-Sec(Mob)-OPfp: Overcoming β -Elimination and Epimerization in SPPS Introduction & Mechanistic Rationale Selenocysteine (Sec), the 21st proteinogenic amino acid, is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Directed Synthesis of Selenoenzymes Using Fmoc-Sec(Mob)-OPfp: Overcoming β -Elimination and Epimerization in SPPS

Introduction & Mechanistic Rationale

Selenocysteine (Sec), the 21st proteinogenic amino acid, is the catalytic core of critical mammalian oxidoreductases such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR)[1]. The chemical synthesis of selenoenzymes and their biomimetic models via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. Due to the lower pKa of the selenol group and the high lability of the α -proton, Sec is highly susceptible to base-catalyzed side reactions during standard Fmoc-SPPS[1][2].

The Causality of Sec Instability: When standard coupling reagents (e.g., HBTU, PyBOP) are used, they require the addition of tertiary bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[3]. In the presence of these bases, the protected Sec residue undergoes rapid α -proton abstraction, leading to two detrimental pathways:

  • β -Elimination: The loss of the selenol protecting group generates dehydroalanine (Dha), which can further react with piperidine during Fmoc deprotection to form β -piperidinoalanine adducts[1][4].

  • Epimerization (Racemization): Re-protonation of the planar enolate intermediate results in the formation of D-Sec, drastically reducing the yield of the bioactive L-selenoenzyme[3][5].

The Fmoc-Sec(Mob)-OPfp Solution: To circumvent these base-induced degradation pathways, the pre-activated pentafluorophenyl ester, Fmoc-Sec(Mob)-OPfp, is utilized[6]. The OPfp ester is highly electrophilic, enabling efficient amide bond formation without the need for auxiliary tertiary bases[4][6]. Furthermore, the p-methoxybenzyl (Mob) group provides robust protection of the selenol during chain elongation while being sufficiently electron-rich to allow for mild acidolytic cleavage, avoiding the harsh HF conditions required for standard benzyl groups[7][8].

Comparative Efficacy: Standard vs. OPfp Coupling

The quantitative advantages of the base-free OPfp strategy are summarized in Table 1, demonstrating why pre-activated esters are critical for selenoenzyme synthesis.

Table 1: Comparison of Sec Coupling Strategies in Fmoc-SPPS

Coupling StrategyReagentsBase Required? β -Elimination (Dha)Epimerization (D-Sec)Overall Sec Incorporation Yield
Standard Uronium Fmoc-Sec(Mob)-OH, HBTUYes (DIPEA/NMM)High (up to 40%)Moderate (10-20%)< 50%
Standard Carbodiimide Fmoc-Sec(Mob)-OH, DIC/HOBtNo (but slow)LowLow~ 70-80%
Active Ester (Optimized) Fmoc-Sec(Mob)-OPfp No Negligible Negligible > 95%

Visualizing the Mechanistic Pathways

G2 Start Fmoc-Sec(Mob)-OH Base Standard Coupling (HBTU + DIPEA) Start->Base Basic Conditions OPfp Fmoc-Sec(Mob)-OPfp (Pre-activated) Start->OPfp Esterification Alpha Alpha-Proton Abstraction Base->Alpha Dha Beta-Elimination (Dehydroalanine) Alpha->Dha Rac Epimerization (D-Sec) Alpha->Rac NoBase Base-Free Coupling OPfp->NoBase Success Intact L-Sec Incorporation NoBase->Success

Caption: Base-catalyzed degradation of Sec vs. the base-free OPfp active ester pathway.

Experimental Protocols

Protocol A: Base-Free Coupling of Fmoc-Sec(Mob)-OPfp

Objective: Incorporate the Sec residue into the nascent peptide chain without inducing β -elimination or epimerization[3][4].

  • Resin Preparation: Swell the peptide-resin (e.g., Fmoc-Gly-Wang or ChemMatrix) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (Pre-Sec): Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Self-Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection. Wash extensively with DMF (6 × 1 min).

  • Active Ester Solution: Dissolve 3.0 equivalents of Fmoc-Sec(Mob)-OPfp in a minimal volume of anhydrous DMF. Crucial Step: Do not add any coupling reagents (HBTU, HATU) or tertiary bases (DIPEA, NMM)[6].

  • Coupling: Add the OPfp solution to the resin. Agitate gently at room temperature for 2 to 4 hours[6].

  • Verification: Perform a Kaiser (ninhydrin) test. A negative result (yellow) indicates complete coupling. If positive, repeat the coupling with 1.5 eq of Fmoc-Sec(Mob)-OPfp.

  • Post-Sec Fmoc Deprotection: To minimize the time the incorporated Sec is exposed to base, reduce the piperidine treatment to the absolute minimum required (e.g., 2 × 3 minutes) for all subsequent elongation steps[4][5].

Protocol B: Global Cleavage and Mob Deprotection

Objective: Cleave the peptide from the resin and remove the Mob protecting group without oxidizing the selenol or inducing deselenization. The Mob group is highly stable and requires specific scavengers to prevent re-alkylation[8].

  • Preparation: Wash the completed peptide-resin with dichloromethane (DCM) and dry thoroughly under a vacuum.

  • Cleavage Cocktail Formulation (TES Method): Prepare a fresh cocktail of Trifluoroacetic Acid (TFA) / Triethylsilane (TES) / Thioanisole in a 96:2:2 (v/v/v) ratio[8]. Causality: TES acts as a powerful hydride donor to reduce the Mob carbocation, while thioanisole acts as a soft nucleophile to scavenge electrophilic species, preventing Sec alkylation[8].

  • Incubation: Add the cocktail to the resin (approx. 10 mL per gram of resin). Incubate at 40 °C for 4 hours[8]. Note: Standard 2-hour room temperature cleavage is insufficient for complete Mob removal.

  • Precipitation: Filter the cleavage mixture into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes to pellet the crude selenopeptide.

  • Alternative DTNP Method: For highly sensitive sequences, cleavage can be performed using 95% TFA, 5% H2O containing 0.4 M 2,2'-dithiobis(5-nitropyridine) (DTNP) for 2 hours at room temperature, yielding the Sec(5-Npys) mixed selenenylsulfide[7][9].

Protocol C: Oxidative Folding to Selenoenzymes
  • Dissolution: Dissolve the crude, reduced selenopeptide in degassed 0.1 M ammonium bicarbonate buffer (pH 8.0) at a high dilution (< 1 mg/mL) to favor intramolecular disulfide/diselenide formation over intermolecular aggregation.

  • Oxidation: Expose the solution to ambient air, or add a mild oxidant such as oxidized glutathione (GSSG) if forming a specific selenenylsulfide bond[6].

  • Purification: Purify the folded selenoenzyme via preparative RP-HPLC using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA[6].

Workflow Visualization

G1 N1 Resin-Bound Peptide N2 Base-Free Coupling Fmoc-Sec(Mob)-OPfp N1->N2 N3 Optimized Fmoc Deprotection N2->N3 N4 Global Cleavage & Mob Deprotection N3->N4 N5 Oxidative Folding (Selenoenzyme) N4->N5

Caption: End-to-end SPPS workflow for selenoenzyme synthesis using Fmoc-Sec(Mob)-OPfp.

References

  • Title: Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis Source: MDPI URL: [Link]

  • Title: Facile removal of 4-methoxybenzyl protecting group from selenocysteine Source: ResearchGate URL: [Link]

  • Title: Boc-Sec(Mob) Source: Bapeks URL: [Link]

  • Title: Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide Source: ACS Publications URL: [Link]

  • Title: Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides Source: PMC (NIH) URL: [Link]

  • Title: Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides Source: RSC Publishing URL: [Link]

  • Title: Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection Source: ResearchGate URL: [Link]

  • Title: Synthesis of selenopeptides: an alternative way of incorporating selenocystine Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Precision Incorporation of Selenocysteine into Peptides via OPfp Ester Activation

Executive Summary Selenocysteine (Sec, U), the 21st proteinogenic amino acid, is increasingly utilized in peptide engineering to form highly stable diselenide bridges. These bridges direct regioselective oxidative foldin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Selenocysteine (Sec, U), the 21st proteinogenic amino acid, is increasingly utilized in peptide engineering to form highly stable diselenide bridges. These bridges direct regioselective oxidative folding and resist degradation in highly reducing biological environments[1]. However, the incorporation of Sec via standard Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the extreme nucleophilicity and low redox potential of the selenol group. This application note details a robust, field-proven protocol utilizing pentafluorophenyl (OPfp) activated esters—specifically Fmoc-Sec(PMB)-OPfp—to bypass the severe side reactions associated with conventional coupling reagents.

Mechanistic Rationale: The Causality of SPPS Failure with Sec

Standard Fmoc-SPPS relies on uronium/aminium salts (e.g., HATU, HBTU) and requires the presence of tertiary bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). When applied to selenocysteine, this basic environment triggers two catastrophic failures:

  • Base-Catalyzed β-Elimination : The protected selenolate (e.g., p-methoxybenzyl, PMB or Mob) is an excellent leaving group. Extended exposure to tertiary bases rapidly induces β-elimination, converting the Sec residue into dehydroalanine (Dha) and piperidinoalanine side products[2].

  • Enantiomerization (Racemization) : The electron-withdrawing nature of the selenium atom increases the acidity of the α-proton. Basic conditions during carboxyl activation lead to the rapid formation of an azlactone intermediate, resulting in high levels of D-Sec incorporation.

The OPfp Solution : Pre-activated OPfp esters eliminate the need for tertiary bases during coupling[3]. By utilizing Fmoc-Sec(PMB)-OPfp in the presence of 1-hydroxybenzotriazole (HOBt), the coupling proceeds via a highly reactive OBt-ester intermediate under essentially neutral conditions. This preserves both the stereochemical integrity and the selenol protecting group[4]. Furthermore, deselenation during subsequent Fmoc deprotection steps is suppressed by strictly limiting the exposure time to piperidine[2].

Process Visualization

Sec_SPPS_Workflow N1 Peptidyl-Resin (Free Amine) N2 OPfp Coupling Fmoc-Sec(PMB)-OPfp + HOBt N1->N2 No Tertiary Base Prevents β-elimination N3 Fmoc Cleavage 20% Piperidine (Strict Time Limit) N2->N3 Kaiser Test Validation N4 Global Cleavage TFA/TMSBr Cocktail N3->N4 Chain Elongation

Workflow for Sec incorporation highlighting critical causality checkpoints.

Comparative Analysis of Coupling Strategies

To emphasize the necessity of the OPfp strategy, the following table summarizes the quantitative impact of different activation methods on Sec integrity.

Coupling StrategyActivating AgentTertiary Baseβ-Elimination (Dha formation)Racemization LevelRecommendation
Standard Uronium HATU / HBTUDIPEA / NMMHigh (>15%)High (>5%)Strictly Avoid
Carbodiimide DIC / OxymaNoneModerate (~5%)Low (<2%)Sub-optimal
Active Ester (Protocol) Fmoc-Sec(PMB)-OPfp + HOBtNoneMinimal (<1%) Minimal (<1%) Highly Recommended

Detailed Experimental Protocol

Note: PMB (p-methoxybenzyl) and Mob (p-methoxybenzyl) are synonymous in peptide literature and are used interchangeably to describe the selenol protecting group[5],[3].

Materials Required:
  • Fmoc-Sec(PMB)-OPfp (or Fmoc-Sec(Mob)-OPfp)

  • 1-Hydroxybenzotriazole (HOBt), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Cleavage Scavengers: Trimethylsilyl bromide (TMSBr), thioanisole, m-cresol, trifluoroacetic acid (TFA)[5].

Step 1: Resin Preparation and Swelling
  • Weigh the desired amount of peptidyl-resin (e.g., preloaded Fmoc-Gly-Wang resin[3]) into a fritted SPPS reaction vessel.

  • Swell the resin in DMF for 30 minutes under gentle agitation.

  • Drain the solvent completely.

Step 2: Time-Controlled Fmoc Deprotection

Causality Check: Extended exposure to piperidine causes deselenation[2]. Time limits must be strictly enforced.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for exactly 3 minutes , then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for exactly 7 minutes .

  • Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base.

Step 3: OPfp Ester Coupling (Self-Validating Step)
  • Dissolve 3.0 equivalents of Fmoc-Sec(PMB)-OPfp and 3.0 equivalents of HOBt in a minimal volume of DMF. Crucial: Do not add DIPEA, NMM, or any other basic reagent.

  • Add the activated solution to the resin and agitate at room temperature for 2 to 4 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

  • Validation Check : Perform a Kaiser test on a few resin beads.

    • Negative (Yellow): Coupling is complete. Proceed to Step 4.

    • Positive (Blue): Incomplete coupling. Re-couple using fresh Fmoc-Sec(PMB)-OPfp and HOBt. Never attempt a "rescue" coupling with HATU/DIPEA, as this will irreversibly destroy the incorporated Sec residue.

Step 4: Subsequent Amino Acid Coupling

Causality Check: The newly incorporated Sec residue now has a free N-terminal amine. Activating the next amino acid with uronium salts/DIPEA will expose this sensitive amine to a strong base, risking immediate racemization.

  • Deprotect the Fmoc group of the Sec residue using the strict time-controlled protocol from Step 2.

  • Couple the subsequent amino acid using its corresponding OPfp ester (e.g., Boc-Glu(OtBu)-OPfp)[3] or via DIC/HOBt chemistry to maintain a base-free environment.

Step 5: Global Cleavage and Deprotection

The Se-PMB bond is highly stable and resists standard TFA cleavage cocktails. A specialized strong-acid cocktail utilizing TMSBr is required to efficiently liberate the free selenol[5].

  • Prepare the cleavage cocktail: TFA : TMSBr : thioanisole : m-cresol in a ratio of 750 : 132 : 120 : 50 (v/v)[5].

  • Add the cocktail to the resin and agitate at 0 °C, gradually allowing it to warm to room temperature over 2 hours.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge, wash the pellet with cold ether (3×), and lyophilize. The peptide is now ready for controlled oxidative folding to form diselenide bridges[1].

Sources

Method

Application Note: High-Fidelity Solution-Phase Synthesis of Selenopeptides Utilizing Fmoc-Sec(Mob)-OPfp

Introduction & Mechanistic Rationale Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical structural and functional component in redox biology, targeted drug delivery, and the development of constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical structural and functional component in redox biology, targeted drug delivery, and the development of constrained helical peptides[1]. However, the chemical incorporation of Sec into synthetic peptides presents profound challenges. The selenol side chain is highly nucleophilic, easily oxidized, and possesses a low pKa (~5.2), necessitating robust protection strategies such as the p-methoxybenzyl (Mob) group[2].

More critically, during peptide bond formation, Sec derivatives exhibit a high propensity for base-catalyzed β-elimination, leading to the formation of dehydroalanine (dHA) and β-piperidinylalanine adducts, alongside significant enantiomerization (racemization)[3]. Traditional coupling reagents (e.g., HBTU, HATU) require the addition of strong tertiary bases like N,N-Diisopropylethylamine (DIEA), which directly exacerbate these side reactions[4].

To circumvent this, the use of pre-activated pentafluorophenyl (OPfp) esters—specifically Fmoc-Sec(Mob)-OPfp —has emerged as the gold standard for solution-phase selenopeptide synthesis[3]. The highly electron-withdrawing pentafluorophenyl group provides an exceptionally reactive ester that undergoes rapid aminolysis with free amines without the need for basic additives[5]. In solution-phase peptide synthesis (SPS), OPfp esters offer the additional advantage of simplified purification: the by-product, pentafluorophenol, is highly soluble in organic solvents and can be easily removed via mild aqueous washing[6].

Solution-Phase Coupling Dynamics & Quantitative Advantages

In solution-phase synthesis, maintaining the stereochemical integrity of the growing peptide chain is paramount. The OPfp ester activation strategy ensures that the electrophilic carbonyl is highly susceptible to nucleophilic attack by the incoming amine, while the absence of a basic microenvironment suppresses the abstraction of the α-proton[5].

Table 1: Comparative Efficiency of Sec Coupling Strategies

Coupling StrategyActivating AgentBase RequiredRacemization Rateβ-Elimination (dHA)Purification in Solution Phase
Fmoc-Sec(Mob)-OH HBTU / HATUDIEA (2-4 eq)High (>5%)SignificantComplex (requires chromatography)
Fmoc-Sec(Mob)-OH DIC / HOAtNoneModerate (~2%)LowModerate (urea by-products)
Fmoc-Sec(Mob)-OPfp None (Pre-activated) None < 0.1% Negligible Simple (aqueous wash / extraction)

Quantitative parameters synthesized from established peptide chemistry data regarding OPfp active esters[4][5].

Experimental Workflow and Logic

SPPS_Workflow Start N-deprotected Peptide Fragment (Solution Phase) Add_OPfp Add Fmoc-Sec(Mob)-OPfp (1.1 - 1.5 eq in THF/DCM) Start->Add_OPfp Solubilize Coupling Mild Coupling Reaction (No strong base needed) Add_OPfp->Coupling Mild Aminolysis Workup Aqueous Workup / Extraction (Removes Pentafluorophenol) Coupling->Workup 2-3 Hours Deprotect Fmoc Deprotection & Chain Elongation Workup->Deprotect Purified Intermediate Cleavage Global Deprotection & Mob Removal (TFA / TES / Thioanisole) Deprotect->Cleavage Sequence Complete Product Purified Selenopeptide Cleavage->Product Precipitation & LC-MS

Caption: Workflow for solution-phase synthesis of selenopeptides using Fmoc-Sec(Mob)-OPfp.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Solution-Phase Coupling of Fmoc-Sec(Mob)-OPfp

Causality: This protocol leverages the differential solubility of the peptide product and the pentafluorophenol by-product. By using a mixed solvent system, the reactants remain soluble. Upon completion, the hydrophobic OPfp ester and pentafluorophenol can be separated from the peptide via simple acid/base extraction, avoiding the need for silica gel chromatography[6].

  • Preparation: Dissolve the N-deprotected peptide fragment (1.0 eq) in a minimal volume of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). If the peptide is a hydrochloride salt, add exactly 1.0 eq of a weak, non-nucleophilic base (e.g., N-methylmorpholine) strictly to neutralize the salt. Do not add excess base.

  • Activation: Add Fmoc-Sec(Mob)-OPfp (1.1 to 1.5 eq) directly to the reaction mixture[5][6].

  • Reaction: Stir the mixture at room temperature for 2 to 3 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the free amine (confirmed by a negative Ninhydrin test) validates complete coupling.

  • Workup: Remove the solvent under reduced pressure. Redissolve the crude mixture in Ethyl Acetate (EtOAc). Wash the organic layer successively with 10% aqueous citric acid (to remove unreacted amines), saturated aqueous NaHCO3, and brine. The pentafluorophenol by-product remains in the organic phase, while shorter peptide acids can be precipitated[6]. Dry over anhydrous Na2SO4 and concentrate.

Protocol 2: Mild Fmoc Deprotection in Solution

Causality: Standard 20% piperidine can cause premature deselenation or side reactions over prolonged exposure[3]. In solution phase, a milder, highly volatile amine like diethylamine (DEA) is preferred to cleanly remove the Fmoc group without damaging the Sec(Mob) residue.

  • Deprotection: Dissolve the Fmoc-protected Sec-peptide in DCM. Add Diethylamine (DEA) to a final concentration of 10% (v/v).

  • Reaction: Stir for 30–45 minutes at room temperature.

  • Isolation & Validation: Evaporate the volatiles under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of DEA. The resulting dibenzofulvene-amine adduct can be separated via precipitation of the peptide in cold diethyl ether. Validate the deprotection via LC-MS by observing the expected mass shift (-222 Da).

Protocol 3: Global Deprotection and Mob Removal

Causality: The Mob group on selenium is highly stable and requires specific reductive/acidic conditions for removal. Modern protocols utilize silane scavengers in TFA to achieve a gentle, one-pot deprotection, replacing older, highly toxic heavy-metal methods[2].

  • Cleavage Cocktail Preparation: Prepare a fresh cocktail of Trifluoroacetic Acid (TFA) / Triethylsilane (TES) / Thioanisole in a 96:2:2 (v/v/v) ratio[2]. Mechanistic Note: TES acts as a hindered hydrosilane reducing agent that specifically facilitates the cleavage of the Se-Mob bond, while thioanisole scavenges the resulting carbocations to prevent re-alkylation of the highly reactive selenol[2].

  • Reaction: Dissolve the fully synthesized, side-chain protected peptide in the cleavage cocktail. Incubate at 40 °C for 4 hours[2].

  • Precipitation: Concentrate the cleavage mixture under a stream of nitrogen to approximately 1/4 of its original volume. Add the mixture dropwise to 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated peptide. Wash the pellet twice with cold ether to remove residual scavengers and cleaved protecting groups.

  • Self-Validation: Analyze the crude peptide via LC-MS. Note that the product will predominantly exist as the diselenide dimer due to the rapid air oxidation of the free selenol during the ether workup[1][2].

Conclusion

The strategic use of Fmoc-Sec(Mob)-OPfp in solution-phase peptide synthesis provides a robust, self-validating pathway to complex selenopeptides. By eliminating the need for basic coupling additives, researchers can successfully bypass the intrinsic chemical liabilities of selenocysteine, ensuring high yields, minimal purification bottlenecks, and strict stereochemical fidelity.

Sources

Application

How to synthesize disulfide-selenide bridges using Fmoc-Sec(Mob)-OPfp

An Application Guide to the Synthesis of Disulfide-Selenide Bridges in Peptides Using Fmoc-Sec(Mob)-OPfp Authored by a Senior Application Scientist Introduction: Bridging Sulfur and Selenium in Peptide Engineering In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Disulfide-Selenide Bridges in Peptides Using Fmoc-Sec(Mob)-OPfp

Authored by a Senior Application Scientist

Introduction: Bridging Sulfur and Selenium in Peptide Engineering

In the landscape of peptide chemistry and drug development, the precise control over a peptide's three-dimensional structure is paramount to its function. Disulfide bonds, formed between two cysteine (Cys) residues, are nature's primary tool for conferring structural stability and defining the bioactive conformation of peptides and proteins.[1][2][3] However, the bioisosteric replacement of sulfur with selenium, by incorporating selenocysteine (Sec), opens a new frontier in peptide engineering. The resulting disulfide-selenide (or selenylsulfide) bridge offers unique physicochemical properties that can be harnessed for advanced applications.

Selenium's larger atomic size and lower electronegativity compared to sulfur render the selenol group of Sec more acidic (pKa ≈ 5.2) than the thiol of Cys (pKa ≈ 8.5), meaning it is predominantly ionized at physiological pH.[4] This enhanced nucleophilicity, coupled with the lower redox potential of the Se-Se bond (-380 mV) and the Se-S bond (-326 mV) compared to the S-S bond (-180 mV), makes selenium-containing bridges more reactive and susceptible to redox modulation.[4] This reactivity is not a liability but a feature, enabling the design of redox-responsive drug delivery systems, improving oxidative folding pathways, and probing the mechanisms of redox-active enzymes.[5][6][7]

This guide provides a comprehensive protocol for the synthesis of peptides containing a disulfide-selenide bridge using an orthogonal protection strategy centered around Fmoc-Cys(Trt)-OH and the highly activated Fmoc-Sec(Mob)-OPfp ester. We will delve into the chemical rationale, provide step-by-step protocols for solid-phase synthesis and bridge formation, and offer insights grounded in practical laboratory experience.

The Chemical Rationale: Orthogonality and Activation

The successful synthesis of a specific disulfide-selenide linkage hinges on two core principles: an orthogonal protecting group strategy and controlled activation during peptide bond formation.

  • Orthogonal Protection: To direct the formation of a specific Se-S bond between a chosen Cys and Sec residue, their side chains must be masked with protecting groups that can be removed under different, non-interfering conditions. In our recommended strategy, we employ:

    • Trityl (Trt) for Cysteine: The Trt group is highly acid-labile and can be selectively removed using dilute trifluoroacetic acid (TFA) while other acid-labile groups (like those on tBu-protected side chains) and the Mob group on Sec remain intact.

    • p-Methoxybenzyl (Mob) for Selenocysteine: The Mob group is more robust than Trt and requires stronger deprotection conditions. Critically, it is stable to the piperidine used for Fmoc removal during synthesis. Its removal can be achieved using specific electrophilic reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA, a condition that does not cleave many other standard protecting groups.[8]

  • Pentafluorophenyl (OPfp) Ester Activation: Selenocysteine derivatives are notoriously sensitive. During standard in-situ activation (e.g., with HBTU/DIPEA) in Fmoc-based Solid Phase Peptide Synthesis (SPPS), the basic conditions can lead to β-elimination of the protected selenol, forming dehydroalanine (Dha).[4][9] This side reaction reduces yield and complicates purification. The use of a pre-activated pentafluorophenyl (OPfp) ester, Fmoc-Sec(Mob)-OPfp , circumvents this issue. OPfp esters are highly reactive acylating agents that do not require basic activation, allowing for efficient and clean coupling with a reduced risk of racemization and side-chain degradation.[10][11][12]

Table 1: Physicochemical Properties of Cysteine vs. Selenocysteine
PropertyCysteine (Cys)Selenocysteine (Sec)Implication for Synthesis & Function
Side Chain pKa~8.5~5.2[4]Sec is a better nucleophile at neutral pH, facilitating selective reactions.
Redox Potential (X-X)-180 to -220 mV-380 mV[4]Diselenide bonds form more readily and are more easily reduced.
Bond Dissociation EnergyS-S: ~268 kJ/molSe-Se: ~172 kJ/mol[7]Diselenide and selenylsulfide bonds are more labile, ideal for redox-sensitive applications.

Experimental Guide and Protocols

This section details the complete workflow, from peptide synthesis to the final formation and characterization of the disulfide-selenide bridge.

Diagram 1: Overall Synthetic Workflow

G cluster_SPPS Part A: Fmoc-SPPS cluster_Cleavage Part B: Cleavage cluster_Folding Part C: Selective Bridge Formation A1 Resin Preparation (e.g., Rink Amide) A2 Iterative Fmoc-SPPS Cycles (Standard Amino Acids) A1->A2 A3 Coupling of Fmoc-Cys(Trt)-OH A2->A3 A4 Coupling of Fmoc-Sec(Mob)-OPfp (No pre-activation) A3->A4 A5 Final Fmoc Deprotection A4->A5 B1 Cleavage from Resin (e.g., TFA Cocktail) A5->B1 B2 Peptide Precipitation & Purification B1->B2 C1 Selective Cys(Trt) Deprotection (Mild Acid/Iodine) B2->C1 C2 Activation of Free Thiol (e.g., with DTNP) C1->C2 C3 Selective Sec(Mob) Deprotection & Thiol-Disulfide Exchange C2->C3 C4 Purification of Bridged Peptide C3->C4 caption Overall workflow for disulfide-selenide peptide synthesis.

Caption: Overall workflow for disulfide-selenide peptide synthesis.

Part A: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[13][14]

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Perform an initial Fmoc deprotection using 20% piperidine in DMF (2 x 10 min) to expose the primary amine for coupling. Wash thoroughly with DMF.

  • Standard Amino Acid Coupling:

    • For standard amino acids, use a 4-fold molar excess of Fmoc-amino acid, 3.9 equivalents of an activator like HBTU, and 8 equivalents of a base like DIPEA in DMF.

    • Pre-activate for 2-5 minutes before adding to the resin. Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor completion with a Kaiser test (should be negative/yellow).

    • Wash thoroughly with DMF.

    • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min) and wash again. Repeat for each standard amino acid in the sequence.

  • Incorporation of Fmoc-Cys(Trt)-OH:

    • Couple Fmoc-Cys(Trt)-OH using the standard protocol described in step 2. The use of DIPEA with Cys residues can sometimes increase racemization risk; substituting with collidine is a viable alternative.[15]

  • Incorporation of Fmoc-Sec(Mob)-OPfp:

    • Crucial Step: Do NOT use standard activation reagents (HBTU, DIPEA).

    • Dissolve Fmoc-Sec(Mob)-OPfp (3 equivalents based on resin substitution) in DMF. An additive such as 1 equivalent of N-hydroxybenzotriazole (HOBt) can be used to accelerate the reaction.[10]

    • Add the solution directly to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours, or overnight if necessary. The reaction is typically slower than with uronium salt activators.

    • Monitor for completion using the Kaiser test. Wash thoroughly with DMF and proceed with the next Fmoc deprotection.

  • Completion of Synthesis:

    • Continue with subsequent amino acid couplings as required.

    • Perform a final Fmoc deprotection on the N-terminal residue.

Part B: Peptide Cleavage and Deprotection
  • Preparation: After the final wash, dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a scavenger that protects against side reactions.

  • Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc), but will leave the Cys(Trt) and Sec(Mob) groups largely intact.

  • Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable aqueous buffer (e.g., containing acetonitrile/water) and purify by reverse-phase HPLC.

    • Confirm the mass of the linear, side-chain protected peptide by mass spectrometry.

Part C: Solution-Phase Disulfide-Selenide Bridge Formation

This protocol describes a directed, two-step approach in solution to ensure the correct Se-S connectivity.

Diagram 2: Chemical Mechanism of Directed Bridge Formation

G cluster_step1 Step 1: Thiol Activation cluster_step2 Step 2: Bridge Formation Peptide_Start Peptide_Start Peptide_Thiol Peptide_Thiol Peptide_Start->Peptide_Thiol 1% TFA/TIS (Trt Removal) Peptide_Activated Peptide_Activated Peptide_Thiol->Peptide_Activated Peptide_Bridged Peptide_Bridged Peptide_Activated->Peptide_Bridged Thiol-Disulfide Exchange (Sec(Mob) Deprotection & Cyclization) DTNP DTNP (Activating Agent) DTNP->Peptide_Activated Reaction caption Directed formation of the Se-S bridge via thiol activation.

Caption: Directed formation of the Se-S bridge via thiol activation.

  • Selective Deprotection of Cys(Trt) and Thiol Activation:

    • Dissolve the purified, protected peptide in an appropriate solvent.

    • To selectively remove the Trt group, treat the peptide with a solution of 2,2'-dithiobis(5-nitropyridine) (DTNP) in an acidic medium (e.g., TFA/DCM). The DTNP serves a dual purpose: its disulfide bond is highly electrophilic, especially when the pyridine nitrogen is protonated in acid.[8] It facilitates the removal of the Trt group and simultaneously activates the resulting free thiol as a thionitropyridyl (TNP) mixed disulfide. This prevents premature oxidation to a Cys-Cys dimer.

  • Selective Deprotection of Sec(Mob) and Intramolecular Bridge Formation:

    • After activation of the cysteine thiol, purify the intermediate peptide if necessary.

    • The key to forming the Se-S bond is the nucleophilic attack of the deprotected selenol onto the activated S-TNP disulfide.

    • Deprotection of the Sec(Mob) group can be achieved using a stronger acid treatment or specific reagents. A study by Hondal et al. demonstrated that DTNP in neat TFA can effectively deprotect Sec(Mob).[8]

    • In a one-pot approach, after initial thiol activation, increasing the concentration of TFA and allowing further reaction time can lead to the deprotection of Sec(Mob). The resulting highly nucleophilic selenolate anion will readily attack the electrophilic S-TNP mixed disulfide, displacing the TNP group and forming the desired intramolecular disulfide-selenide bridge.

  • Final Purification and Characterization:

    • Quench the reaction by dilution into a buffer and precipitate with cold ether.

    • Purify the final, cyclized peptide by RP-HPLC.

    • Characterize the product thoroughly.

      • Mass Spectrometry (ESI-MS/MALDI-TOF): The mass of the final product should correspond to the linear peptide minus two hydrogen atoms, confirming the formation of a single covalent bridge.

      • NMR Spectroscopy: For structural confirmation, 2D NMR techniques can help verify the three-dimensional fold. Specific 1H-77Se correlation experiments can unequivocally prove the Se-S connectivity, although this is a specialized technique.[16]

Troubleshooting Guide

Table 2: Common Issues and Solutions in Selenopeptide Synthesis
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield during SPPS 1. Incomplete coupling of Fmoc-Sec(Mob)-OPfp. 2. Deselenation (β-elimination) of the Sec residue.1. Increase coupling time for the OPfp ester to overnight. Add 1 equivalent of HOBt. 2. Strictly avoid the use of in-situ activators and excess base (e.g., DIPEA) for the Sec coupling step.[9]
Disulfide/Diselenide Scrambling 1. Non-directed oxidation of both Cys and Sec residues simultaneously. 2. Unstable activated intermediate.1. Follow a directed, stepwise deprotection and activation protocol as described. Do not attempt random air oxidation. 2. Ensure the S-TNP activated intermediate is handled in slightly acidic conditions to maintain stability before cyclization.
Incomplete Bridge Formation 1. Inefficient deprotection of the second residue (e.g., Sec(Mob)). 2. Steric hindrance preventing the cyclization reaction.1. Ensure deprotection conditions for Sec(Mob) are sufficiently strong (e.g., neat TFA with scavengers).[8] 2. Perform the cyclization reaction at high dilution to favor intramolecular over intermolecular reactions.
Oxidation of other Residues (Met, Trp) Use of harsh oxidizing agents or inappropriate cleavage cocktails.Include scavengers like TIS in the cleavage cocktail. For bridge formation, avoid strong, non-specific oxidants like iodine if Met or Trp are present.

Conclusion

The synthesis of disulfide-selenide bridges represents a sophisticated yet powerful tool for peptide chemists. By leveraging a robust orthogonal protection strategy with Trt-protected cysteine and Mob-protected selenocysteine, and by utilizing the clean, efficient coupling of Fmoc-Sec(Mob)-OPfp , researchers can mitigate common side reactions associated with sensitive seleno-amino acids. The directed, solution-phase approach to bridge formation provides high control over connectivity, yielding well-defined peptide analogues with unique redox properties. This methodology expands the chemical toolbox available to scientists, paving the way for novel peptide-based therapeutics and advanced biochemical probes.

References

  • Malins, L. R., & Payne, R. J. (2014). The Synthesis and Application of Selenocysteine-Containing Peptides and Proteins. Chemistry – An Asian Journal, 9(3), 682-695. (URL not available in search results)
  • Hondal, R. J. (2009). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Methods in Enzymology, 462, 79-96.

  • Dery, M., et al. (2023). Selenium in Peptide Chemistry. Molecules, 28(7), 3195.

  • Kumar, A., et al. (2022). Visible Light-Mediated Synthesis of Se-S Bond-Containing Peptides. Asian Journal of Organic Chemistry, 11(11), e202200494.

  • Bodor, A., et al. (2013). Probing pattern and dynamics of disulfide bridges using synthesis and NMR of an ion channel blocker peptide toxin with multiple diselenide bonds. Chemical Science, 4(3), 1233-1242.

  • Maurya, S. K., et al. (2022). Synthesis and Self-Assembly of Amphiphilic Ferrocene-Selenopeptide Conjugates. European Journal of Organic Chemistry, 2022(7), e202101438.

  • Hondal, R. J. (2009). Selenocysteine in Thiol/Disulfide-Like Exchange Reactions. Antioxidants & Redox Signaling, 11(5), 965-972.

  • Tukey, B. J., & Daugherty, M. A. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3264.

  • Tukey, B. J., & Daugherty, M. A. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3264.

  • Tukey, B. J., & Daugherty, M. A. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3232-3264.

  • Hondal, R. J., et al. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science, 15(12), 809-815.

  • Hondal, R. J. (2009). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Methods in Enzymology, 462, 79-96.

  • Wang, L., et al. (2021). Expanding the Toolbox for Peptide Disulfide Bond Formation via l-Methionine Selenoxide Oxidation. The Journal of Organic Chemistry, 86(5), 4127-4135.

  • Gieselman, M. D., et al. (2001). Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation. Organic Letters, 3(9), 1331-1334.

  • Chen, Y. C., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 12, 1371917.

  • O'Brien-Simpson, N. M., et al. (2013). Site-Specific Effects of Diselenide Bridges on the Oxidative Folding of a Cystine Knot Peptide, ω-Selenoconotoxin GVIA. Angewandte Chemie International Edition, 52(34), 8954-8958.

  • Hogg, P. J. (2008). Selenocysteine as a Probe of Oxidative Protein Folding. Royal Society of Chemistry, Chapter 5.

  • Hondal, R. J. (2002). Semisynthesis of Proteins Containing Selenocysteine. Methods in Enzymology, 347, 70-81.

  • Lee, J., et al. (2023). Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. Pharmaceutics, 15(4), 1159.

  • Zheng, J. S., et al. (2021). Chemical Synthesis of the Sec-To-Cys Homologue of Human Selenoprotein F and Elucidation of Its Disulfide-pairing Mode. Frontiers in Chemistry, 9, 746193.

  • Shaked, H., et al. (2021). One-Pot Chemical Protein Synthesis Utilizing Fmoc-Masked Selenazolidine to Address the Redox Functionality of Human Selenoprotein F. Angewandte Chemie International Edition, 60(38), 20739-20745.

  • Mezo, A. R., & Pallin, T. D. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 1-27.

  • Li, Y., et al. (2023). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Journal of Medicinal Chemistry, 66(23), 15637-15682.

  • Daugherty, M. A., & Tukey, B. J. (2010). Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. International Journal of Peptide Research and Therapeutics, 16(3), 181-188.

  • Arima, K. (2014). Disulfide-bridged proteins with potential for medical applications: Therapeutic relevance, sample preparation and structure – function relationships. OA Proteins, 2(1), 3.

  • Creative Proteomics. (n.d.). Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. Retrieved from

  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from

  • BOC Sciences. (n.d.). Disulfide Linkers in Antibody-Drug Conjugates. Retrieved from

  • Sigma-Aldrich. (n.d.). Solid Phase Synthesis. Retrieved from

  • AAPPTec. (n.d.). Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Retrieved from

  • CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved from

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from

  • AAPPTec. (n.d.). Fmoc-Amino Acid OPfp Esters. Retrieved from

  • Takjoo, R. (2020). Characterisation of disulfide-rich peptides exploring potential wound healing properties. James Cook University Research Online.

  • Science.gov. (n.d.). disulfide bridge formation: Topics. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-Sec(Mob)-OPfp Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of selenocysteine (Sec) during solid-phase peptide synthesis (SPP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of selenocysteine (Sec) during solid-phase peptide synthesis (SPPS). Fmoc-Sec(Mob)-OPfp is a highly specialized building block designed to protect the sensitive selenol group while pre-activating the carboxylate. However, researchers often struggle with low coupling yields, deletion sequences, or unexpected racemization.

This guide bypasses generic advice to provide a mechanistic understanding of why these failures occur and delivers self-validating protocols to ensure your syntheses succeed.

Mechanistic Insights: The Causality of Coupling Failures

To troubleshoot Fmoc-Sec(Mob)-OPfp, you must understand the competing chemical forces at play:

  • Steric Hindrance: The 4-methoxybenzyl (Mob) protecting group on the selenium atom is exceptionally bulky. This physical bulk creates a steric shield around the activated carbonyl, severely impeding the nucleophilic attack by the resin-bound N-terminal amine 1[1].

  • Kinetics of OPfp Esters: Pentafluorophenyl (OPfp) active esters are chosen because they are stable enough to be isolated and stored, which minimizes side reactions. However, this stability translates to slower baseline acylation kinetics compared to in-situ generated HATU/DIC intermediates 2[2].

  • Racemization Susceptibility: Selenocysteine is highly prone to base-catalyzed enolization at the alpha-carbon. Forcing the reaction with strong tertiary bases (like DIPEA) will almost certainly yield the D-enantiomer 3[3].

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield with Fmoc-Sec(Mob)-OPfp? CheckKinetics Is the reaction too slow? Start->CheckKinetics AddCatalyst Add 1 eq HOOBt/HOBt (Accelerates OPfp coupling) CheckKinetics->AddCatalyst Yes (Steric Hindrance) CheckSterics Is the sequence aggregated? CheckKinetics->CheckSterics No Success High Coupling Efficiency (>95%) AddCatalyst->Success ChangeSolvent Use NMP/DCM or PEG-based resin CheckSterics->ChangeSolvent Yes (Positive Kaiser) CheckRacemization Is racemization occurring? CheckSterics->CheckRacemization No ChangeSolvent->Success RemoveBase Remove DIPEA/Base (OPfp requires no base) CheckRacemization->RemoveBase Yes (Double Peaks) RemoveBase->Success

Diagnostic workflow for resolving low coupling yields of Fmoc-Sec(Mob)-OPfp.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My coupling stalls at 40-50% yield even after 4 hours. Should I add HATU or DIC? A1: No. Fmoc-Sec(Mob)-OPfp is already an activated ester. Adding standard coupling reagents like HATU or DIC is redundant and can lead to unwanted side reactions. The issue is kinetic hindrance from the bulky 4-methoxybenzyl (Mob) group. Instead, add 1 equivalent of HOOBt (Dhbt-OH) or HOBt. These additives act as nucleophilic catalysts, converting the OPfp ester into a highly reactive OBt/OAt intermediate in situ, which rapidly acylates the amine 3[3].

Q2: I added DIPEA to push the reaction, but now I see a double peak in my LC-MS indicating racemization. Why? A2: Selenocysteine is highly prone to base-catalyzed racemization via enolization. OPfp esters are specifically designed to be coupled without the need for a tertiary amine base like DIPEA 2[2]. The presence of strong bases during prolonged activation times promotes the formation of the D-enantiomer. Stick to base-free coupling using only the OPfp ester and HOOBt in DMF 3[3].

Q3: Can the choice of solvent improve my yields? A3: Yes. If the growing peptide chain is forming secondary structures (like beta-sheets) on the resin, the N-terminal amine becomes physically inaccessible, compounding the steric issues of the Mob group. If your HOOBt-catalyzed coupling still yields a positive Kaiser test, switch your solvent from 100% DMF to a 1:1 mixture of NMP and DCM, or utilize PEG-based resins to disrupt peptide aggregation 4[4].

Q4: How can I verify if the low yield is due to OPfp ester hydrolysis? A4: OPfp esters are generally stable, but moisture in your DMF or prolonged storage in solution can lead to hydrolysis of the ester back to the unreactive free acid. Always use anhydrous DMF and prepare the Fmoc-Sec(Mob)-OPfp solution immediately before coupling.

Quantitative Data: Coupling Conditions vs. Efficiency

The following table summarizes the expected outcomes when modifying your coupling conditions for Fmoc-Sec(Mob)-OPfp:

Coupling ConditionCatalyst/AdditiveBase AddedReaction TimeExpected YieldRacemization Risk
Fmoc-Sec(Mob)-OPfpNoneNone4-12 hours40-60%Low
Fmoc-Sec(Mob)-OPfpNoneDIPEA (2 eq)2 hours70-80%High
Fmoc-Sec(Mob)-OPfpHOBt (1 eq)None2-3 hours>90%Low
Fmoc-Sec(Mob)-OPfpHOOBt (1 eq)None1-2 hours>95% Low

Self-Validating Experimental Protocol

To guarantee success, follow this self-validating methodology. Each step incorporates an analytical checkpoint to ensure the chemistry has proceeded correctly before moving forward.

Objective: Achieve >95% coupling yield of Fmoc-Sec(Mob)-OPfp without inducing racemization.

Step 1: Resin Swelling & Validation

  • Action: Suspend the deprotected resin in anhydrous DMF (10 mL/g resin) and agitate for 30 minutes.

  • Causality: Proper swelling exposes the internal polymer matrix, maximizing the accessibility of the bead-displayed amines to the bulky Sec derivative.

  • Self-Validation: Visually inspect the resin bed volume. A successful swell will result in a 2- to 3-fold expansion in bed volume. Do not proceed if the resin remains clumped.

Step 2: Fmoc Deprotection & Validation

  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Causality: Removes the N-terminal Fmoc group to expose the primary amine for coupling.

  • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. Calculate the area under the curve (AUC). The calculated millimoles of the dibenzofulvene-piperidine adduct must match the theoretical loading of your resin. If the value is <90%, repeat the deprotection step.

Step 3: Base-Free Pre-Activation

  • Action: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-Sec(Mob)-OPfp and 3.0 equivalents of HOOBt (or HOBt) in a minimal volume of anhydrous DMF. Do not add DIPEA or any tertiary base.

  • Causality: HOOBt acts as a nucleophilic catalyst, rapidly displacing the OPfp group to form a highly reactive OBt ester in situ. Omitting the base eliminates the primary pathway for selenocysteine racemization3[3].

  • Self-Validation: Ensure the solution is completely clear. Any cloudiness indicates moisture-induced hydrolysis or degraded reagents.

Step 4: Catalyzed Coupling & Validation

  • Action: Add the activated solution to the resin and agitate at room temperature for 1 to 2 hours.

  • Causality: The highly reactive OBt-ester intermediate overcomes the steric hindrance of the Mob group, driving the acylation to completion much faster than the OPfp ester alone 5[5].

  • Self-Validation (Critical): Perform a Kaiser Test on a few micro-cleaved resin beads.

    • Yellow beads/solution: Coupling is complete (>99%). Proceed to washing.

    • Blue/Green beads: Unreacted amines remain. Do not cleave the peptide. Re-couple using a fresh solution of Fmoc-Sec(Mob)-OPfp and HOOBt, or switch the solvent to a 1:1 NMP/DCM mixture to disrupt aggregation 4[4].

Step 5: Washing

  • Action: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Causality: Removes pentafluorophenol byproducts, unreacted ester, and residual HOOBt, preventing cross-contamination in subsequent cycles.

References

  • Benchchem. "Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS)". 2

  • ACS Publications. "Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide". 1

  • Peptide.com. "Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters". 3

  • Royal Society of Chemistry (RSC). "Synthesis of selenocysteine-containing cyclic peptides via tandem N-to-S acyl migration". 4

  • NIH PMC. "Proximity-driven acceleration of challenging solid-phase peptide couplings".5

Sources

Optimization

Technical Support Center: Preventing Selenocysteine Oxidation During Mob Cleavage

Welcome to the Peptide Synthesis Technical Support Center. Handling selenocysteine (Sec, U) during Solid-Phase Peptide Synthesis (SPPS) requires specialized strategies that deviate significantly from standard cysteine pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. Handling selenocysteine (Sec, U) during Solid-Phase Peptide Synthesis (SPPS) requires specialized strategies that deviate significantly from standard cysteine protocols. This guide provides field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to ensure the high-yield recovery of Sec-containing peptides.

The Core Problem: Selenocysteine Reactivity

Selenocysteine is often termed the "21st amino acid." Because the selenol group has a much lower pKa (~5.2) than the thiol group of cysteine (~8.3) and a significantly lower redox potential (−381 mV), it exists primarily as a highly nucleophilic selenolate at physiological or even slightly acidic pH[1].

The 4-methoxybenzyl (Mob) group is the most widely used commercially available side-chain protectant for Sec[2]. However, removing the Mob group requires strong acidolysis (e.g., Trifluoroacetic acid, TFA). During this cleavage, the liberated selenol is highly susceptible to irreversible oxidation or deselenization if exposed to trace amounts of oxygen[3]. Standard scavengers like triisopropylsilane (TIPS) or ethanedithiol (EDT) are often insufficient to prevent this oxidative cascade.

Diagnostic Q&A: Troubleshooting Cleavage Issues

Q1: Why does my Sec(Mob)-containing peptide show +16 Da, +32 Da, or a loss of Selenium (-80 Da) after standard TFA cleavage? A1: This is the classic signature of selenolate oxidation. When the Mob group is removed, the unprotected selenolate reacts rapidly with dissolved oxygen.

  • +16 Da: Oxidation to selenenic acid (SeOH).

  • +32 Da: Over-oxidation to seleninic acid (SeO2H).

  • Loss of Se: Deselenization occurs when oxidative stress or harsh deprotection conditions (like excess iodine) cause C–Se bond cleavage, replacing the selenium with a proton or forming a dehydroalanine byproduct[4].

Q2: How can I safely remove the Mob group without triggering this oxidative cascade? A2: The most robust solution is to intercept the reactive selenolate immediately upon Mob cleavage using an electrophilic trapping agent. The Hondal group pioneered the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in the TFA cleavage cocktail[5]. As the Mob group is cleaved, the transient selenolate reacts with DTNP to form a stable 5-nitro-2-thiopyridine (Npys) mixed selenosulfide. This "Sec(Npys)" state is completely resistant to over-oxidation and can be safely purified in aerobic buffers.

Q3: Are there alternative cleavage cocktails if I cannot use DTNP? A3: Yes. A highly optimized, reducing cleavage cocktail consisting of TFA/TIS/thioanisole incubated at 40 °C for 4 hours has been shown to facilitate Mob removal while minimizing oxidation[6]. However, the peptide will likely form a diselenide (Sec-Sec) dimer upon exposure to air, which requires subsequent reduction with DTT or TCEP prior to downstream applications like Native Chemical Ligation (NCL)[7].

Mechanistic Pathways & Workflow Visualizations

Pathways Start Peptide-Sec(Mob) FreeSec Reactive Selenolate Start->FreeSec Standard TFA (Aerobic) Protected Sec(Npys) Protected Start->Protected TFA + DTNP Ox1 Selenenic Acid (+16 Da) FreeSec->Ox1 O2 Exposure Ox2 Seleninic Acid (+32 Da) Ox1->Ox2 Further Oxidation

Mechanistic pathways of Sec(Mob) cleavage: oxidative degradation vs. DTNP electrophilic trapping.

Workflow S1 SPPS Resin S2 TFA/DTNP Cleavage S1->S2 S3 Ether Precipitation S2->S3 S4 Sec(Npys) Intermediate S3->S4 S5 DTT Reduction S4->S5

Step-by-step workflow for the synthesis, cleavage, and reductive recovery of Sec-peptides.

Data Presentation: Strategy Comparison

Cleavage StrategyKey ReagentsChemical MechanismOxidation RiskPost-Cleavage State
Standard Reagent K TFA, TIPS, EDT, Phenol, H₂OAcidolysis with standard carbocation scavenging.High Mixture of SeOH, SeO₂H, and Sec-Sec dimers.
Heated Thioanisole TFA, TIS, Thioanisole (40 °C)Accelerated acidolysis with enhanced reductive scavenging[6].Moderate Predominantly Sec-Sec diselenide dimers.
DTNP Trapping TFA, DTNP, TIS, H₂OElectrophilic trapping of transient selenolate[5].Low Stable Sec(Npys) mixed selenosulfide.

Self-Validating Experimental Protocols

Protocol A: DTNP-Mediated Cleavage of Sec(Mob)

This protocol ensures the quantitative removal of the Mob group while protecting the Sec residue from oxidation.

Step 1: Resin Preparation Wash the completed peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry the resin under a gentle stream of nitrogen for 10 minutes.

Step 2: Cocktail Formulation Prepare the cleavage cocktail immediately before use.

  • Formula: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Additive: Dissolve 2,2'-dithiobis(5-nitropyridine) (DTNP) directly into the cocktail at a concentration of 20 mM[8]. The solution will turn slightly yellow.

Step 3: Cleavage Reaction Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours.

  • Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the Npys byproduct.

Step 4: Precipitation and Recovery Filter the resin and collect the cleavage flow-through. Concentrate the TFA under a stream of nitrogen to ~20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 4,000 x g for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Air-dry the pellet.

Protocol B: Reductive Workup and HPLC Purification

This protocol converts the stable Sec(Npys) intermediate back into a reactive selenolate for downstream applications.

Step 1: Resuspension Dissolve the dried Sec(Npys) peptide pellet in a degassed buffer consisting of 0.1 M Sodium Phosphate, pH 6.5, containing 20% Acetonitrile.

Step 2: Reduction Add Dithiothreitol (DTT) to a final concentration of 50 mM. Incubate at room temperature for 30 minutes.

  • Validation Check: Perform a rapid LC-MS analysis. The mass should shift from the Sec(Npys) adduct mass to the free selenol mass, which will rapidly dimerize to the diselenide (Sec-Sec) mass (-2 Da from theoretical monomer x 2) in the MS source.

Step 3: Purification Purify the peptide via RP-HPLC using a standard water/acetonitrile gradient containing 0.1% TFA. To maintain the reduced state during fraction collection, pre-spike the collection tubes with 10 µL of 100 mM TCEP (Tris(2-carboxyethyl)phosphine) solution. Lyophilize the fractions immediately.

References

  • INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION Source: NIH / PMC URL
  • Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis Source: MDPI URL
  • The use of 2,2'-dithiobis(5-nitropyridine) (DTNP)
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine Source: ResearchGate URL
  • Fmoc-Sec(Xan)
  • Chemically Diverse Helix-Constrained Peptides Using Selenocysteine Crosslinking Source: ACS Publications URL
  • Synthesis and semi-synthesis of selenopeptides and selenoproteins Source: NIH / PMC URL
  • Selenium in Peptide Chemistry Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc-Sec(Mob)-OPfp Solubility

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing solubility and aggregation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing solubility and aggregation challenges when working with Fmoc-Sec(Mob)-OPfp (N-α-Fmoc-Se-(p-methoxybenzyl)-L-selenocysteine pentafluorophenyl ester).

Executive Overview: The Solvation Challenge

Fmoc-Sec(Mob)-OPfp is a critical, pre-activated building block used to incorporate selenocysteine (Sec) into peptide sequences[1]. However, it presents severe handling challenges due to its extreme lipophilicity. The molecule contains three bulky, hydrophobic aromatic systems:

  • Fmoc : Fluorenylmethyloxycarbonyl (N-terminal protection).

  • Mob : 4-methoxybenzyl (Selenium side-chain protection).

  • OPfp : Pentafluorophenyl (Pre-activated ester).

Unlike standard free acids (e.g., Fmoc-Sec(Mob)-OH) which can hydrogen-bond with polar aprotic solvents, the OPfp ester lacks a hydrogen-bond donor. This promotes strong intermolecular π−π stacking and hydrophobic packing, frequently leading to incomplete dissolution, gelation, or precipitation in standard SPPS solvents like N,N-Dimethylformamide (DMF)[2].

Troubleshooting Guide & Experimental Protocols

Issue A: Incomplete Dissolution or Gelation in DMF

Mechanistic Causality: DMF is a highly polar aprotic solvent, but its dielectric properties often fail to disrupt the dense hydrophobic networks formed by the Fmoc, Mob, and OPfp rings. Self-Validating Protocol: Solvent Substitution & Co-solvation

  • Switch to NMP: Replace DMF with anhydrous N-Methyl-2-pyrrolidone (NMP). NMP is slightly less polar than DMF but exhibits superior solvation capacity for highly hydrophobic, aggregation-prone peptide building blocks[3].

  • Prepare a Binary System: If the target concentration (e.g., 0.5 M) still yields a cloudy suspension in NMP, introduce Dichloromethane (DCM) to create an 80:20 (v/v) NMP:DCM mixture. DCM rapidly disrupts hydrophobic packing and is an optimal solvent for OPfp active esters[2].

  • Agitation: Vortex the vial vigorously for 60 seconds at room temperature.

  • Validation: The solution must be completely optically clear before addition to the synthesis vessel. Particulate matter will clog resin pores and drastically reduce coupling efficiency.

Issue B: Loss of Coupling Efficiency (Active Ester Degradation)

Mechanistic Causality: Pentafluorophenyl (OPfp) esters are highly reactive. If researchers attempt to force dissolution by heating the solvent, any trace moisture present will rapidly hydrolyze the OPfp ester back into the unreactive Fmoc-Sec(Mob)-OH free acid and pentafluorophenol[4]. Self-Validating Protocol: Temperature & Moisture Control

  • Anhydrous Solvents Only: Ensure NMP or DMF is strictly anhydrous (<50 ppm water). Store solvents over 3Å molecular sieves[5].

  • Controlled Sonication: If agitation is insufficient, use a water-bath sonicator for a maximum of 5 minutes.

  • Temperature Cap: Monitor the bath temperature. Do not exceed 30 °C . Heat accelerates the nucleophilic attack of trace water on the active ester.

  • No Pre-Activation Base: Do not add tertiary amines (like DIPEA or NMM) to the solubilization vial. Base catalyzes the hydrolysis of the active ester. Add the base only to the resin-containing reaction vessel.

Quantitative Data: Solvent System Comparison

Summarizing the experimental parameters for solubilizing Fmoc-Sec(Mob)-OPfp at standard SPPS concentrations (0.2 M - 0.5 M).

Solvent SystemSolubilization KineticsAggregation RiskOPfp Ester Stability (Anhydrous)Application Recommendation
100% DMF SlowHighHighNot recommended for >0.2 M
100% NMP ModerateLowHighExcellent baseline choice[3]
NMP:DCM (80:20) FastVery LowHighBest for stubborn/crystalline batches
DMF:DMSO (90:10) FastLowModerateUse with caution (Se oxidation risk)[1]
DMF + Heat (>40°C) FastLowLow (Hydrolysis risk)Avoid entirely

Visualized Workflows & Mechanisms

Solubilization Decision Matrix

Follow this logical pathway to ensure complete dissolution without compromising the active ester.

SolubilizationWorkflow Start Start: Fmoc-Sec(Mob)-OPfp (0.2 - 0.5 M) AddNMP Add Anhydrous NMP (Avoid DMF) Start->AddNMP Vortex Vortex 60s at RT AddNMP->Vortex Check Is solution clear? Vortex->Check Proceed Proceed to Coupling (Do not add coupling reagents) Check->Proceed Yes AddDCM Add 20% v/v Anhydrous DCM Check->AddDCM No Sonicate Mild Sonication (<5 min, <30°C) AddDCM->Sonicate Sonicate->Check

Decision tree for optimizing Fmoc-Sec(Mob)-OPfp solubilization in SPPS workflows.

Active Ester Degradation Pathway

Understanding the chemical risk of applying heat to OPfp esters in the presence of trace moisture.

DegradationPathway Ester Fmoc-Sec(Mob)-OPfp (Active Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water Trace H2O in Solvent Water->Intermediate H2O Heat Heat (>30°C) / Base Heat->Intermediate Catalyzes FreeAcid Fmoc-Sec(Mob)-OH (Unreactive) Intermediate->FreeAcid Hydrolysis Penta Pentafluorophenol (Leaving Group) Intermediate->Penta Release

Mechanism of OPfp active ester hydrolysis driven by trace moisture and heat.

Frequently Asked Questions (FAQs)

Q: Why does Fmoc-Sec(Mob)-OPfp exhibit drastically worse solubility than Fmoc-Sec(Mob)-OH? A: The free acid, Fmoc-Sec(Mob)-OH, possesses a polar hydroxyl group capable of hydrogen bonding with the oxygen or nitrogen atoms in DMF/NMP. The OPfp ester replaces this polar group with a highly lipophilic, electron-deficient aromatic ring. This eliminates hydrogen-bonding potential and increases the molecule's overall hydrophobicity, promoting strong π−π stacking between the Fmoc, Mob, and OPfp rings[2].

Q: Can I use DMSO as a co-solvent to force dissolution? A: While DMSO is an exceptionally strong solubilizer often used for hydrophobic peptides, it must be used with extreme caution with selenocysteine derivatives. Even though the selenium atom is protected by the Mob group, prolonged exposure in DMSO carries a risk of selenide oxidation[1]. If NMP/DCM fails, a maximum of 10% v/v DMSO can be used, but the solution must be prepared immediately before coupling.

Q: Do I need to add coupling reagents (e.g., HATU, DIC) once the Fmoc-Sec(Mob)-OPfp is dissolved? A: No. Fmoc-Sec(Mob)-OPfp is a pre-activated ester. Adding standard coupling reagents like HATU or DIC is unnecessary and can cause detrimental side reactions. You only need to add a mild base (like DIPEA) to the resin mixture to catalyze the aminolysis, relying on the inherent reactivity of the OPfp ester with the free amine[2].

Q: How does solvent polarity specifically affect the OPfp ester's reactivity? A: Dipolar aprotic solvents like NMP and DMF are favored because they do not hydrogen bond to the nucleophile (the N-terminal amine on the resin). This keeps the amine highly reactive ("naked") for the nucleophilic attack on the OPfp ester, maximizing coupling kinetics once the reagents are in solution[6].

References

  • "Facile Generation of Cyanoselenocysteine as a Vibrational Label for Measuring Protein Dynamics on Longer Time Scales by 2D IR Spectroscopy." Analytical Chemistry - ACS Publications. Available at:[Link]

  • "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage. Available at:[Link]

  • "Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization During Fmoc-Sec(Mob)-OPfp Activation

Welcome to the Technical Support Center for Selenopeptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS):...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Selenopeptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): the rapid racemization of selenocysteine (Sec).

This guide moves beyond basic troubleshooting by explaining the chemical causality behind Sec epimerization and providing a self-validating, field-proven protocol to ensure the stereochemical integrity of your peptide products.

Mechanistic Insight: The Causality of Sec Racemization

Selenocysteine is highly prone to epimerization at the alpha-carbon during SPPS. This instability is driven by the electron-withdrawing nature of the selenium atom, which significantly increases the acidity of the adjacent alpha-proton compared to standard amino acids like cysteine [1].

When Sec is activated as an ester, the presence of strong tertiary bases—typically used in standard SPPS protocols—facilitates the abstraction of this highly acidic alpha-proton. This abstraction leads to the formation of a planar enolate intermediate. Upon reprotonation, the stereochemical memory of the chiral center is lost, resulting in a mixture of L- and D-Sec epimers.

To circumvent the harsh conditions of in situ activation (e.g., using HATU/HBTU), the pre-activated pentafluorophenyl ester, Fmoc-Sec(Mob)-OPfp , is the industry standard[2]. However, even with the OPfp ester, the choice of base and solvent system dictates the extent of racemization.

MechanisticPathway A Fmoc-Sec(Mob)-OPfp (L-Isomer) B Strong Base (DIEA) Polar Solvent (DMF) A->B Sub-optimal E Weak Base (Collidine) DCM/DMF (1:1) A->E Optimized C alpha-Proton Abstraction (Enolate Formation) B->C D D-Sec Epimer (Racemized Product) C->D Reprotonation F Direct Aminolysis (Peptide Bond Formation) E->F G L-Sec Peptide (Desired Product) F->G

Mechanistic pathways of Sec activation highlighting the enolization route vs. direct aminolysis.

Troubleshooting FAQs

Q: Why am I seeing D-Sec epimers despite using the pre-activated Fmoc-Sec(Mob)-OPfp ester? A: The primary culprit is the base used during the coupling step. While OPfp esters do not require a base for activation, a base is often added to neutralize acidic byproducts and drive aminolysis. If you are using N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), these bases are strong enough to abstract the alpha-proton of the highly sensitive Sec residue. Solution: Switch to 2,4,6-collidine (TMP). Collidine provides sufficient steric hindrance and acts as an effective acid scavenger, but its significantly lower pKa prevents it from abstracting the Sec alpha-proton [1].

Q: How does solvent polarity affect Sec racemization? A: Highly polar solvents like pure N,N-dimethylformamide (DMF) stabilize the charged enolate intermediate, thereby accelerating the racemization pathway. Solution: Use a less polar solvent blend. A 1:1 mixture of dichloromethane (DCM) and DMF significantly reduces the dielectric constant of the reaction medium, destabilizing the enolate and promoting direct aminolysis. This simple solvent switch can reduce D-epimer formation from ~2.0% down to <0.5% [1].

Q: Should I use microwave-assisted SPPS (MW-SPPS) for the Sec coupling step to improve yield? A: Absolutely not. Heat provides the activation energy required for alpha-proton abstraction and oxazolone formation. The coupling of Fmoc-Sec(Mob)-OPfp must be performed strictly at room temperature (20–25 °C).

Q: Why not just use HATU/DIPEA with Fmoc-Sec(Mob)-OH instead of the OPfp ester? A: In situ activation with uronium/aminium salts and strong bases causes massive epimerization (often >20%). OPfp esters bypass the need for strong activation reagents, allowing for a much milder coupling environment.

Quantitative Data Summary

The following table summarizes the causal relationship between specific coupling conditions and the resulting epimerization rates, demonstrating why the optimized parameters are strictly required:

Activation MethodBase (Equivalents)Solvent SystemTemperature% D-Sec Epimer Formation
HATU / in situDIEA (2.0 eq)DMFRoom Temp> 20.0%
OPfp Active EsterDIEA (2.0 eq)DMFRoom Temp~ 5.0 - 10.0%
OPfp Active EsterCollidine (1.0 eq)DMFRoom Temp~ 2.0%
OPfp Active Ester Collidine (1.0 eq) DCM/DMF (1:1) Room Temp < 0.5%
Optimized Experimental Protocol

This protocol is designed as a self-validating system . It utilizes the optimized OPfp/Collidine/DCM/DMF conditions and concludes with a mandatory verification step to ensure the stereochemical integrity of your synthesis before you invest time in elongating the rest of the peptide.

ProtocolWorkflow S1 1. Resin Preparation Swell in DCM/DMF (1:1) S2 2. Fmoc Deprotection 20% Piperidine in DMF (2 x 5 min) S1->S2 S3 3. Prepare Coupling Mix Fmoc-Sec(Mob)-OPfp + Collidine Solvent: DCM/DMF (1:1) S2->S3 S4 4. Coupling Reaction Agitate 2h at Room Temp (No Microwave) S3->S4 S5 5. Self-Validation Micro-cleavage & Chiral HPLC Target: <1% D-Epimer S4->S5

Step-by-step optimized experimental workflow for Fmoc-Sec(Mob)-OPfp coupling and validation.

Step 1: Resin Preparation
  • Transfer the peptide-resin (with the N-terminal Fmoc group intact) to a fritted reaction vessel.

  • Swell the resin in a 1:1 mixture of DCM/DMF for 15 minutes. Drain thoroughly.

Step 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat with fresh 20% piperidine/DMF for an additional 5 minutes.

  • Wash the resin extensively to remove all traces of piperidine: DMF (3x), DCM (3x), and finally DMF (3x).

Step 3: Preparation of the Coupling Mixture
  • Weigh 2.0 to 3.0 equivalents (relative to resin loading) of Fmoc-Sec(Mob)-OPfp [2].

  • Dissolve the active ester in a minimal volume of DCM/DMF (1:1).

  • Add 1.0 equivalent of 2,4,6-collidine (TMP) directly to this solution. Crucial: Do not use DIEA or NMM.

Step 4: Coupling Reaction
  • Add the coupling mixture to the deprotected resin.

  • Agitate gently at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin: DMF (3x), DCM (3x).

  • Perform a Kaiser test to confirm complete coupling (the beads should remain colorless).

Step 5: Self-Validation (Micro-cleavage & Chiral HPLC)

Trustworthiness requires verification. Before proceeding with the rest of the peptide sequence, validate the coupling step:

  • Transfer ~5 mg of the coupled resin to a microcentrifuge tube.

  • Treat with 100 µL of a cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 1 hour.

  • Precipitate the cleaved peptide fragment in cold diethyl ether, centrifuge, and dissolve the pellet in HPLC-grade water/acetonitrile.

  • Analyze via Chiral Reverse-Phase HPLC. The D-Sec epimer peak should integrate to <1.0% relative to the main L-Sec peak [1].

References
  • Hondal, R. J. (2005). Incorporation of selenocysteine into proteins using peptide ligation. Protein and Peptide Letters, 12(8), 757-764.[Link]

  • Beld, J., Woycechowsky, K. J., & Hilvert, D. (2007). Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide. Biochemistry, 46(18), 5382-5390.[Link]

Troubleshooting

Improving stability and long-term storage conditions for Fmoc-Sec(Mob)-OPfp

A Guide to Improving Stability and Long-Term Storage for High-Purity Selenopeptide Synthesis Introduction Fmoc-Sec(Mob)-OPfp is a critical building block for the solid-phase peptide synthesis (SPPS) of selenocysteine-con...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Stability and Long-Term Storage for High-Purity Selenopeptide Synthesis

Introduction

Fmoc-Sec(Mob)-OPfp is a critical building block for the solid-phase peptide synthesis (SPPS) of selenocysteine-containing peptides, which are essential in redox biology research and drug development. As the most widely used and commercially available derivative for this purpose, its chemical integrity is paramount for successful synthesis outcomes.[1][2][3] However, the molecule's unique structure, combining a highly reactive activated ester, a sensitive selenium moiety, and two distinct protecting groups, presents significant challenges for stability and long-term storage.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the stability and efficacy of your Fmoc-Sec(Mob)-OPfp reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Fmoc-Sec(Mob)-OPfp?

For long-term storage (months to years), the reagent should be stored as a lyophilized powder at -20°C or colder , in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[4][5][6]

Q2: My vial of Fmoc-Sec(Mob)-OPfp has been at 4°C for a week. Is it still usable?

Yes, short-term storage at 2-8°C is acceptable for several weeks without significant degradation, provided the vial is unopened and sealed to prevent moisture ingress.[6] However, for any duration longer than a month, -20°C is strongly recommended to minimize slow hydrolysis of the active ester.

Q3: I noticed moisture in the vial after removing it from the freezer. What should I do?

This is a critical issue. Moisture leads to the rapid hydrolysis of the pentafluorophenyl (PFP) ester, rendering the reagent inactive for coupling. Always allow the container to equilibrate to room temperature for at least 30-60 minutes before opening it.[7] If moisture has already condensed, the reagent's quality is compromised. A quality control check (see Protocol 3) is necessary to determine if it's still viable.

Q4: My peptide synthesis with a new batch of Fmoc-Sec(Mob)-OPfp resulted in low coupling efficiency. What's the likely cause?

The most probable cause is the hydrolysis of the OPfp ester due to improper handling and moisture exposure. A secondary, though less likely, cause for low efficiency with this specific reagent is degradation of the peptide chain on the resin due to impurities formed from reagent breakdown.

Q5: I see a mass peak in my crude peptide corresponding to a dehydroalanine (dHA) modification instead of selenocysteine. Why did this happen?

This indicates deselenation, a known side reaction for Fmoc-Sec(Mob) derivatives.[4][5] It is primarily caused by prolonged exposure to the basic conditions of Fmoc deprotection (piperidine) during synthesis. However, if the Fmoc-Sec(Mob)-OPfp reagent itself has degraded due to exposure to basic contaminants during storage, it could introduce impurities that exacerbate this issue.

The Four Pillars of Fmoc-Sec(Mob)-OPfp Degradation

Understanding the chemical vulnerabilities of the molecule is key to preventing its degradation. Four primary pathways threaten its integrity.

  • Hydrolysis: The pentafluorophenyl (PFP) ester is an activated ester designed for reactivity.[8][9] Its greatest vulnerability is hydrolysis from water molecules, which converts the active ester back into an unreactive carboxylic acid. While PFP esters are significantly more stable against hydrolysis than their N-hydroxysuccinimide (NHS) counterparts, the reaction still occurs, especially with repeated moisture exposure.[10][11]

  • Oxidation: The selenol side chain of selenocysteine is highly susceptible to air oxidation, forming a diselenide bridge.[12] The 4-methoxybenzyl (Mob) group protects the selenium atom from this fate. However, if the Mob group is compromised or if the reagent is exposed to harsh oxidizing agents, the selenium can oxidize, leading to impurities and failed couplings.

  • Base-Catalyzed Degradation: The Fmoc group is designed to be removed by a base (piperidine). Trace amounts of basic contaminants in storage or solvents can prematurely cleave the Fmoc group. More critically for this specific derivative, basic conditions are known to promote β-elimination of the protected selenol side chain, leading to the formation of a dehydroalanine residue.[4][5]

  • Racemization: The chiral center at the α-carbon can be susceptible to epimerization, particularly under basic conditions.[13] Using degraded or impure starting material increases the risk of incorporating the D-isomer into your peptide, which can have significant biological consequences.

cluster_molecule cluster_degradation Degradation Pathways cluster_products mol Fmoc-NH-CH(CH₂-Se-Mob)-CO-OPfp hydro Hydrolysis (H₂O) mol->hydro OPfp Ester Attack oxid Oxidation (O₂) mol->oxid Se-Mob Bond Instability base Base-Catalyzed Degradation mol->base Fmoc Cleavage / β-Elimination rac Racemization mol->rac α-Carbon Attack p_hydro Fmoc-Sec(Mob)-OH (Inactive Carboxylic Acid) hydro->p_hydro p_oxid Diselenide Dimer (Oxidized Impurity) oxid->p_oxid p_base Sec(Mob)-OPfp (Free Amine) + Dehydroalanine Precursors base->p_base p_rac Fmoc-D-Sec(Mob)-OPfp (Epimer) rac->p_rac

Figure 1: Key degradation pathways for Fmoc-Sec(Mob)-OPfp.

Troubleshooting Guide

This guide connects common experimental failures to the potential degradation of your Fmoc-Sec(Mob)-OPfp reagent.

Symptom Observed Potential Root Cause (Reagent-Related) Recommended Action & Explanation
Low or No Coupling Hydrolysis of OPfp Ester: The active ester has converted to a non-reactive carboxylic acid due to moisture exposure.1. Verify Handling: Confirm that the reagent vial was warmed to room temperature before opening. 2. Perform QC Test: Conduct a test coupling with a simple amino acid resin (e.g., H-Gly-Resin) and analyze the product via HPLC/MS (See Protocol 3). This definitively confirms reagent activity.
Mass Spec shows M+18 Hydrolysis of OPfp Ester: The expected mass is for the peptide incorporating the amino acid. If the reagent itself was analyzed, a mass increase of +18 amu (relative to the OPfp ester) indicates conversion to the carboxylic acid (loss of C₆F₅, gain of H).Discard the reagent. The active ester is completely hydrolyzed.
Mass Spec shows deletion of Sec Complete Reagent Failure: The hydrolyzed Fmoc-Sec(Mob)-OH failed to couple, leading to a deletion sequence.Discard the reagent and acquire a new, quality-controlled batch. Review storage and handling procedures to prevent recurrence.
Mass Spec shows Dehydroalanine (dHA) Base-Catalyzed Degradation: The reagent may have been compromised by base, or synthesis conditions (prolonged piperidine) caused β-elimination on-resin.[4][5]1. Check Reagent pH: Dissolve a small amount in a neutral solvent and check with pH paper for any basic residue. 2. Optimize Synthesis: Reduce piperidine treatment time for Fmoc deprotection steps following Sec incorporation to the minimum required for complete removal.[4]
Broad or Split HPLC Peak Racemization: The presence of the D-isomer (epimer) can lead to diastereomeric peptides that may separate or co-elute, causing peak broadening.[13]This is an intrinsic quality issue. Source your reagent from a reputable supplier with guaranteed chiral purity (≥98%). Perform a QC test (Protocol 3) on new batches to verify.

Validated Protocols & Best Practices

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of your lyophilized reagent for months to years.

  • Initial Receipt: Upon receiving, immediately inspect the container seal for integrity. Do not open it.

  • Inert Atmosphere Overlay (Optional but Recommended): If you have the capability, transfer the vial into an argon or nitrogen-filled glovebox. Quickly open the vial, backfill with inert gas, and immediately reseal.

  • Temperature: Place the sealed vial in a freezer at -20°C or colder . A -80°C freezer is also suitable.

  • Desiccation: Store the vial inside a secondary container (e.g., a small box or sealed bag) that contains a desiccant, such as silica gel packets. This protects against moisture ingress during freezer door openings.

  • Labeling: Clearly label the container with the date of receipt and storage conditions.

Protocol 2: Proper Handling and Aliquoting for Daily Use

This workflow minimizes degradation from repeated handling and exposure.

start Start: Reagent in -20°C Storage equilibrate 1. Remove from Freezer Allow vial to equilibrate to Room Temperature (30-60 min) DO NOT OPEN start->equilibrate weigh 2. Transfer to Inert Atmosphere (Glovebox or Argon Balloon) equilibrate->weigh dispense 3. Dispense Required Amount Work quickly to minimize ambient exposure weigh->dispense reseal 4. Backfill & Reseal Purge vial with Argon/Nitrogen before tightly resealing dispense->reseal use 6. Use Weighed Reagent Proceed with coupling reaction without delay dispense->use store 5. Return to -20°C Storage Immediately place back in dessicated secondary container reseal->store

Figure 2: Workflow for handling moisture-sensitive reagents.

Critical Step Explained: The equilibration step (Step 1) is non-negotiable. Opening a cold vial causes ambient moisture to condense on the cold powder, leading to immediate hydrolysis.[7][14] This is the single most common cause of reagent failure.

Protocol 3: Quality Control Check for Reagent Integrity

If you suspect your reagent has degraded, this protocol provides a definitive answer before committing it to a large-scale synthesis.

  • Materials:

    • Suspect Fmoc-Sec(Mob)-OPfp

    • Glycine-functionalized resin (e.g., Gly-Wang resin)

    • Coupling solvent (DMF)

    • Standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

    • HPLC and Mass Spectrometer

  • Procedure:

    • Swell a small amount of glycine resin (approx. 25 mg) in DMF.

    • Perform a standard Fmoc deprotection on the resin if it is Fmoc-Gly-Wang resin.

    • Dissolve a 3-fold molar excess of the suspect Fmoc-Sec(Mob)-OPfp in DMF.

    • Add the amino acid solution to the resin and allow it to couple for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

    • Dry the resin.

    • Cleave the dipeptide (Sec(Mob)-Gly) from a small sample of the resin using the cleavage cocktail.

    • Precipitate the cleaved peptide in cold ether.

    • Analyze the crude product by LC-MS.

  • Interpreting the Results:

    • Success: A major peak in the HPLC chromatogram with the correct mass for the dipeptide [Sec(Mob)-Gly-OH] confirms the reagent is active.

    • Failure: The absence of the product peak and the presence of only a glycine peak indicates the reagent is completely inactive due to hydrolysis. The reagent should be discarded.

    • Partial Failure: A small product peak with a large glycine peak indicates partial hydrolysis and low activity. It is not recommended for use in critical syntheses.

By implementing these rigorous storage and handling protocols, researchers can significantly extend the viable shelf-life of Fmoc-Sec(Mob)-OPfp, ensuring reproducible results and protecting the integrity of their complex selenopeptide synthesis projects.

References

  • Besse, D., & Hondal, R. J. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3225-3255. Available from: [Link]

  • Aminowill. (2026, January 20). Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and ma. Available from: [Link]

  • Besse, D., & Hondal, R. J. (2015). Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. Journal of Peptide Science, 21(1), 1-9. Available from: [Link]

  • Besse, D., & Hondal, R. J. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3225-3255. Available from: [Link]

  • Besse, D., & Hondal, R. J. (2014). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Journal of Peptide Science, 20(8), 634-642. Available from: [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available from: [Link]

  • Hondal, R. J., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3208. Available from: [Link]

  • Besse, D., & Hondal, R. J. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules, 16(4), 3225-3255. Available from: [Link]

  • Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 23(25), 6345-6351. Available from: [Link]

  • Sheppard, R. C., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 27(68), 16956-16973. Available from: [Link]

  • Iwaoka, M., & Shimodaira, S. (2017). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on the selenium atom. Arkivoc, 2017(2), 260-271. Available from: [Link]

  • ResearchGate. (1995). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Tetrahedron. Available from: [Link]

  • Hondal, R. J. (2024). Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. International Journal of Molecular Sciences, 25(18), 10101. Available from: [Link]

  • Metanis, N., et al. (2021). One‐Pot Chemical Protein Synthesis Utilizing Fmoc‐Masked Selenazolidine to Address the Redox Functionality of Human Selenoprotein F. Angewandte Chemie International Edition, 60(16), 8866-8873. Available from: [Link]

  • Anaspec. Fmoc-Sec(Mob)-OH. Available from: [Link]

  • Anderson, D. L., et al. (2020). Impact of storage conditions on protein oxidation of rendered by-product meals. Journal of Animal Science, 98(11), skaa348. Available from: [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]

  • Anderson, D. L., et al. (2020). Impact of storage conditions on protein oxidation of rendered by-product meals. Journal of Animal Science, 98(11), skaa348. Available from: [Link]

  • Besse, D., & Hondal, R. J. (2015). Fmoc-Sec(Xan)-OH: synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Journal of Peptide Science, 21(1), 1-9. Available from: [Link]

  • Metanis, N., et al. (2021). Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. ResearchGate. Available from: [Link]

  • Metanis, N., et al. (2018). Synthesis and semi-synthesis of selenopeptides and selenoproteins. Current Opinion in Chemical Biology, 46, 124-132. Available from: [Link]

  • ResearchGate. (2019). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis. Available from: [Link]

  • ResearchGate. (2022). Fmoc decomposition pathways. Available from: [Link]

  • Bapeks. Fmoc-Sec(Mob). Available from: [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Available from: [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • van der Donk, W. A., et al. (2001). Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation. Organic Letters, 3(8), 1233-1236. Available from: [Link]

  • Wang, Y., et al. (2025). Protein oxidation in feed: Occurrence, monitoring, and mitigation strategies. Animal Nutrition, 17, 1-10. Available from: [Link]

  • National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available from: [Link]

  • Peptide Sciences. (2026, April 1). How to Store Research Peptides: The Complete Guide to Maximizing Shelf Life and Potency. Available from: [Link]

  • News-Medical.Net. (2024, November 18). Uncovering new pathways for targeted protein degradation. Available from: [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2016). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]

Sources

Optimization

Overcoming incomplete deprotection of Mob from selenocysteine residues

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in solid-phase peptide synthesis (SPPS) and selenoprotein engineering, I frequently consult with researchers facing a notorious bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in solid-phase peptide synthesis (SPPS) and selenoprotein engineering, I frequently consult with researchers facing a notorious bottleneck: the recalcitrant deprotection of the p-methoxybenzyl (Mob) group from selenocysteine (Sec) residues.

While the Mob group provides excellent semi-permanent protection for the highly reactive selenol side chain during synthesis, its removal is mechanistically challenging. The high polarizability and nucleophilicity of the selenium atom mean that standard carbocation-scavenging cleavage cocktails often fail, leading to re-alkylation and abysmal deprotection yields[1].

This guide is designed to move you away from empirical guesswork. Below, we break down the causality of these failures, provide a diagnostic workflow, and detail self-validating protocols to ensure quantitative Sec(Mob) deprotection.

Diagnostic Workflow: Selecting Your Deprotection Strategy

Before troubleshooting, use the following logical pathway to determine the optimal deprotection chemistry for your specific peptide sequence.

Workflow Start Incomplete Sec(Mob) Deprotection Detected Check Is the peptide sensitive to harsh electrophiles? Start->Check DTNP Use DTNP/TFA Cocktail (Fast, Room Temp) Check->DTNP No TES Use TFA/TES/Thioanisole (40°C, 4 hours) Check->TES Yes Purify Extensive Washing to remove 5-Npys DTNP->Purify OnePot Simple Ether Precipitation (One-Pot) TES->OnePot

Caption: Diagnostic workflow for selecting the optimal Sec(Mob) deprotection strategy.

Frequently Asked Questions & Troubleshooting

Q1: Why does my standard TFA/TIS/Water cleavage cocktail leave >90% of the Mob group on my selenocysteine? A: The causality lies in the thermodynamic stability of the Se-C bond under standard acidic conditions. Unlike Cys(Mob), which can sometimes be forced off with extended trifluoroacetic acid (TFA) treatment, Sec(Mob) requires either exceedingly harsh acids (like TFMSA, HF, or TMSBr)[2] or targeted electrophilic activation[1]. Standard scavengers like triisopropylsilane (TIS) and water do not provide the necessary electrophilic drive to break the Se-C bond, resulting in typical deprotection yields of only 5–10%[1].

Q2: I switched to the DTNP (2,2′-dithiobis(5-nitropyridine)) method, but my peptide is now contaminated with a sticky yellow byproduct. How do I fix this? A: DTNP is a highly effective, rapid deprotectant. However, the reaction generates 5-nitro-2-thiopyridine (5-Npys) as a byproduct, which strongly adheres to peptides and causes the yellow discoloration[3]. To overcome this, you must perform extensive, repeated cold ether washings. If your peptide is too hydrophobic and retains the byproduct, you should abandon DTNP and switch to the gentle hydrosilane method (TFA/TES/thioanisole at 40°C), which allows for a clean, one-pot precipitation without sticky aromatic byproducts[3].

Q3: Do I need to add thioanisole when using DTNP for Sec(Mob) deprotection? A: No. While thioanisole is absolutely required as a catalyst to remove the Mob group from Cysteine, Selenocysteine's higher inherent nucleophilicity allows DTNP to achieve 100% deprotection in neat TFA without any additional scavengers. As little as 1.3 equivalents of DTNP is sufficient to drive the reaction to completion[1].

Mechanistic Pathway: How DTNP Activates Cleavage

To understand why DTNP succeeds where standard TFA fails, we must look at the electrophilic activation of the disulfide bond.

Mechanism TFA TFA Environment DTNP DTNP (Disulfide) TFA->DTNP Protonation Protonation of Pyridine Nitrogen DTNP->Protonation Attack Sec(Mob) attacks Electrophile Protonation->Attack Intermediate Sec-S-Npys Adduct Formed Attack->Intermediate

Caption: Chemical mechanism of DTNP-mediated electrophilic activation and Sec(Mob) cleavage.

Quantitative Data: Cleavage Cocktail Comparison

Summarizing the empirical data, the table below highlights the stark differences in deprotection efficiency based on the chosen cocktail.

Cleavage CocktailTemperature / TimeSec(Mob) Deprotection (%)Mechanistic Notes & Byproducts
95% TFA, 5% H₂O Room Temp / 2h5 – 10%Highly incomplete; lacks electrophilic drive[1].
TFA + 1.3 eq DTNP Room Temp / 2h100%Forms Sec-S-Npys adduct; requires extensive washing to remove 5-Npys[1].
TFA/TES/Thioanisole (96:2:2) 40°C / 4h100%Clean one-pot precipitation; yields peptide diselenide directly[3].

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these step-by-step methodologies based on your chosen workflow.

Protocol A: The Electrophilic Disulfide (DTNP) Method

Best for rapid deprotection where extensive ether washing is tolerable.

  • Preparation: Lyophilize your crude Sec(Mob)-containing peptide to ensure no residual water interferes with the calculated equivalents.

  • Cleavage Cocktail: Dissolve 1.3 equivalents of DTNP in neat TFA. (Do not add TIS or water).

  • Incubation: Add the cocktail to the peptide and stir for 2 hours at room temperature[1].

    • Validation Check 1 (Visual): The solution will rapidly turn bright yellow. This is a positive indicator, confirming the stoichiometric release of the 5-nitro-2-thiopyridine (5-Npys) byproduct.

  • Precipitation: Dropwise add the cleavage mixture into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

  • Purification Wash: Resuspend the pellet in fresh cold ether, vortex thoroughly, and centrifuge again. Repeat this step a minimum of 5 times.

    • Validation Check 2 (Chemical): The ether supernatant must transition from bright yellow to completely clear. A clear supernatant validates the successful removal of the 5-Npys contaminant.

  • Analysis: Analyze via LC-MS. The target mass will correspond to the Sec-S-Npys adduct (+154 Da relative to the free selenol), which can later be reduced with ascorbic acid or DTT.

Protocol B: The Gentle Hydrosilane (TES/Thioanisole) Method

Best for sensitive peptides or when avoiding sticky aromatic byproducts is a priority.

  • Cleavage Cocktail: Prepare a fresh mixture of TFA / Triethylsilane (TES) / Thioanisole in a 96:2:2 (v/v/v) ratio[3].

  • Incubation: Add the cocktail to the peptide-resin or lyophilized crude peptide. Seal the vessel and incubate in a heating block at 40°C for 4 hours [3].

    • Causality Note: The elevated temperature combined with the hindered hydrosilane (TES) provides the necessary thermodynamic energy to reduce the stable Sec(Mob) bond without generating electrophilic byproducts.

  • Precipitation: Cool the vessel to room temperature, then precipitate the peptide in ice-cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • Validation Check (Analytical): Analyze the crude precipitate via LC-MS. The mass should predominantly show the peptide diselenide (dimer) . This confirms the quantitative removal of the Mob group (a mass shift of -120 Da per Mob) and validates that the highly reactive free selenol has naturally oxidized to the stable diselenide form during precipitation[3].

References

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups, nih.gov,[Link]

  • Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis, mdpi.com,[Link]

  • Facile removal of 4‐methoxybenzyl protecting group from selenocysteine, researchgate.net,[Link]

Sources

Troubleshooting

Reducing side reactions during Fmoc-Sec(Mob)-OPfp peptide coupling

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for advanced peptide synthesis. As Senior Application Scientists, we understand the nuances an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges of incorporating non-standard amino acids like Selenocysteine (Sec) into peptide sequences. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Fmoc-Sec(Mob)-OPfp, focusing on the prevention and mitigation of common side reactions. Our goal is to equip you with the knowledge to optimize your synthetic protocols, ensuring the integrity and purity of your final selenopeptide product.

Troubleshooting Guide: Minimizing Side Reactions with Fmoc-Sec(Mob)-OPfp

The incorporation of Selenocysteine using the p-methoxybenzyl (Mob) protecting group is a powerful technique, yet it is not without its challenges. The primary issues arise from the inherent sensitivity of the Sec residue to the basic conditions typical of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This guide will walk you through identifying and resolving the most common side reactions.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues encountered during the coupling of Fmoc-Sec(Mob)-OPfp and subsequent elongation steps.

troubleshooting_workflow start Start: Low Purity or Unexpected Mass in Crude Peptide check_mass Analyze Crude Peptide by MS start->check_mass mass_plus_85 Mass +85 Da Peak Observed? (Piperidine Adduct) check_mass->mass_plus_85 Analyze Mass Spectrum mass_minus_198 Mass -198 Da Peak Observed? (Dehydroalanine) mass_plus_85->mass_minus_198 No beta_elimination_issue Issue: β-Elimination mass_plus_85->beta_elimination_issue Yes racemization D-Isomer Detected by Chiral HPLC/GC? mass_minus_198->racemization No mass_minus_198->beta_elimination_issue Yes incomplete_coupling Unreacted N-terminus Detected? (Kaiser Test Positive) racemization->incomplete_coupling No racemization_issue Issue: Racemization racemization->racemization_issue Yes coupling_issue Issue: Incomplete Coupling incomplete_coupling->coupling_issue Yes solution_beta_elimination Solution: 1. Reduce piperidine deprotection time. 2. Use a weaker base for Fmoc removal (e.g., DBU). 3. Optimize coupling conditions (see FAQs). beta_elimination_issue->solution_beta_elimination solution_racemization Solution: 1. Avoid pre-activation with tertiary bases. 2. Use OPfp ester without additional base. 3. Couple at a lower temperature. racemization_issue->solution_racemization solution_coupling Solution: 1. Extend coupling time for Fmoc-Sec(Mob)-OPfp. 2. Use a more non-polar solvent system. 3. Confirm quality of OPfp ester. coupling_issue->solution_coupling end Optimized Synthesis solution_beta_elimination->end solution_racemization->end solution_coupling->end

Caption: Troubleshooting workflow for Fmoc-Sec(Mob)-OPfp coupling.

Question & Answer Troubleshooting

Q1: My mass spectrometry analysis shows a significant peak at +85 Da relative to the target peptide mass. What is the cause and how can I prevent it?

A1: A mass increase of 85 Da strongly indicates the formation of a β-piperidyl-alanine adduct.[2] This is a two-step side reaction:

  • β-Elimination: The process begins with the abstraction of the α-proton of the protected selenocysteine residue under basic conditions, leading to the elimination of the p-methoxybenzylselenol group and the formation of a dehydroalanine (Dha) intermediate.[3] This is particularly problematic during the piperidine-mediated Fmoc deprotection steps of subsequent amino acids.[2]

  • Michael Addition: The newly formed dehydroalanine residue is an excellent Michael acceptor. Piperidine, being a secondary amine and present in high concentration during Fmoc deprotection, can readily undergo a conjugate addition to the Dha residue, resulting in the +85 Da adduct.[4]

Causality: The root cause is the acidity of the α-proton of selenocysteine, which is exacerbated by the electron-withdrawing nature of the adjacent carbonyl group. The basic conditions required for Fmoc deprotection provide the necessary environment for this side reaction to occur.

Preventative Measures & Protocol:

  • Minimize Piperidine Exposure: Reduce the Fmoc deprotection time to the minimum required for complete removal. For example, instead of a standard 2 x 10-minute treatment, try 2 x 5 minutes.[2] Monitor the deprotection using a colorimetric test like the Kaiser test to ensure complete removal of the Fmoc group.[5]

  • Use a Weaker Base: Consider replacing piperidine with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection, typically at a concentration of 2-5% in DMF.[6]

  • Optimized Deprotection Protocol:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add a solution of 20% piperidine in DMF.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before the next coupling step.

Q2: I am observing a peak at -198 Da, corresponding to the loss of the Mob-selenol group, but without the addition of piperidine. What does this indicate?

A2: This observation points to the formation of a stable dehydroalanine (Dha) residue within your peptide sequence.[1] This occurs via the same β-elimination mechanism described above, but without the subsequent Michael addition of piperidine. This can happen if the Dha residue is sterically hindered, preventing the approach of piperidine, or if residual piperidine is effectively removed before it can react. The presence of Dha is still undesirable as it alters the primary structure and biological activity of the peptide.

Solution: The preventative measures are the same as for the piperidine adduct formation: minimize exposure to basic conditions.[2][3]

Q3: Chiral analysis of my hydrolyzed peptide indicates the presence of the D-selenocysteine isomer. Why is this happening and how can I suppress it?

A3: Racemization of the selenocysteine residue is a significant risk, particularly during the activation step of the coupling reaction.[1][7] The mechanism involves the formation of a symmetric oxazolone intermediate, which can be deprotonated and re-protonated to yield a mixture of L- and D-isomers.

Causality: The use of tertiary bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) during coupling, especially in pre-activation steps with reagents like HBTU or PyBOP, significantly promotes racemization.[8] The pentafluorophenyl (Pfp) ester is a pre-activated form of the amino acid, which is advantageous. However, the addition of a tertiary base during the coupling of Fmoc-Sec(Mob)-OPfp can still lead to racemization.

Preventative Measures & Protocol:

  • Avoid Tertiary Bases: The primary advantage of using an OPfp ester is that it can be coupled without the need for additional activation reagents or a tertiary base.[9]

  • Solvent Choice: Using a less polar solvent system, such as a 1:1 mixture of Dichloromethane (DCM) and DMF, can help to reduce racemization compared to pure DMF.[1]

  • Temperature Control: Perform the coupling at room temperature or consider cooling to 0°C to further minimize the risk of racemization.

  • Optimized Coupling Protocol for Fmoc-Sec(Mob)-OPfp:

    • Following Fmoc deprotection and thorough washing of the resin, swell the resin in a 1:1 DCM/DMF solvent mixture.

    • Dissolve 1.5 to 2 equivalents of Fmoc-Sec(Mob)-OPfp in the 1:1 DCM/DMF mixture.

    • Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.[5]

    • Wash the resin thoroughly with DMF and DCM.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the practical aspects of working with Fmoc-Sec(Mob)-OPfp.

Key Considerations for Successful Coupling

faq_considerations main_topic Successful Fmoc-Sec(Mob)-OPfp Coupling reagent_quality Reagent Quality main_topic->reagent_quality reaction_conditions Reaction Conditions main_topic->reaction_conditions monitoring Reaction Monitoring main_topic->monitoring deprotection Post-Coupling Deprotection main_topic->deprotection reagent_details • Fresh, high-purity Fmoc-Sec(Mob)-OPfp • Anhydrous, amine-free DMF reagent_quality->reagent_details condition_details • No tertiary base (e.g., DIPEA) • DCM/DMF (1:1) solvent • Room temperature or 0°C reaction_conditions->condition_details monitoring_details • Kaiser test for free amines • Extended coupling time if necessary monitoring->monitoring_details deprotection_details • Minimized piperidine exposure time • Consider DBU as an alternative deprotection->deprotection_details

Caption: Key factors for successful Fmoc-Sec(Mob)-OPfp coupling.

Q4: Why is Fmoc-Sec(Mob)-OPfp recommended over standard carbodiimide activation of Fmoc-Sec(Mob)-OH?

A4: The use of the pentafluorophenyl (Pfp) active ester is a strategic choice to minimize side reactions. Standard activation methods, such as those using diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), often require a tertiary base, which, as discussed, significantly increases the risk of racemization for sensitive residues like selenocysteine.[8] The pre-activated OPfp ester allows for a cleaner coupling reaction in the absence of these problematic bases.[9]

Q5: What are the ideal cleavage conditions for a peptide containing Sec(Mob)?

A5: The Se-Mob bond is stable to standard trifluoroacetic acid (TFA) cleavage cocktails. To remove the Mob protecting group, harsher conditions or specific reagents are required. However, for many applications, the peptide is cleaved from the resin with the Mob group intact. If deprotection is necessary, a common method involves treatment with TFA in the presence of scavengers like m-cresol, thioanisole, and 1,2-ethanedithiol (EDT). Recently, milder deprotection methods using reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA have been developed.[10][11]

Q6: How can I confirm the purity and identity of my final selenopeptide?

A6: A combination of analytical techniques is essential for the comprehensive characterization of your selenopeptide:

Analytical TechniquePurposeKey Observations
HPLC (High-Performance Liquid Chromatography) To assess purity and quantify impurities.A single major peak indicates high purity. Retention time can be compared to a standard.[12]
Mass Spectrometry (MS) To confirm the molecular weight of the target peptide and identify side products.The observed mass should match the calculated mass of the desired peptide. Look for masses corresponding to the side products discussed (e.g., +85 Da, -198 Da).[12]
Tandem MS (MS/MS) To confirm the amino acid sequence.Fragmentation patterns should match the expected sequence of the peptide.
Chiral Amino Acid Analysis To determine the extent of racemization.This analysis, typically performed after peptide hydrolysis, will quantify the amount of D-Sec present.

Q7: Are there alternative side-chain protecting groups for Fmoc-Sec-OH that are less prone to these side reactions?

A7: Yes, research has led to the development of alternative protecting groups to address the lability of the Mob group. For instance, the Xanthyl (Xan) and Trityl (Trt) groups have been explored as they are TFA-labile, which simplifies the final deprotection step.[2] The choice of protecting group often depends on the overall synthetic strategy and the specific sequence of the target peptide.

References

  • Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC - NIH. (n.d.).
  • INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC. (n.d.).
  • Cysteine and Selenocysteine Deprotection Chemistry in Peptide Synthesis - ResearchGate. (n.d.).
  • Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC. (n.d.).
  • Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC. (n.d.).
  • Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - MDPI. (2011, April 18). Retrieved from [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC. (n.d.).
  • Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed. (n.d.). Retrieved from [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed - NIH. (2019, October 15).
  • Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S - PMC. (n.d.).
  • Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation | Organic Letters - ACS Publications. (2001, April 11). Retrieved from [Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Side Chain Protection in Peptide Synthesis. (2026, February 10).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Selenium in Peptide Chemistry - MDPI. (2023, April 4). Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Peptide Synthesis for Beginners. (n.d.).
  • Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Synthesis of Novel Se-Substituted Selenocysteine Derivatives as Potential Kidney Selective Prodrugs of Biologically Active Selenol Compounds: Evaluation of Kinetics of β-Elimination Reactions in Rat Renal Cytosol | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved from [Link]

  • Peptide Selenocysteine Substitutions Reveal Direct Substrate–Enzyme Interactions at Auxiliary Clusters in Radical S-Adenosyl-l-methionine Maturases | Journal of the American Chemical Society. (2023, April 27). Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selenopeptide Synthesis: A Comparative Analysis of Fmoc-Sec(Mob)-OPfp and Fmoc-Sec(Trt)-OH

Introduction: The Challenge and Promise of Selenopeptides The incorporation of selenocysteine (Sec), the "21st amino acid," into peptides offers a gateway to novel therapeutics and powerful biochemical tools. The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Promise of Selenopeptides

The incorporation of selenocysteine (Sec), the "21st amino acid," into peptides offers a gateway to novel therapeutics and powerful biochemical tools. The unique redox properties of the selenol group are central to the function of vital enzymes like glutathione peroxidase and thioredoxin reductase. However, the high reactivity and susceptibility of the selenol (-SeH) group to oxidation and alkylation present significant challenges during solid-phase peptide synthesis (SPPS). Effective side-chain protection and efficient coupling are paramount to achieving high-purity selenopeptides.

This guide provides an in-depth, data-supported comparison of two commercially available Fmoc-protected selenocysteine derivatives: the traditional, acid-labile Fmoc-Sec(Trt)-OH and the robust, pre-activated Fmoc-Sec(Mob)-OPfp . We will dissect their underlying chemistry, compare their performance in key synthetic steps, and provide detailed protocols to empower researchers in drug development and chemical biology to make informed decisions for their specific synthetic goals.

Core Principles: Protecting and Activating Selenocysteine in Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain on a solid support. The success of incorporating a sensitive residue like selenocysteine hinges on two key chemical choices:

  • Side-Chain Protection (The 'P' in Sec(P)) : The selenol group must be masked by a protecting group that is stable throughout the synthesis cycles (i.e., resistant to the piperidine used for Fmoc-group removal) but can be removed cleanly at the end of the synthesis.

  • Carboxyl Group Activation : For the peptide bond to form, the carboxylic acid of the incoming amino acid must be activated to make it highly electrophilic, facilitating nucleophilic attack by the free N-terminal amine of the peptide-resin.

The two building blocks under review represent fundamentally different strategic approaches to these two choices.

Fmoc-Sec(Trt)-OH: The Standard Acid-Labile Approach

Fmoc-Sec(Trt)-OH is a widely used derivative where the selenocysteine side chain is protected by a trityl (Trt) group. The trityl group is a cornerstone of the standard Fmoc/tBu orthogonal strategy, prized for its high acid lability.[1][2]

Chemical Strategy and Rationale

The core advantage of the Trt group is its compatibility with the final cleavage step in standard Fmoc-SPPS. It is cleaved simultaneously with tert-butyl (tBu)-based side-chain protecting groups and common acid-sensitive linkers (e.g., Wang, Rink Amide) using a single trifluoroacetic acid (TFA) "cocktail".[3][4] This simplifies the final deprotection workflow significantly.

However, this approach has two critical considerations:

  • Building Block Stability : The Fmoc-Sec(Trt)-OH derivative itself can exhibit limited bench stability, with slow detritylation observed when not stored at low temperatures (-20°C).[3]

  • Racemization Risk : The analogous cysteine derivative, Fmoc-Cys(Trt)-OH, is known to be susceptible to racemization during the base-catalyzed in-situ activation step required for coupling.[5] This risk must be considered for selenocysteine, as the mechanism is similar. The use of additives like Oxyma or collidine as a base instead of DIPEA can mitigate this issue.[5]

Experimental Workflow & Performance

The coupling of Fmoc-Sec(Trt)-OH requires in-situ activation, where a coupling reagent (e.g., HBTU, HATU, DIC) and an additive (e.g., HOBt, HOAt) are added directly to the reaction vessel to form the active ester just before its reaction with the peptide-resin.[3][6]

cluster_0 Fmoc-Sec(Trt)-OH Coupling Cycle Resin Peptide-Resin (Free Amine) Coupling Peptide Bond Formation (Coupling) Resin->Coupling AA Fmoc-Sec(Trt)-OH Activation In-situ Activation (Active Ester Formation) AA->Activation Reagents Coupling Reagents (e.g., HATU, DIEA) Reagents->Activation Activation->Coupling Rapidly Wash DMF Wash Coupling->Wash Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Deprotect->Resin Next Cycle

Caption: Workflow for coupling Fmoc-Sec(Trt)-OH via in-situ activation.

Fmoc-Sec(Mob)-OPfp: The Pre-Activated, Orthogonal Approach

Fmoc-Sec(Mob)-OPfp represents a different synthetic philosophy. The selenol is protected by the more robust 4-methoxybenzyl (Mob) group, and the carboxylic acid is pre-activated as a stable pentafluorophenyl (OPfp) ester.

Chemical Strategy and Rationale

Pentafluorophenyl (OPfp) Ester Activation: The OPfp ester is a highly efficient acylating agent.[7] The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester's carbonyl carbon extremely electrophilic, leading to several advantages:

  • High Reactivity & Speed : PFP esters couple significantly faster than many other active esters and can drive difficult couplings to completion.[8]

  • Reduced Side Reactions : By using a pre-formed, purified active ester, the growing peptide chain is not exposed to excess coupling reagents and their byproducts in the reaction vessel.[7][8] This can lead to a cleaner crude product.

  • Minimized Racemization : Pre-activated esters are a recommended method for incorporating amino acids prone to racemization.[7]

4-Methoxybenzyl (Mob) Protection: The Mob group is significantly more stable to acid than the Trt group. It is not removed by standard TFA cleavage cocktails.[9][10] This chemical property defines its use case:

  • Orthogonality : Because the Mob group is stable to TFA, it allows for a fully assembled and deprotected peptide to be cleaved from the resin while the selenocysteine residue remains protected. This is invaluable for subsequent site-specific modifications or directed disulfide/diselenide bond formation in solution.

  • Specialized Cleavage : Removal of the Mob group requires specific, and historically harsh, conditions. However, modern, milder protocols have been developed, such as using TFA with scavengers like triethylsilane (TES) at elevated temperatures (40°C) or employing reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP).[10][11][12]

Experimental Workflow & Performance

The coupling step is simplified as no in-situ activation is required. The stable Fmoc-Sec(Mob)-OPfp is simply dissolved and added to the peptide-resin.

cluster_1 Fmoc-Sec(Mob)-OPfp Coupling Cycle Resin Peptide-Resin (Free Amine) Coupling Direct Coupling Resin->Coupling AA_PFP Fmoc-Sec(Mob)-OPfp (Pre-activated) AA_PFP->Coupling Wash DMF Wash Coupling->Wash Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Deprotect->Resin Next Cycle

Caption: Simplified workflow for coupling pre-activated Fmoc-Sec(Mob)-OPfp.

Head-to-Head Comparison: Performance and Applications

The choice between these two reagents is dictated entirely by the desired synthetic outcome.

ParameterFmoc-Sec(Trt)-OHFmoc-Sec(Mob)-OPfpRationale & Supporting Data
Orthogonality Strategy Standard (Fmoc/tBu) Orthogonal/Selective Trt is labile to TFA, cleaved with all other standard protecting groups.[3][13] Mob is stable to TFA, requiring a separate deprotection step.[9][10]
Coupling Method In-situ ActivationPre-activated EsterRequires coupling reagents (HATU, HBTU, etc.) added to the vessel.[6] The OPfp ester is added directly, simplifying the reaction.[7][8]
Coupling Efficiency Good to ExcellentExcellent OPfp esters are among the most reactive and efficient acylating agents, ideal for difficult sequences.[8][14][15]
Racemization Risk Moderate LowIn-situ base-mediated activation of the -Trt derivative poses a known racemization risk.[5] Pre-activated OPfp esters are recommended to minimize racemization.[7]
Building Block Stability ModerateHigh Fmoc-Sec(Trt)-OH can slowly deprotect upon storage.[3] OPfp esters are generally stable, crystalline compounds.[8]
Final Cleavage Standard TFA Cocktail Two-Step / Special Conditions Cleaved with TFA + scavengers (e.g., TIS, H₂O, EDT).[2] Requires a separate step (e.g., TFA/TES @ 40°C or DTNP) to remove the Mob group.[10][11]
Primary Application Routine synthesis of linear selenopeptides.Synthesis of complex peptides requiring selective, late-stage modification of the selenocysteine residue.Its compatibility with standard workflows makes it ideal for straightforward syntheses. Its orthogonality is key for advanced strategies like selective labeling or controlled cyclization.[9]

Decision Guide: Choosing Your Selenocysteine Reagent

To select the optimal building block, consider the final structure and purpose of your selenopeptide.

Start What is my synthetic goal? Goal1 Synthesize a standard linear peptide with final, global deprotection. Start->Goal1 Goal2 Need to perform chemistry on the peptide while Sec remains protected (e.g., selective labeling, directed cyclization). Start->Goal2 Rec1 Use: Fmoc-Sec(Trt)-OH Goal1->Rec1 Rec2 Use: Fmoc-Sec(Mob)-OPfp Goal2->Rec2

Caption: Decision flowchart for selecting the appropriate Sec derivative.

Experimental Protocols

The following are generalized protocols. Molar excesses and reaction times should be optimized based on the specific sequence and resin.

Protocol 1: Coupling of Fmoc-Sec(Trt)-OH
  • Resin Preparation : Swell the peptide-resin (1 eq) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation : In a separate vial, dissolve Fmoc-Sec(Trt)-OH (3-5 eq), a coupling agent like HATU (2.9-4.9 eq), and an additive like HOAt (3-5 eq) in DMF.

  • Activation : Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 eq) to the activation mixture. Allow to pre-activate for 2-5 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing : Perform a Kaiser test to confirm reaction completion. Wash the resin thoroughly with DMF (5 times) to prepare for the next cycle.

Protocol 2: Coupling of Fmoc-Sec(Mob)-OPfp
  • Resin Preparation : Swell the peptide-resin (1 eq) in DMF for 30-60 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times).

  • Coupling Solution Preparation : Dissolve Fmoc-Sec(Mob)-OPfp (2-3 eq) in DMF. An additive such as HOBt (2-3 eq) can be included to accelerate the reaction, though it is often not necessary.

  • Coupling : Add the Fmoc-Sec(Mob)-OPfp solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. The reaction is typically faster than with in-situ methods.

  • Monitoring & Washing : Perform a Kaiser test. Wash the resin thoroughly with DMF (5 times).

Protocol 3: Special Cleavage for Sec(Mob) Group

This protocol is performed after the peptide has been cleaved from the resin via a standard TFA cocktail and purified with the Mob group intact.

  • Prepare Cleavage Cocktail : Prepare a fresh cocktail of TFA/triethylsilane (TES)/thioanisole (96:2:2) .[10]

  • Deprotection : Dissolve the Mob-protected peptide in the cleavage cocktail.

  • Incubation : Incubate the solution at 40°C for 4 hours.[10][11]

  • Workup : Precipitate the deprotected peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the final peptide under vacuum.

Conclusion and Expert Recommendations

The selection of a selenocysteine building block is a critical decision that impacts the entire synthetic strategy.

  • Fmoc-Sec(Trt)-OH is the reagent of choice for the routine, efficient synthesis of standard selenopeptides. Its main advantage is its seamless integration into the universal Fmoc/tBu SPPS workflow, allowing for a single, final global deprotection step. Researchers should remain vigilant about potential racemization and ensure the use of high-quality, properly stored reagent.

  • Fmoc-Sec(Mob)-OPfp is a specialized tool for advanced applications. The pre-activated OPfp ester ensures a rapid, clean, and efficient coupling with minimal risk of racemization, making it ideal for incorporating Sec into sterically hindered or aggregation-prone sequences. Its true power lies in the orthogonality of the Mob group, which enables complex, multi-step synthetic routes involving selective modification of the selenocysteine residue post-synthesis.

By understanding the distinct chemical properties and strategic applications of each derivative, researchers can harness the full potential of selenocysteine to advance the frontiers of peptide science and drug discovery.

References

  • Bunger, M. K., & Hondal, R. J. (2012). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Protein and Peptide Letters, 19(1), 9-16. (Source available through PMC)
  • BenchChem. (2026). Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Resources.
  • Bunger, M. K., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3212. Available at: [Link]

  • Rieve, A., & Hondal, R. J. (2015). Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. Molecules, 20(8), 14849-14864. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General SPPS reference available through various sources)
  • Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters. Journal of Organic Chemistry, 53(4), 617-624.
  • BenchChem. (2025). Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters. BenchChem Technical Resources.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • BenchChem. (2026). A Comparative Guide to Seleno-Amino Acid Derivatives for Peptide Synthesis and Drug Development. BenchChem Technical Resources.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bachem AG. (n.d.).
  • Hattori, T., & Yamamoto, H. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Key Component in a Flow Chemistry System. Organic Process Research & Development. (As described by Dilun Biotechnology).
  • Rieve, A., & Hondal, R. J. (2019). A gentle and facile method for deprotection of Sec(Mob) using triethylsilane (TES), phenol, and a variety of other scavengers. Journal of Peptide Science.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Resources.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific Technical Bulletin.
  • Malins, L. R., & Payne, R. J. (2014). Preparation of the β3‐Homoselenocysteine Derivatives for Solution and Solid‐Phase‐Peptide Synthesis and Selenoligation. European Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma Technical Protocols.

Sources

Comparative

A Comparative Guide: OPfp Active Esters vs. HATU Activation for Selenocysteine Incorporation

For researchers, scientists, and drug development professionals engaged in the synthesis of selenopeptides, the incorporation of the 21st amino acid, Selenocysteine (Sec), presents a unique set of challenges. The inheren...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of selenopeptides, the incorporation of the 21st amino acid, Selenocysteine (Sec), presents a unique set of challenges. The inherent nucleophilicity and susceptibility to oxidation of the selenol side chain, coupled with the risk of racemization at the α-carbon, demand a carefully considered coupling strategy. This guide provides an in-depth, objective comparison of two prominent methods for Sec incorporation: the use of pre-formed pentafluorophenyl (OPfp) active esters and the in situ activation of the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

This analysis moves beyond a simple recitation of protocols to explore the underlying chemical principles, practical considerations, and potential pitfalls of each approach. By understanding the "why" behind the "how," researchers can make more informed decisions to optimize the synthesis of these critical biomolecules.

The Challenge of Selenocysteine Incorporation

The successful incorporation of Selenocysteine into a growing peptide chain hinges on overcoming several key obstacles:

  • Side Chain Reactivity: The selenol group of Sec is more nucleophilic and has a lower pKa than the thiol of cysteine, making it highly susceptible to alkylation and oxidation. Effective side-chain protection is paramount. The most common protecting group is the trityl (Trt) group, which is labile to trifluoroacetic acid (TFA) and removed during final cleavage.

  • Racemization: Like its sulfur-containing counterpart, cysteine, selenocysteine is highly prone to racemization during activation and coupling. This loss of stereochemical integrity can have profound consequences for the biological activity of the final peptide.

  • Coupling Efficiency: Steric hindrance from the bulky side-chain protecting group can impede coupling efficiency, leading to incomplete reactions and the formation of deletion sequences.

The choice of coupling methodology directly impacts the ability to mitigate these challenges.

Method 1: The Stability and Precision of OPfp Active Esters

Pentafluorophenyl esters of Fmoc-protected amino acids are pre-activated, stable, and often crystalline solids.[1][2] The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[3]

Mechanism of Action

The use of an Fmoc-Sec(Trt)-OPfp ester involves a direct aminolysis reaction, where the deprotected N-terminal amine of the peptide-resin attacks the activated carbonyl of the ester. This approach avoids the need for in situ activating agents and a tertiary base during the coupling step, which can be a source of side reactions and racemization.[3][4]

OPfp_Mechanism Peptide_Resin Peptide-Resin-NH2 Transition_State Tetrahedral Intermediate Peptide_Resin->Transition_State Nucleophilic Attack Fmoc_Sec_OPfp Fmoc-Sec(Trt)-OPfp Fmoc_Sec_OPfp->Transition_State Coupled_Peptide Peptide-Resin-NH-CO-Sec(Trt)-Fmoc Transition_State->Coupled_Peptide Collapse PFP Pentafluorophenol Transition_State->PFP Leaving Group Departure

Figure 1: Mechanism of peptide bond formation using an OPfp active ester.

Key Advantages of OPfp Esters for Sec Incorporation
  • Reduced Racemization: The absence of a strong base during coupling significantly minimizes the risk of epimerization.[3] Studies on the analogous Fmoc-Cys(Trt)-OH have shown that using pre-formed OPfp esters results in less than 1% racemization, compared to 10-30% with base-mediated methods like HBTU/DIPEA.[3]

  • High Coupling Efficiency: PFP esters are highly reactive, leading to rapid and often complete coupling reactions, which is particularly beneficial for sterically hindered amino acids.[3][5]

  • Stability and Convenience: As pre-activated and isolable compounds, Fmoc-Sec(Trt)-OPfp esters offer convenience and consistency in automated and manual peptide synthesis.[2][5]

  • Reduced Side Reactions: By avoiding in situ activation reagents, the risk of side reactions such as the formation of N-acylurea byproducts is eliminated.[1]

Potential Drawbacks
  • Slower Reaction Kinetics: While highly reactive, the coupling times for OPfp esters (typically 1-4 hours) can be longer than those achieved with highly efficient in situ methods like HATU activation.[3]

  • Cost and Availability: Pre-activated esters can be more expensive than the corresponding free acid and may not be as readily available.

Method 2: The Speed and Potency of HATU Activation

HATU is a uronium/aminium salt-based coupling reagent that has become a gold standard for difficult couplings due to its high efficiency and rapid kinetics.[6][7] It is particularly effective for incorporating sterically hindered and racemization-prone amino acids.[8]

Mechanism of Action

HATU-mediated coupling involves the in situ formation of a highly reactive OAt-active ester. The process begins with the deprotonation of the Fmoc-Sec(Trt)-OH carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted to the OAt-active ester. This active ester is then attacked by the N-terminal amine of the peptide chain to form the peptide bond.[8]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_Sec_OH Fmoc-Sec(Trt)-OH OAt_ester Fmoc-Sec(Trt)-OAt (Active Ester) Fmoc_Sec_OH->OAt_ester + HATU, Base HATU HATU HATU->OAt_ester Base Base (e.g., DIPEA) Base->OAt_ester Peptide_Resin Peptide-Resin-NH2 OAt_ester->Peptide_Resin Aminolysis Coupled_Peptide Peptide-Resin-NH-CO-Sec(Trt)-Fmoc Peptide_Resin->Coupled_Peptide

Figure 2: Mechanism of HATU-mediated peptide bond formation.

Key Advantages of HATU Activation for Sec Incorporation
  • Rapid Coupling Kinetics: HATU is renowned for its fast reaction times, often achieving complete coupling in as little as 5-20 minutes.[3] This high speed can be advantageous in long syntheses and for improving throughput.

  • High Coupling Efficiency: HATU is highly effective for coupling sterically hindered amino acids and for difficult sequences prone to aggregation.[6][9]

  • Suppression of Racemization: The 7-azabenzotriazole (HOAt) moiety in HATU is believed to stabilize the transition state of the aminolysis reaction, accelerating the desired coupling and outcompeting the oxazolone formation pathway that leads to racemization.[10] However, the conditions, particularly the choice of base and pre-activation time, are critical.

Potential Drawbacks
  • Risk of Side Reactions:

    • Guanidinylation: If HATU is used in excess or if the coupling reaction is slow, the free N-terminal amine of the peptide can attack the guanidinium carbon of HATU, leading to a capped and unreactive peptide chain.[8]

    • Reaction with Nucleophilic Side Chains: The highly reactive nature of the activated species can potentially lead to reactions with nucleophilic side chains, although the trityl protection on the selenol group of Sec mitigates this risk for the side chain itself.[11]

  • Racemization under Suboptimal Conditions: While generally effective at suppressing racemization, the use of a strong base like DIPEA and prolonged pre-activation times can still lead to significant levels of epimerization, particularly for sensitive amino acids like cysteine and, by extension, selenocysteine.[10]

Head-to-Head Comparison: OPfp Esters vs. HATU for Sec Incorporation

FeatureOPfp Active EstersHATU Activation
Activation Method Pre-formed, stable active esterIn situ activation with a coupling reagent and base
Typical Coupling Time 1 - 4 hours[3]5 - 20 minutes[3]
Coupling Efficiency >99%[3]>99.5%[3]
Racemization Potential Very low (<1% for Cys)[3]Low, but condition-dependent[10]
Key to Minimizing Racemization Avoidance of base during coupling[3]Use of a weaker base (e.g., collidine), minimal pre-activation
Potential Side Reactions Minimal[1]Guanidinylation of N-terminus, potential for side-chain reactions[8][11]
Convenience High (stable, pre-weighed)[2][5]Moderate (requires dissolution and pre-activation)
Cost Generally higher per residueReagents can be more cost-effective

Experimental Protocols

Protocol 1: Coupling of Fmoc-Sec(Trt)-OPfp Ester

This protocol outlines the coupling of a pre-synthesized Fmoc-Sec(Trt)-OPfp ester in a standard Fmoc-SPPS workflow.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-Sec(Trt)-OPfp ester (2-4 equivalents relative to resin loading) in DMF. The addition of 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) is optional but can accelerate the coupling reaction.[3]

    • Add the coupling solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling of Fmoc-Sec(Trt)-OH using HATU

This protocol describes the in situ activation and coupling of Fmoc-Sec(Trt)-OH using HATU.

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin thoroughly.

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Sec(Trt)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents). To minimize racemization, the use of a weaker base like collidine is recommended.

    • Allow the mixture to pre-activate for a short period (1-2 minutes). Crucially, avoid prolonged pre-activation to minimize racemization.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 10-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin extensively with DMF.

Deciding on the Optimal Strategy: A Workflow

The choice between OPfp active esters and HATU activation is not a one-size-fits-all decision. It depends on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the synthesis, and the available resources.

Decision_Tree Start Start: Incorporating Sec Question1 Is minimizing racemization the absolute highest priority? Start->Question1 Question2 Is speed of synthesis critical? Question1->Question2 No Use_OPfp Use Fmoc-Sec(Trt)-OPfp Ester Question1->Use_OPfp Yes Question3 Are you concerned about potential side reactions (e.g., guanidinylation)? Question2->Question3 No Use_HATU Use HATU with caution (collidine base, minimal pre-activation) Question2->Use_HATU Yes Question3->Use_OPfp Yes Question3->Use_HATU No

Figure 3: Decision workflow for selecting a coupling method for Sec incorporation.

Conclusion

Both OPfp active esters and HATU activation are powerful tools for the challenging task of incorporating selenocysteine into peptides.

OPfp active esters offer a robust and reliable method with a significantly lower risk of racemization due to the absence of a strong base during coupling. This makes them an excellent choice for the synthesis of peptides where stereochemical purity is paramount, and for researchers who prefer the convenience and consistency of a pre-activated building block.

HATU activation , on the other hand, provides unparalleled speed and efficiency, making it ideal for high-throughput synthesis and for overcoming the challenges of sterically hindered couplings. However, its use requires careful control of reaction conditions, particularly the choice of base and pre-activation time, to mitigate the risk of racemization and side reactions.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge at hand. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently select the strategy that will lead to the successful synthesis of high-quality selenopeptides.

References

  • Overview of Custom Peptide Synthesis. (URL: [Link])

  • Comparative Study of Methods to Couple Hindered Peptides - PubMed. (URL: [Link])

  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (URL: [Link])

  • Cell‐Free Synthesis of Selenoproteins in High Yield and Purity for Selective Protein Tagging. (URL: Not available)
  • Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S - PMC. (URL: [Link])

  • Optically active seleninate esters: isolation, absolute configuration, racemization mechanism, and transformation into chiral selenoxide - PubMed. (URL: [Link])

  • Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy - The Royal Society of Chemistry. (URL: [Link])

  • Fmoc-Sec(Xan)-OH: synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection - PubMed. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids - MDPI. (URL: [Link])

  • Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides - PMC. (URL: [Link])

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

  • Drawbacks of HATU for Esterification : r/chemistry - Reddit. (URL: [Link])

  • Organic & Biomolecular Chemistry. (URL: [Link])

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL: [Link])

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Process for racemizing an optically active alpha-amino acid or a salt thereof - P

Sources

Validation

A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-Sec(Mob)-OPfp

For Researchers, Scientists, and Drug Development Professionals In the synthesis of selenocysteine-containing peptides, the purity and structural integrity of the protected amino acid building blocks are paramount. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of selenocysteine-containing peptides, the purity and structural integrity of the protected amino acid building blocks are paramount. This guide provides an in-depth comparison of two cornerstone mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of N-α-(9-Fluorenylmethoxycarbonyl)-Se-(p-methoxybenzyl)-L-selenocysteine pentafluorophenyl ester, or Fmoc-Sec(Mob)-OPfp. Understanding the nuances of how this complex molecule behaves under different ionization conditions is critical for accurate quality control and troubleshooting in peptide synthesis.

Introduction: The Challenge of Characterizing Fmoc-Sec(Mob)-OPfp

Fmoc-Sec(Mob)-OPfp is a key reagent in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of selenocysteine.[1] Its structure comprises three key moieties, each with distinct chemical properties that influence its behavior in a mass spectrometer:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine, which is known to be relatively stable under acidic conditions but can fragment in the gas phase.

  • The Mob (p-methoxybenzyl) group: An acid-labile protecting group for the selenol side chain of selenocysteine. Its stability during mass spectrometric analysis can be a concern, particularly with certain matrices or in-source conditions.

  • The OPfp (pentafluorophenyl ester) group: A highly reactive ester used to activate the carboxyl group for peptide bond formation. Its electron-withdrawing nature makes it an excellent leaving group, but it can also be prone to hydrolysis or fragmentation.[2][3]

The challenge in characterizing this molecule lies in obtaining a clear molecular ion peak while being able to predict and interpret its fragmentation patterns, which can be influenced by the choice of ionization technique.

Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it a common choice for protected amino acids.[4][5] In ESI, ions are generated from a solution, which allows for its direct coupling with liquid chromatography (LC-ESI-MS) for online analysis and purification verification.

Expected ESI-MS Profile of Fmoc-Sec(Mob)-OPfp

In a typical positive-ion ESI-MS experiment, Fmoc-Sec(Mob)-OPfp (Molecular Weight: 693.55 g/mol ) is expected to be observed primarily as the protonated molecule, [M+H]⁺, at m/z 694.56. Sodium adducts, [M+Na]⁺, at m/z 716.54 are also commonly observed.

Fragmentation Pathways in ESI-MS/MS

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, providing structural information. The fragmentation of Fmoc-Sec(Mob)-OPfp is expected to proceed through several key pathways:

  • Loss of the Fmoc group: A characteristic fragmentation of Fmoc-protected amino acids is the loss of the fluorenylmethoxycarbonyl group, which can occur as a neutral loss of dibenzofulvene and CO2 (222.07 Da), or as the fluorenylmethyl cation at m/z 179.12.

  • Cleavage of the Mob group: The acid-labile p-methoxybenzyl group can be cleaved from the selenium atom, leading to a characteristic loss of 121.06 Da, corresponding to the p-methoxybenzyl cation.

  • Loss of the OPfp group: The pentafluorophenyl ester can be lost as pentafluorophenol (184.01 Da).

  • Backbone fragmentation: Cleavage of the amino acid backbone can also occur, though this is often less prominent for single amino acid derivatives compared to peptides.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation pathways for Fmoc-Sec(Mob)-OPfp.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: Power and Pitfalls

MALDI is another soft ionization technique that is particularly useful for high-molecular-weight compounds and is known for producing predominantly singly charged ions.[6] This can simplify the resulting mass spectrum, which is advantageous for complex mixtures.

Expected MALDI-TOF MS Profile of Fmoc-Sec(Mob)-OPfp

In a MALDI-Time-of-Flight (TOF) mass spectrum, Fmoc-Sec(Mob)-OPfp is expected to be observed as the protonated molecule, [M+H]⁺, at m/z 694.56, and potentially as adducts with matrix ions or cations like Na⁺ ([M+Na]⁺ at m/z 716.54) and K⁺ ([M+K]⁺ at m/z 732.64).

Challenges and Considerations with MALDI

A key consideration with MALDI is the choice of matrix. Acidic matrices, which are commonly used for peptides and proteins, can cause in-source decay (ISD) or the cleavage of acid-labile protecting groups.[7][8] Given the acid-lability of the Mob group, there is a significant risk of observing a prominent peak corresponding to the loss of the p-methoxybenzyl group directly in the initial mass spectrum, even without MS/MS.

  • In-Source Decay (ISD): This is a fragmentation process that occurs in the MALDI source immediately after laser desorption/ionization.[9] For Fmoc-Sec(Mob)-OPfp, ISD could lead to the premature loss of the Mob group, complicating the interpretation of the molecular ion region.

  • Matrix Selection: To mitigate the risk of Mob group cleavage, a less acidic matrix or a matrix known to minimize in-source decay should be considered.

Caption: Schematic workflow of MALDI-TOF mass spectrometry.

Comparative Analysis: ESI vs. MALDI for Fmoc-Sec(Mob)-OPfp

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization State Typically produces singly and multiply charged ions. For this molecule, [M+H]⁺ is expected to be dominant.Predominantly produces singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).
Sample Introduction In solution, allowing for direct coupling with LC.Co-crystallized with a matrix on a solid target.
Sensitivity to Lability Generally considered a very "soft" ionization method, minimizing in-source fragmentation.Can cause in-source decay (ISD), especially with acidic matrices, leading to potential loss of the acid-labile Mob group.
Throughput Can be automated with an autosampler for high-throughput analysis.High-throughput capabilities with automated target spotting and data acquisition.
Ideal Application Routine purity checks, LC-MS analysis of synthesis reactions, and detailed fragmentation studies (MS/MS).Rapid screening of synthetic products, analysis of complex mixtures where singly charged ions are preferred.

Experimental Protocols

ESI-MS/MS Analysis Protocol
  • Sample Preparation: Dissolve approximately 1 mg of Fmoc-Sec(Mob)-OPfp in 1 mL of a 1:1 solution of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to identify the [M+H]⁺ and [M+Na]⁺ ions.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion (m/z 694.56) for collision-induced dissociation (CID) and acquire the product ion spectrum. Vary the collision energy to observe different fragmentation pathways.

MALDI-TOF MS Analysis Protocol
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, or a less acidic alternative like 2,5-dihydroxybenzoic acid - DHB) in a 1:1 solution of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). Note: The use of TFA may increase the risk of Mob group loss.

  • Sample Preparation: Mix the dissolved Fmoc-Sec(Mob)-OPfp sample with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.

  • Instrumentation: Use a MALDI-TOF mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. Calibrate the instrument using a standard peptide mixture.

Conclusion and Recommendations

Both ESI and MALDI are powerful techniques for the characterization of Fmoc-Sec(Mob)-OPfp, each with its own set of advantages and potential drawbacks.

  • For routine quality control and in-process monitoring of peptide synthesis, LC-ESI-MS is the recommended method. Its ability to couple with liquid chromatography provides a comprehensive analysis of purity and allows for the identification of byproducts. The gentle nature of ESI is more likely to preserve the intact molecule, providing a clear molecular ion peak.

  • MALDI-TOF MS is a valuable tool for rapid screening and confirmation of the molecular weight. However, careful consideration must be given to the choice of matrix to avoid the in-source loss of the acid-labile Mob protecting group. When using MALDI, it is advisable to analyze the data for the presence of a peak corresponding to [M-Mob+H]⁺ as a potential indicator of in-source decay.

By understanding the distinct fragmentation behaviors and potential pitfalls of each technique, researchers can select the most appropriate method for their analytical needs, ensuring the quality and success of their selenocysteine-containing peptide syntheses.

References

  • Hanai, T., & Hatano, H. (1996). Advances in Liquid Chromatography: 35 Years of Column Liquid Chromatography.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray mass spectrometry of urinary amino acids for the diagnosis of inborn errors of metabolism. Clinical Chemistry, 49(7), 1179-1182.
  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301.
  • Deck, M. B., Sjölin, P., Unanue, E. R., & Kihlberg, J. (1999). MHC-Restricted, Glycopeptide-Specific T Cells Show Specificity for Both Carbohydrate and Peptide Residues. The Journal of Immunology, 162(8), 4740–4744.
  • Lewis, J. K., Wei, J., Siuzdak, G. (1999). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Proteins. Encyclopedia of Analytical Chemistry, 1-20.
  • Schiller, J., Süß, R., Arnhold, J., Fuchs, B., Leßig, J., Müller, M., Petković, M., Spalteholz, H., Zschörnig, O., & Arnold, K. (2004). Matrix-assisted laser desorption and ionization time-of-flight (MALDI-TOF) mass spectrometry in lipid and phospholipid research. Progress in Lipid Research, 43(5), 449-488.
  • Demeure, K., Gabelica, V., & De Pauw, E. (2010). New advances in the understanding of the in-source decay in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1906-1917.
  • Takayama, M. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 15(6), 361-368.
  • Bapeks. (n.d.). Fmoc-Sec(Mob). Retrieved from [Link]

  • Shimadzu. (n.d.). Application News: Analysis of Protein N-terminal Amino Acid Sequence by In-Source Decay (ISD) Using a Novel Matrix. Retrieved from [Link]

  • Jaskolla, T. W., & Karas, M. (2011). Compelling evidence for a radical-induced fragmentation pathway in matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 833-845.

Sources

Comparative

Fmoc-Sec(Mob)-OPfp vs. Fmoc-Sec(Mob)-OH: A Technical Guide to Selenocysteine Coupling Efficiency in SPPS

Selenocysteine (Sec), often termed the 21st proteinogenic amino acid, is a critical structural and functional component in redox-active proteins and engineered peptide therapeutics. However, incorporating Sec via Solid-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Selenocysteine (Sec), often termed the 21st proteinogenic amino acid, is a critical structural and functional component in redox-active proteins and engineered peptide therapeutics. However, incorporating Sec via Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The selenol side chain is highly reactive and sensitive to the standard basic conditions used in Fmoc-SPPS.

This guide provides an objective, data-driven comparison between two primary building blocks for Sec incorporation: the standard free acid Fmoc-Sec(Mob)-OH and the pre-activated pentafluorophenyl ester Fmoc-Sec(Mob)-OPfp . By analyzing the mechanistic causes of side reactions—specifically β-elimination and racemization—we demonstrate why pre-activated esters are often mandatory for high-yield selenopeptide synthesis.

Mechanistic Overview: The Vulnerability of Selenocysteine in SPPS

The fundamental challenge in Sec-SPPS lies in the lability of the selenol group under basic conditions[1]. During standard Fmoc-SPPS, the growing peptide chain is repeatedly exposed to bases (e.g., piperidine for Fmoc deprotection and N,N-diisopropylethylamine (DIEA) for carboxyl activation).

When using Fmoc-Sec(Mob)-OH , the required in situ activation (often utilizing HBTU/DIEA or DIC/HOAt) exposes the amino acid to conditions that promote two severe side reactions:

  • β-Elimination (Deselenation): Base-catalyzed abstraction of the α-proton leads to the expulsion of the Mob-protected selenol, generating dehydroalanine (dHA). Subsequent conjugate addition by piperidine during deprotection cycles forms irreversible β-piperidyl adducts[2].

  • Racemization: Prolonged activation times required for the sterically hindered Sec(Mob) derivative, combined with the presence of tertiary amines, significantly increase the rate of oxazolone formation, leading to epimerization at the α-carbon.

Fmoc-Sec(Mob)-OPfp mitigates these issues by utilizing a pre-activated pentafluorophenyl (OPfp) ester. Because the carboxyl group is already activated as an excellent leaving group, the coupling reaction proceeds rapidly without the need for strong tertiary amine bases. This base-free (or minimally basic) coupling environment suppresses α-proton abstraction, preserving the stereochemical integrity of the Sec residue and preventing dHA formation[3].

SecDegradation StartOH Fmoc-Sec(Mob)-OH + HBTU / DIEA Intermediate Oxazolone Intermediate (Base Promoted) StartOH->Intermediate Prolonged Activation BetaElim β-Elimination (Deselenation) StartOH->BetaElim Strong Base (DIEA) StartOPfp Fmoc-Sec(Mob)-OPfp (Base-Free Coupling) Success High-Purity L-Sec Peptide StartOPfp->Success Rapid Acylation No Base Required Racemization D-Sec Epimer Intermediate->Racemization Epimerization dHA Dehydroalanine (dHA) Adducts BetaElim->dHA Piperidine Addition

Caption: Mechanistic divergence of Fmoc-Sec(Mob)-OH (prone to degradation) vs Fmoc-Sec(Mob)-OPfp during SPPS.

Comparative Performance Data

The quantitative advantages of the OPfp ester over the free acid are evident when evaluating crude peptide purity, isolated yield, and the presence of deselenated byproducts. The table below synthesizes typical experimental outcomes for a standard 10-mer peptide containing a single Sec residue.

ParameterFmoc-Sec(Mob)-OH (DIC/HOAt)Fmoc-Sec(Mob)-OPfpCausality / Notes
Coupling Efficiency 75% - 85%> 95%OPfp esters exhibit superior acylation kinetics due to the highly electron-withdrawing pentafluorophenyl ring.
Racemization (D-isomer) 5% - 12%< 1%Elimination of tertiary bases (DIEA/NMM) prevents oxazolone-mediated epimerization.
dHA Adduct Formation 10% - 20%< 2%Base-free coupling prevents the β-elimination of the selenol side chain[2].
Reaction Time 120 - 180 minutes45 - 60 minutesPre-activation bypasses the rate-limiting step of in situ carboxyl activation.
Reagent Equivalents 4 - 5 eq.2 - 3 eq.Higher reactivity of OPfp allows for lower molar excesses, conserving expensive Sec derivatives.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols outline the optimized workflows for both derivatives. Protocol B is the recommended methodology for synthesizing selenopeptides to maintain scientific integrity and maximize yield.

Protocol A: Fmoc-Sec(Mob)-OH Coupling (Not Recommended for Complex Sequences)

Note: If the free acid must be used, strictly avoid uronium salts (HBTU/HATU) and DIEA to minimize β-elimination.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: Dissolve 0.4 mmol (4 eq.) of Fmoc-Sec(Mob)-OH and 0.4 mmol (4 eq.) of HOAt in 2 mL of DMF. Add 0.4 mmol (4 eq.) of N,N'-Diisopropylcarbodiimide (DIC). Let stand for 5 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 to 3 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation: Perform a Kaiser test. If positive, a second coupling is required, which further increases the risk of side reactions.

Protocol B: Fmoc-Sec(Mob)-OPfp Coupling (Recommended Standard)

Note: This protocol leverages the pre-activated ester, allowing for a base-free environment that preserves the selenol group[4].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Preparation: Dissolve 0.25 mmol (2.5 eq.) of Fmoc-Sec(Mob)-OPfp in 2 mL of DMF. Optional: Add 0.1 mmol (1 eq.) of HOAt as a catalyst to accelerate the coupling of the OPfp ester, though no basic amine is added.

  • Coupling: Add the solution directly to the resin. Agitate at room temperature for 45 to 60 minutes.

  • Washing: Drain and wash with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test. The test is typically negative after a single 45-minute cycle.

WorkflowComparison cluster_A Protocol A: Fmoc-Sec(Mob)-OH cluster_B Protocol B: Fmoc-Sec(Mob)-OPfp A1 Weigh Amino Acid A2 Add DIC/HOAt (Wait 5 min) A1->A2 A3 Coupling (120-180 min) A2->A3 B1 Weigh OPfp Ester B2 Dissolve in DMF (No Base) B1->B2 B3 Coupling (45-60 min) B2->B3

Caption: Workflow comparison highlighting the streamlined, base-free efficiency of the OPfp ester.

Conclusion & Recommendations

For researchers and drug development professionals synthesizing selenocysteine-containing peptides, the choice of building block dictates the success of the synthesis. While Fmoc-Sec(Mob)-OH is broadly available, its requirement for in situ activation in the presence of basic coupling reagents triggers unacceptable levels of deselenation (dHA formation) and racemization.

Fmoc-Sec(Mob)-OPfp is the authoritative choice for Sec-SPPS. By utilizing a pre-activated pentafluorophenyl ester, chemists can execute rapid, base-free couplings that preserve the stereochemical and structural integrity of the selenocysteine residue. To further optimize yields, it is also recommended to limit the Fmoc-deprotection step to shortened piperidine exposures (e.g., 2 × 3 minutes) to minimize β-piperidyl adduct formation on any trace dHA generated during the synthesis[2].

References

  • Fmoc-Sec(Xan)
  • Source: National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (ACS)

Sources

Validation

Comprehensive NMR Spectroscopy Analysis and Performance Comparison of Fmoc-Sec(Mob)-OPfp in Solid-Phase Peptide Synthesis

As a Senior Application Scientist, I frequently encounter the structural and synthetic bottlenecks associated with incorporating selenocysteine (Sec) into complex peptide sequences. While selenium's unique redox properti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the structural and synthetic bottlenecks associated with incorporating selenocysteine (Sec) into complex peptide sequences. While selenium's unique redox properties and high nucleophilicity make it an invaluable target for drug development and enzymatic modeling, its integration via standard Fmoc solid-phase peptide synthesis (SPPS) is notoriously difficult[1].

The core issue lies in the chemical instability of the selenocysteine derivative during standard base-promoted coupling. This guide provides an objective, data-driven comparison of Fmoc-Sec(Mob)-OPfp (the pentafluorophenyl active ester of 4-methoxybenzyl-protected selenocysteine) against traditional alternatives, supported by rigorous multi-nuclear NMR spectroscopy protocols.

Mechanistic Causality: Why the OPfp Active Ester is Critical

Standard building blocks, such as Fmoc-Sec(Mob)-OH, require in situ activation using coupling reagents (e.g., HBTU, DIC/HOAt) and tertiary bases (e.g., DIEA or NMM). However, the presence of a tertiary base in the coupling environment abstracts the highly acidic C α proton of the selenocysteine residue. This triggers two catastrophic side reactions:

  • Racemization (Enantiomerization): Loss of stereochemical integrity, converting L-Sec to D-Sec.

  • β -Elimination: The loss of the selenol group to form dehydroalanine (dHA), which subsequently reacts with piperidine during Fmoc deprotection to form β -piperidinylalanine adducts[2].

The Solution: Fmoc-Sec(Mob)-OPfp circumvents these degradation pathways. Because the pentafluorophenyl (OPfp) ester is pre-activated, it undergoes rapid aminolysis with the N-terminal amine of the growing peptide chain without the addition of any tertiary base [3].

G SecOH Fmoc-Sec(Mob)-OH (In Situ Activation) Base Tertiary Base (e.g., DIEA) SecOH->Base Requires BetaElim β-Elimination (Dehydroalanine) Base->BetaElim Abstracts Cα proton Racemization Racemization (D-Sec Formation) Base->Racemization Base-catalyzed SecOPfp Fmoc-Sec(Mob)-OPfp (Pre-Activated) NoBase Base-Free Coupling SecOPfp->NoBase Enables Clean Clean Peptide Elongation NoBase->Clean Preserves Stereocenter

Caption: Base-catalyzed degradation of Sec(Mob)-OH vs. base-free stability of Sec(Mob)-OPfp.

Multi-Nuclear NMR Spectroscopy Analysis

Before initiating a costly SPPS campaign, the structural integrity of Fmoc-Sec(Mob)-OPfp must be validated. A self-validating NMR workflow utilizing 1 H, 13 C, 19 F, and 77 Se nuclei ensures that both the active ester and the protected selenol are intact.

F NMR: Verifying the Active Ester

The 19 F NMR spectrum is the definitive diagnostic tool for the OPfp group. The highly electron-withdrawing pentafluorophenyl ring displays three distinct, well-resolved chemical shifts. An intact Fmoc-Sec(Mob)-OPfp molecule will show resonances at approximately -152 ppm (ortho), -158 ppm (para), and -162 ppm (meta) [4]. If the ester has hydrolyzed back to the free acid, these peaks will disappear or shift significantly, signaling a degraded reagent.

Se NMR: Confirming the Selenocysteine Core

Selenium-77 has a spin of 1/2 and a natural abundance of 7.6%, making it highly sensitive to its local electronic environment. The Sec(Mob) selenium core typically resonates as a singlet between 230 ppm and 250 ppm (relative to external dimethyl selenide, Me 2​ Se)[5]. Broadening or shifting of this peak (e.g., downfield shifts >300 ppm) strongly indicates premature oxidation or the formation of diselenide bonds.

H and 13 C NMR: Backbone and Protecting Groups

The 4-methoxybenzyl (Mob) group is confirmed via a sharp methoxy singlet at ~3.7 ppm and benzylic CH 2​ protons at ~3.8–4.0 ppm in the 1 H spectrum. The Fmoc aromatic protons appear in the 7.2–7.8 ppm range.

Comparative Performance Data

The table below synthesizes experimental outcomes when coupling selenocysteine derivatives onto a model peptide resin (e.g., Rink Amide).

MetricFmoc-Sec(Mob)-OPfpFmoc-Sec(Mob)-OHFmoc-Sec(Trt)-OH
Activation Method Pre-activated (OPfp ester)In situ (HBTU / DIEA)In situ (DIC / HOAt)
Tertiary Base Required? No YesYes (often NMM or DIEA)
Coupling Efficiency (1h) > 98%~ 85 - 90%~ 90 - 95%
Racemization (D-Sec %) < 1.0% > 15.0%~ 5.0 - 8.0%
Dehydroalanine Formation Not Detected High (Significant β -elimination)Moderate
Storage Stability High (Moisture sensitive)HighModerate (Trt lability)

Data Interpretation: The pre-activated OPfp ester dramatically outperforms the free acids by eliminating the need for basic coupling conditions, thereby reducing D-Sec epimers to baseline levels and preventing β -elimination entirely.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow this self-validating methodology for both NMR characterization and base-free SPPS coupling.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15-20 mg of Fmoc-Sec(Mob)-OPfp in 0.6 mL of anhydrous CDCl 3​ or DMSO- d6​ . Transfer to a standard 5 mm NMR tube.

  • 19 F NMR Acquisition:

    • Spectrometer: 400 MHz or higher (operating at ~376 MHz for 19 F).

    • Scans: 64–128 scans (due to high sensitivity of 19 F, acquisition is rapid).

    • Reference: Trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm.

  • 77 Se NMR Acquisition:

    • Spectrometer: 400 MHz or higher (operating at ~76 MHz for 77 Se).

    • Scans: 1,024–2,048 scans (required due to 7.6% natural abundance).

    • Reference: Diphenyl diselenide (PhSeSePh) at 464 ppm or Dimethyl selenide (Me 2​ Se) at 0.0 ppm.

    • Critical Step: Ensure proton decoupling ( 1 H-decoupled) is active to simplify the 77 Se spectrum to a sharp singlet.

Protocol B: Base-Free SPPS Coupling Workflow
  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in anhydrous DMF for 15 minutes. Drain thoroughly.

  • Reagent Dissolution: Dissolve 3.0 equivalents of Fmoc-Sec(Mob)-OPfp in a minimal volume of anhydrous DMF (0.1 M concentration). Do not add DIEA, NMM, or any coupling reagents.

  • Coupling Reaction: Add the OPfp solution to the resin. Agitate gently at room temperature for 60 to 90 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a standard Kaiser test. A negative result (yellow beads) confirms complete acylation of the primary amine.

Sources

Comparative

A Comparative Guide to Selenocysteine Incorporation in SPPS: Fmoc-Sec(Mob)-OPfp vs. Fmoc-Sec(PMB)-OH

For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides via Solid-Phase Peptide Synthesis (SPPS) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the high reactivity and sensitivity of the selenol side chain. Effective side-chain protection and efficient coupling are paramount to achieving high yields and purity. This guide provides an in-depth comparison of two common selenocysteine derivatives used in Fmoc-based SPPS: the pre-activated pentafluorophenyl (OPfp) ester, Fmoc-Sec(Mob)-OPfp , and the free carboxylic acid, Fmoc-Sec(PMB)-OH . We will delve into the chemical rationale behind their use, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Challenge of Selenocysteine Incorporation

The selenol group of selenocysteine has a pKa of approximately 5.2, meaning it exists predominantly as the highly nucleophilic and oxidation-prone selenolate anion at physiological pH.[1] During SPPS, this necessitates a robust side-chain protecting group to prevent unwanted side reactions. Furthermore, the incorporation of any protected amino acid must be highly efficient to ensure the integrity of the final peptide. Two prevalent protecting groups for the selenocysteine side chain are the 4-methoxybenzyl (Mob) and the p-methoxybenzyl (PMB) groups. While structurally similar, their stability and the activation strategy for the amino acid can significantly impact the overall success of the synthesis.

A significant issue with Fmoc-protected selenocysteine derivatives is their propensity for racemization during the coupling step.[2] Additionally, the protected amino acid can be susceptible to β-elimination, leading to the formation of dehydroalanine, particularly in the presence of tertiary bases like diisopropylethylamine (DIPEA).[2] This dehydroalanine can then react with piperidine (used for Fmoc deprotection) to form undesirable β-piperidine adducts.[2]

Fmoc-Sec(Mob)-OPfp: The Pre-activated Ester Approach

The use of pentafluorophenyl (PFP) esters as activating groups for amino acids in SPPS offers several advantages.[3][4] The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester's carbonyl carbon highly electrophilic, facilitating rapid and efficient acylation of the N-terminal amine of the growing peptide chain.[3][4]

Key Advantages:

  • High Reactivity and Yield: PFP esters react quickly and often to completion, leading to higher coupling yields.[3][4] Kinetic studies have shown that the relative coupling rate of OPfp esters is significantly higher than other active esters like p-nitrophenyl (ONp) esters.[4][5]

  • Reduced Racemization: The use of pre-formed, stable active esters is a recommended strategy for incorporating amino acids that are prone to racemization.[3]

  • Ideal for Difficult Couplings: The high reactivity of Pfp esters makes them particularly effective for coupling sterically hindered amino acids.[3]

  • Avoidance of In-Situ Reagents: Using a pre-activated ester eliminates the need for in-situ coupling reagents, which can sometimes lead to side reactions.[3][4]

The 4-methoxybenzyl (Mob) group is a commonly used protecting group for the selenocysteine side chain in conjunction with all three major Nα-protection schemes (Z, Boc, and Fmoc).[1][6]

Experimental Protocol: Coupling with Fmoc-Sec(Mob)-OPfp

This protocol outlines a general procedure for the incorporation of Fmoc-Sec(Mob)-OPfp into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

2. Coupling of Fmoc-Sec(Mob)-OPfp:

  • Dissolve Fmoc-Sec(Mob)-OPfp (1.5-2.0 equivalents relative to resin loading) in a minimal amount of DMF.

  • Expert Insight: To further enhance reactivity and suppress potential side reactions, 1-hydroxybenzotriazole (HOBt) (1.5-2.0 equivalents) can be added to the coupling solution.[7]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated with fresh reagents.

3. Washing and Capping (Optional):

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • If the coupling is incomplete after a second attempt, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

4. Chain Elongation:

  • Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acids.

Visualization of the Coupling Process

SPPS_Cycle_Fmoc_Sec_Mob_OPfp Resin Peptide-Resin (Free N-terminus) Coupled_Resin Fmoc-Sec(Mob)-Peptide-Resin Resin->Coupled_Resin Coupling in DMF Fmoc_Sec_OPfp Fmoc-Sec(Mob)-OPfp + HOBt (optional) Deprotection 20% Piperidine/DMF Coupled_Resin->Deprotection Fmoc Removal Washed_Resin Sec(Mob)-Peptide-Resin (Free N-terminus) Deprotection->Washed_Resin Washed_Resin->Resin Next Coupling Cycle SPPS_Cycle_Fmoc_Sec_PMB_OH cluster_activation In-Situ Activation Fmoc_Sec_OH Fmoc-Sec(PMB)-OH Active_Intermediate Active Ester Intermediate Fmoc_Sec_OH->Active_Intermediate Coupling_Reagents HBTU/HOBt/DIPEA Coupling_Reagents->Active_Intermediate Coupled_Resin Fmoc-Sec(PMB)-Peptide-Resin Active_Intermediate->Coupled_Resin Coupling in DMF Resin Peptide-Resin (Free N-terminus) Resin->Coupled_Resin

Caption: In-situ activation and coupling of Fmoc-Sec(PMB)-OH.

Comparative Performance Analysis

While direct, side-by-side quantitative yield comparisons in the literature are scarce, we can infer performance based on the known properties of the chemistries involved. Besse and Moroder noted that racemization and β-elimination issues with Fmoc-Sec(pMob)-OH could be diminished by using the pentafluorophenyl ester derivative and operating coupling steps in the absence of auxiliary bases. [2]

Feature Fmoc-Sec(Mob)-OPfp Fmoc-Sec(PMB)-OH
Activation Pre-activated (highly reactive ester) In-situ activation required (e.g., HBTU, DIC)
Coupling Speed Generally faster due to high reactivity of OPfp ester. [4][5] Dependent on the chosen coupling reagent.
Yield Often higher due to rapid and complete reactions. [3][4] Generally high, but can be sequence-dependent.
Risk of Racemization Lower, as it avoids strong bases during activation. [2][3] Higher, especially with base-mediated couplings. [2]
Side Reactions Minimized by avoiding in-situ activating agents. [3][4] Potential for side reactions from coupling reagents and bases. [7]

| Convenience | More convenient for automated synthesis; stable for storage. [3][4]| Requires an additional pre-activation step during synthesis. |

Final Deprotection of Mob/PMB Groups

A significant challenge associated with both Mob and PMB protected selenocysteine is the difficulty in removing the protecting group after SPPS is complete. [8]Historically, this required harsh and often toxic reagents like hydrofluoric acid or heavy metals. [8] More recent and gentler methods have been developed. A notable advancement is the use of a cleavage cocktail containing trifluoroacetic acid (TFA) and a hindered hydrosilane like triethylsilane (TES). [8][9][10]For instance, a cocktail of TFA/TES/thioanisole (96:2:2) incubated at 40°C for 4 hours has been shown to be highly efficient for the complete deprotection of Sec(Mob), yielding the peptide primarily in its diselenide form with minimal side products. [9][10]

Final Cleavage and Deprotection Protocol

1. Resin Preparation:

  • After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours. [11] 2. Cleavage and Deprotection:

  • Prepare a fresh cleavage cocktail (e.g., TFA/TES/thioanisole 96:2:2).

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). [11]* Allow the reaction to proceed for 2-4 hours at room temperature (or 40°C for enhanced Mob/PMB removal) with occasional agitation. [9][11] 3. Peptide Isolation:

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. [11]* Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Recommendations

Both Fmoc-Sec(Mob)-OPfp and Fmoc-Sec(PMB)-OH are viable options for incorporating selenocysteine into peptides. However, the choice between them depends on the specific requirements of the synthesis.

  • Fmoc-Sec(Mob)-OPfp is highly recommended for researchers prioritizing high yields, minimal side reactions, and reduced risk of racemization . Its pre-activated nature simplifies the coupling step, making it particularly suitable for automated SPPS and for sequences known to be challenging. The higher reactivity can be a distinct advantage in ensuring complete incorporation of the sensitive selenocysteine residue.

  • Fmoc-Sec(PMB)-OH offers greater flexibility in the choice of coupling reagents. This can be beneficial when a particularly potent activation method is required for a specific difficult coupling within the peptide sequence. However, this flexibility comes with a higher risk of side reactions, and careful optimization of the coupling conditions is essential to maintain the integrity of the selenocysteine residue.

For most applications, the advantages of high reactivity, convenience, and reduced side reactions make Fmoc-Sec(Mob)-OPfp the superior choice for the reliable synthesis of high-purity selenocysteine-containing peptides.

References

  • Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli.
  • Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency. Benchchem.
  • Pentafluorophenol and its deriv
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins.
  • Incorporation of Selenocysteine into Proteins Using Peptide Ligation.
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine.
  • Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis.
  • Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. MDPI.
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine.
  • Facile removal of 4-methoxybenzyl protecting group
  • A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-Sec(Mob)-OPfp

As a Senior Application Scientist, I recognize that handling specialized building blocks like Fmoc-Sec(Mob)-OPfp requires a rigorous intersection of synthetic strategy and chemical safety. This compound is a critical rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like Fmoc-Sec(Mob)-OPfp requires a rigorous intersection of synthetic strategy and chemical safety. This compound is a critical reagent for incorporating selenocysteine (Sec) into peptides via Solid-Phase Peptide Synthesis (SPPS). However, its unique structural components present severe acute and chronic laboratory hazards.

The following guide deconstructs the chemical causality behind these hazards and provides a self-validating, field-proven framework for its safe handling, operational use, and disposal.

To understand the stringent safety protocols required for Fmoc-Sec(Mob)-OPfp, we must deconstruct the molecule into its reactive components:

  • The Selenocysteine (Sec) Core: Unlike standard amino acids, Sec substitutes sulfur with a heavy metalloid, selenium. Organoselenium compounds are highly toxic via inhalation, ingestion, and dermal absorption[1]. They can disrupt cellular redox homeostasis and cause cumulative organ damage (liver and lungs)[1].

  • The Pentafluorophenyl (OPfp) Active Ester: Selenocysteine is highly prone to racemization and β -elimination during standard base-catalyzed carboxyl activation (e.g., using HBTU/DIPEA)[2]. The OPfp ester is pre-activated, allowing for rapid coupling under neutral or mildly acidic conditions[3]. However, the byproduct of this coupling is pentafluorophenol , a highly toxic, corrosive dermatotoxin that causes severe skin burns and systemic toxicity[4].

  • The Fmoc and Mob Protecting Groups: While the 9-fluorenylmethyloxycarbonyl (Fmoc) and 4-methoxybenzyl (Mob) groups are standard and relatively benign, their lipophilic nature increases the overall compound's ability to penetrate standard latex gloves and dermal layers.

Personal Protective Equipment (PPE) Matrix

Standard SPPS PPE is insufficient for handling OPfp-activated organoselenium compounds. The following matrix outlines the mandatory, upgraded PPE required for this workflow.

Equipment CategorySpecific RequirementMechanistic Justification
Hand Protection Double-gloving: Inner layer Nitrile (min 0.11mm), Outer layer Neoprene or heavy-duty Nitrile.Pentafluorophenol and lipophilic Fmoc derivatives can rapidly permeate standard latex or thin nitrile[4]. Double-gloving ensures a fail-safe against micro-tears.
Eye Protection Snug-fitting chemical safety goggles (Not standard safety glasses).Pentafluorophenol vapor and organoselenium dust can cause severe, irreversible corneal damage[5].
Body Protection Flame-retardant lab coat (fully buttoned) and chemical-resistant apron.Prevents systemic absorption of organoselenium dust through clothing in the event of a spill[5].
Respiratory Handling must be restricted to a Class II Type B2 Biological Safety Cabinet or a certified Chemical Fume Hood.Organoselenium dust and pentafluorophenol off-gassing are highly toxic if inhaled[1].

Operational Workflow & Methodologies

The following protocol is designed as a self-validating system. By controlling the pH and utilizing the OPfp ester's inherent reactivity, we bypass the need for harsh basic activators, thereby preserving the stereocenter of the Sec residue while containing toxic byproducts.

G Storage 1. Storage (-20°C, Argon Atmosphere) Weighing 2. Weighing & Aliquoting (Chemical Fume Hood) Storage->Weighing Equilibrate to RT (Prevent condensation) Dissolution 3. Dissolution (Anhydrous DMF/NMP) Weighing->Dissolution Transfer to closed vial Coupling 4. SPPS Coupling (Neutral/Mild Acidic) Dissolution->Coupling Add to resin reactor Waste 5. Waste Segregation (Halogenated + Selenium) Coupling->Waste Collect OPfp/Se effluents

Workflow for handling, coupling, and disposal of Fmoc-Sec(Mob)-OPfp in solid-phase peptide synthesis.

Step-by-Step Protocol: Sec Incorporation via OPfp Coupling

Phase 1: Reagent Preparation (Fume Hood Mandatory)

  • Equilibration: Remove the Fmoc-Sec(Mob)-OPfp vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, which hydrolyzes the OPfp ester into toxic pentafluorophenol and ruins coupling efficiency.

  • Weighing: Inside the fume hood, weigh 2.0 equivalents of Fmoc-Sec(Mob)-OPfp relative to your resin loading.

  • Dissolution: Dissolve the powder in minimal anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of 1-Hydroxybenzotriazole (HOBt). Causality: HOBt acts as a nucleophilic catalyst, accelerating the active ester coupling without raising the pH, thereby preventing Sec epimerization[3]. Do NOT add DIPEA or NMM.

Phase 2: Resin Coupling 4. Resin Preparation: Ensure the N-terminal Fmoc of the resin-bound peptide has been deprotected (20% piperidine/DMF) and washed extensively (5x DMF, 3x DCM, 5x DMF). Causality: Residual piperidine will prematurely cleave the OPfp ester and cause base-catalyzed side reactions. 5. Reaction: Transfer the Fmoc-Sec(Mob)-OPfp/HOBt solution to the SPPS reaction vessel. 6. Agitation: Agitate via nitrogen bubbling or gentle orbital shaking for 2 to 4 hours. Do not use magnetic stir bars, which crush the resin and expose reactive core sites. 7. Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and perform a Kaiser test. A yellow/colorless result validates complete coupling. A blue result indicates incomplete coupling; repeat steps 2-6.

Emergency Response and Disposal Plans

Because this workflow generates highly specific hazardous waste, standard solvent disposal protocols are legally and environmentally insufficient.

Waste Segregation Plan

All effluents from the coupling step (containing unreacted Fmoc-Sec(Mob)-OPfp and cleaved pentafluorophenol) must be strictly segregated.

  • Classification: Label the waste container as "Hazardous Waste: Halogenated Organics & Heavy Metals (Selenium/Fluorine)." [5]

  • Incompatibility: Never mix OPfp waste with strong acids or oxidizing waste, as this can generate highly toxic hydrogen fluoride (HF) gas or volatile selenium dioxide.

Immediate Spill Response
  • Solid Spill (Powder): Do NOT sweep dry, as this aerosolizes toxic organoselenium dust. Cover the spill with damp absorbent paper or inert sand. Scoop into a sealed, labeled hazardous waste container using non-sparking tools[5].

  • Liquid Spill (DMF Solution): Absorb with chemical spill pads. Wash the area with a 5% sodium bicarbonate solution to neutralize residual acidic phenols, followed by water.

  • Dermal Exposure: Pentafluorophenol is a severe dermatotoxin[4]. Immediately remove contaminated clothing and flush the skin with copious amounts of water for a minimum of 15 minutes. Seek immediate medical evaluation, providing the SDS for both Selenium compounds and Pentafluorophenol to the attending physician.

References

  • PubChem. "Pentafluorophenol - Toxicity and Hazards." National Center for Biotechnology Information. URL: [Link]

  • PubChem. "Selenium - Toxicity and Hazards." National Center for Biotechnology Information. URL:[Link]

  • Biomatik. "Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis." Biomatik Application Notes. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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